PF-9366
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLASWLQCMKZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of PF-9366: A Technical Overview of a First-in-Class Allosteric MAT2A Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Initial Clarification: The designation "PF-9366" has been associated with a preclinical allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). It is important to distinguish this small molecule from PF-06936308, a cancer vaccine also developed by Pfizer. This document will focus exclusively on the discovery and development of the MAT2A inhibitor, this compound.
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A and the methionine cycle has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. In 2017, researchers at Pfizer reported the discovery of this compound, the first-in-class allosteric inhibitor of MAT2A.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, intended for an audience of researchers, scientists, and drug development professionals.
Discovery and Mechanism of Action
This compound was identified as a potent and selective allosteric inhibitor of MAT2A.[1] Unlike orthosteric inhibitors that compete with the enzyme's natural substrates (methionine and ATP), this compound binds to a distinct allosteric site on the MAT2A protein.[1][3] This binding event induces a conformational change in the enzyme, leading to an increase in substrate affinity but a significant decrease in the enzyme's turnover rate, ultimately inhibiting the production of SAM.[1][3][4] This allosteric inhibition was found to be a novel mechanism for modulating MAT2A activity.
Studies have shown that the binding site of this compound overlaps with the binding site of MAT2B, a regulatory protein of MAT2A.[1][3] The interaction of this compound with this site mimics the regulatory effect of MAT2B, providing a tool to probe the complex regulation of MAT2A activity. Interestingly, treatment with this compound was observed to cause an upregulation of MAT2A transcript and protein levels, a feedback mechanism that can blunt its cellular potency.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Reference |
| IC₅₀ (MAT2A enzyme) | 420 nM | Half-maximal inhibitory concentration against purified human MAT2A enzyme. | [5][6][7][8] |
| K_d_ | 170 nM | Dissociation constant, indicating binding affinity to MAT2A. | [6][7] |
| IC₅₀ (SAM synthesis, H520 cells) | 1.2 µM | Half-maximal inhibitory concentration for the inhibition of cellular SAM production in H520 lung carcinoma cells. | [5][6][7][8] |
| IC₅₀ (SAM synthesis, Huh-7 cells) | 225 nM | Half-maximal inhibitory concentration for the inhibition of cellular SAM production in Huh-7 liver cancer cells. | [5] |
| IC₅₀ (Cell proliferation, Huh-7 cells) | 10 µM | Half-maximal inhibitory concentration for the inhibition of cell proliferation in Huh-7 cells. | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway and a general workflow for the preclinical evaluation of MAT2A inhibitors like this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the discovery and characterization of this compound are proprietary to Pfizer. However, based on published literature, the following methodologies are representative of the key experiments conducted.
MAT2A Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MAT2A.
-
Principle: The assay typically measures the depletion of ATP, a co-substrate of the MAT2A reaction, using a luminescence-based detection method.
-
General Protocol:
-
Recombinant human MAT2A enzyme is purified and prepared in a suitable assay buffer.
-
Serial dilutions of the test compound (e.g., this compound) are prepared, typically in DMSO, and then further diluted in the assay buffer.
-
The MAT2A enzyme is pre-incubated with the test compound for a defined period to allow for binding.
-
The enzymatic reaction is initiated by the addition of the substrates, L-methionine and ATP.
-
The reaction is allowed to proceed for a fixed time at a controlled temperature.
-
The reaction is stopped, and the amount of remaining ATP is quantified using a commercial luminescent ATP detection reagent.
-
The luminescence signal is read on a plate reader, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.[9]
-
Cellular SAM Quantification Assay
This assay measures the intracellular concentration of SAM in cells treated with a MAT2A inhibitor.
-
Principle: Cellular metabolites are extracted and the concentration of SAM is determined, often by liquid chromatography-mass spectrometry (LC-MS) or a specific immunoassay (ELISA).
-
General Protocol:
-
Cancer cell lines (e.g., H520 or Huh-7) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the test compound for a specified duration.
-
After treatment, the cell culture medium is removed, and the cells are washed.
-
Intracellular metabolites are extracted using a suitable method, such as perchloric acid or methanol-based lysis buffers.
-
The cell extracts are then analyzed by LC-MS/MS or a commercial SAM ELISA kit to quantify the concentration of SAM.
-
The IC₅₀ for SAM synthesis inhibition is determined by normalizing the SAM levels in treated cells to those in vehicle-treated control cells and fitting the data to a dose-response curve.[9]
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
-
Principle: Cell viability is measured using a reagent that quantifies a marker of metabolically active cells, such as ATP content (e.g., CellTiter-Glo®) or the reducing potential of the cells.
-
General Protocol:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Serial dilutions of the test compound are added to the wells.
-
The plates are incubated for a prolonged period (e.g., 72-96 hours) under standard cell culture conditions.
-
At the end of the incubation, a cell viability reagent is added to each well according to the manufacturer's instructions.
-
The signal (luminescence, fluorescence, or absorbance) is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC₅₀ value is determined.[6][9]
-
Conclusion
This compound represents a landmark discovery as the first-in-class allosteric inhibitor of MAT2A. Its characterization has provided invaluable insights into the regulation of this key metabolic enzyme and has paved the way for the development of a new class of targeted cancer therapies. While this compound itself did not advance to clinical trials, likely due to its feedback-induced upregulation of MAT2A and its role as a tool compound, it was instrumental in validating MAT2A as a druggable target. The knowledge gained from the development of this compound has directly contributed to the discovery of second-generation MAT2A inhibitors with improved properties that have entered clinical investigation. This technical guide summarizes the core publicly available information on this compound, highlighting its significance in the field of cancer drug discovery.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 8. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of PF-9366
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9366 is a first-in-class, potent, and selective allosteric inhibitor of methionine adenosyltransferase 2A (Mat2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in extrahepatic tissues. By binding to a novel allosteric site, this compound modulates the enzyme's kinetics, leading to a reduction in cellular SAM levels. This inhibition has significant implications in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. In these tumors, the depletion of SAM creates a synthetic lethal vulnerability by further compromising the function of the essential enzyme PRMT5. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of Mat2A.[1][2] Mat2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of cellular methylation reactions that are critical for cell function and survival.[3]
The inhibitory action of this compound is not competitive with the substrates, methionine or ATP. Instead, it binds to a distinct allosteric pocket at the interface of the Mat2A dimer.[1][2] This binding event induces a conformational change in the enzyme, which has two key consequences:
-
Increased Substrate Affinity: The conformational change paradoxically increases the affinity of Mat2A for its substrates.
-
Decreased Enzyme Turnover: Despite the higher affinity, the catalytic rate (kcat) of the enzyme is significantly reduced, leading to an overall potent inhibition of SAM synthesis.[1][2]
This allosteric inhibition mechanism is distinct from that of substrate-mimicking competitive inhibitors.
Signaling Pathway and Therapeutic Rationale
The therapeutic rationale for targeting Mat2A with inhibitors like this compound is primarily centered on the concept of synthetic lethality in cancers with a specific genetic alteration: the homozygous deletion of the MTAP gene.[3][4] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers.[3][4]
The signaling pathway can be summarized as follows:
-
Methionine Cycle: Methionine is converted to SAM by Mat2A. SAM is the universal methyl donor for methyltransferases. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).
-
Role of MTAP: In healthy cells, MTAP plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine.
-
MTAP Deletion in Cancer: In MTAP-deleted cancer cells, MTA accumulates to high levels.[4]
-
Inhibition of PRMT5 by MTA: The accumulated MTA acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an essential enzyme that symmetrically dimethylates arginine residues on a variety of proteins, including histones and components of the spliceosome.[4][5]
-
Synthetic Lethality with Mat2A Inhibition: The partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells highly dependent on the remaining PRMT5 activity for survival. By inhibiting Mat2A with this compound, the cellular pool of SAM is depleted. Since SAM is the co-substrate for PRMT5, its reduction further cripples the activity of the already partially inhibited PRMT5, leading to a synthetic lethal phenotype and selective killing of the cancer cells.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Reference |
| IC50 | 420 nM | Half-maximal inhibitory concentration against recombinant human Mat2A enzyme. | [6] |
| Kd | 170 nM | Dissociation constant for the binding of this compound to Mat2A, determined by isothermal calorimetry. | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Description | Reference |
| H520 (Lung Carcinoma) | SAM Synthesis Inhibition | 1.2 µM | Half-maximal inhibitory concentration for the reduction of cellular S-adenosylmethionine levels. | [6] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis Inhibition | 255 nM | Half-maximal inhibitory concentration for the reduction of cellular S-adenosylmethionine levels. | [6] |
| Huh-7 (Hepatocellular Carcinoma) | Cell Proliferation | 10 µM | Half-maximal inhibitory concentration for the inhibition of cell growth. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Mat2A Biochemical Assay (Isothermal Calorimetry)
This protocol describes the determination of the binding affinity (Kd) of this compound to Mat2A using isothermal calorimetry (ITC).
Experimental Workflow Diagram:
Caption: Workflow for Isothermal Calorimetry (ITC) experiment.
Methodology:
-
Protein Preparation:
-
Compound Preparation:
-
This compound is diluted from a 100% DMSO stock into the ITC buffer without DMSO to a final concentration of 200 µM.[6]
-
-
Isothermal Titration Calorimetry:
-
The sample cell of the ITC instrument (e.g., a VP-ITC or Auto-iTC200) is filled with 10 µM Mat2A.[6]
-
The injection syringe is filled with 200 µM this compound.[6]
-
A series of injections (e.g., nineteen 15 µL or 2 µL injections) of the this compound solution are made into the Mat2A solution.[6]
-
The heat changes associated with each injection are measured.
-
-
Data Analysis:
-
The resulting data are analyzed and fit to a simple 1:1 binding model to determine the dissociation constant (Kd).[6]
-
Cellular SAM Synthesis Inhibition Assay
This protocol describes the quantification of cellular SAM levels in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., H520 or Huh-7) are seeded in 96-well plates and allowed to attach overnight.[6]
-
This compound is serially diluted in 100% DMSO and then further diluted in growth medium to the desired final concentrations (final DMSO concentration should be kept constant, e.g., 0.5%).[6]
-
Cells are treated with the this compound dilutions for a specified period (e.g., 6 hours).[6]
-
-
SAM Extraction:
-
At the end of the treatment period, the growth medium is removed.
-
Cells are lysed and SAM is extracted using a suitable method, such as perchloric acid precipitation.
-
-
SAM Quantification (LC-MS/MS):
-
The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of SAM.
-
An internal standard is typically used for accurate quantification.
-
-
Data Analysis:
-
The measured SAM levels are normalized to a measure of cell number or protein concentration.
-
The IC50 for SAM synthesis inhibition is determined by plotting the normalized SAM levels against the concentration of this compound and fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This protocol describes the assessment of the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
This compound is serially diluted and added to the cells.
-
The plates are incubated for an extended period (e.g., 72 hours).[6]
-
-
Viability Measurement:
-
Data Analysis:
-
The luminescence signal is normalized to that of vehicle-treated control cells.
-
The IC50 for cell proliferation is determined by plotting the percentage of cell growth inhibition against the concentration of this compound and fitting the data to a dose-response curve.
-
Pharmacokinetics and In Vivo Efficacy
Published data on the pharmacokinetics and in vivo efficacy of this compound are limited. The initial characterization suggested that while this compound is a potent biochemical inhibitor of Mat2A, its cellular potency in proliferation assays was modest.[7] This may have limited its progression to extensive in vivo studies. Subsequent efforts in the field have focused on developing next-generation MAT2A inhibitors with improved cellular potency and oral bioavailability.[8]
Clinical Development
There are no ongoing or completed clinical trials specifically for this compound. The clinical development of MAT2A inhibitors has been led by other compounds, such as AG-270 and IDE397, which have advanced into Phase I clinical trials for the treatment of patients with MTAP-deficient solid tumors or lymphoma.[9]
Conclusion
This compound is a pivotal tool compound that has been instrumental in validating the therapeutic hypothesis of targeting Mat2A in MTAP-deleted cancers. Its well-characterized allosteric mechanism of action provides a clear framework for understanding how modulation of SAM biosynthesis can be exploited for cancer therapy. While this compound itself has not progressed to clinical trials, the insights gained from its study have paved the way for the development of a new class of targeted cancer therapeutics. This technical guide provides a comprehensive resource for researchers in the field, detailing the core mechanism, quantitative data, and experimental methodologies associated with this important inhibitor.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ideayabio.com [ideayabio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
The Role of PF-9366 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9366 is a pioneering small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme critical for the production of S-adenosyl-L-methionine (SAM), the universal methyl donor in numerous cellular processes. The deregulation of MAT2A is a frequent occurrence in various cancers, making it a compelling target for therapeutic intervention. This compound has been instrumental in validating the therapeutic hypothesis of MAT2A inhibition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its study in cancer research.
Introduction to this compound
This compound is a potent and selective, allosteric inhibitor of human MAT2A.[1][2] Its development has been a significant step forward in understanding the role of methionine metabolism in cancer biology. By inhibiting MAT2A, this compound effectively depletes cellular SAM levels, which in turn impacts a wide range of cellular functions, including epigenetic regulation and cell proliferation.[1] While newer generations of MAT2A inhibitors have since been developed, this compound remains a crucial tool for preclinical cancer research.[3]
Mechanism of Action
This compound functions as an allosteric inhibitor of MAT2A.[2] It binds to a site on the enzyme that is distinct from the active site and overlaps with the binding site of MAT2B, the regulatory subunit of MAT2A.[2] This binding event induces a conformational change in the MAT2A active site, which has a dual effect: it increases the affinity for its substrates (methionine and ATP) while simultaneously decreasing the enzyme's turnover rate.[2] This ultimately leads to a reduction in the overall production of SAM.
A noteworthy characteristic of this compound is its potential to induce the upregulation of MAT2A expression, which may serve as a cellular resistance mechanism and potentially limit its long-term efficacy.[3]
Signaling Pathway of MAT2A Inhibition by this compound
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Parameter | Value | Cell Line/System | Reference |
| Kd (Binding Affinity) | 170 nM | Human MAT2A | [1] |
| IC50 (Enzymatic Activity) | 420 nM | Human MAT2A | [1] |
Table 2: Cellular Potency of this compound
| Parameter | Value | Cell Line | Incubation Time | Reference |
| IC50 (SAM Production) | 1.2 µM | NCI-H520 (Lung Carcinoma) | 6 hours | [1] |
| IC50 (SAM Production) | 255 nM | Huh-7 (Liver Carcinoma) | Not Specified | [1] |
| IC50 (Cell Proliferation) | 10 µM | Huh-7 (Liver Carcinoma) | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol is used to measure the direct binding affinity of this compound to the MAT2A enzyme.
Materials:
-
Recombinant human MAT2A and MAT2B proteins
-
This compound
-
ITC Buffer: 150 mM KCl, 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP
-
100% DMSO
-
Isothermal Titration Calorimeter (e.g., VP-ITC or Auto-iTC200)
Procedure:
-
Extensively dialyze MAT2A and MAT2B proteins against the ITC buffer.
-
Determine the protein concentrations spectrophotometrically using the extinction coefficients (ε280) of 44,350 M⁻¹cm⁻¹ for MAT2A and 36,440 M⁻¹cm⁻¹ for MAT2B.[1]
-
Prepare a stock solution of this compound in 100% DMSO and then dilute it into the ITC buffer to the desired concentration (e.g., 200 µM).[1] The final DMSO concentration should be minimized.
-
Load the sample cell of the calorimeter with a 10 µM solution of MAT2A.[1]
-
Load the injection syringe with the 200 µM this compound solution.[1]
-
Perform a series of injections (e.g., nineteen 15 µL injections) of the this compound solution into the MAT2A solution at a constant temperature.[1]
-
Record the heat changes associated with each injection.
-
Analyze the data and fit it to a simple 1:1 binding model to determine the dissociation constant (Kd).[1]
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., Huh-7, NCI-H520)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to attach overnight. For a 72-hour incubation, typical seeding densities are 4,000 cells/well for Huh-7 and 10,000 cells/well for NCI-H520 cells.[1]
-
Prepare serial dilutions of this compound in cell culture medium. A three-fold dilution scheme is often used.[1] The final DMSO concentration should be kept low and constant across all wells (e.g., 0.5%).[1]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).[3]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol. For CellTiter-Glo®, typically 80 µL of a 1:1 diluted solution in PBS is added per well after removing the growth medium.[1]
-
Measure the luminescence using a plate reader.[1]
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cellular S-adenosyl-L-methionine (SAM) Quantification by LC-MS/MS
This protocol measures the intracellular levels of SAM following treatment with this compound.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., perchloric acid or methanol (B129727) with acetic acid)[3][4]
-
LC-MS/MS system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight. For a 6-hour incubation, typical seeding densities are 15,000 cells/well for Huh-7 and 20,000 cells/well for NCI-H520 cells.[1]
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 6, 24, or 48 hours).[3]
-
After treatment, wash the cells with cold PBS and lyse them to extract intracellular metabolites. One method involves adding a cold extraction solvent (e.g., 80:20 methanol:1M acetic acid), followed by three freeze/thaw cycles.[4]
-
Clarify the lysates by centrifugation to pellet cellular debris.
-
Analyze the supernatant for SAM levels using a validated LC-MS/MS method.
-
Chromatography: A reverse-phase column (e.g., RP-Amide) can be used with a gradient of mobile phases such as acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[5]
-
Mass Spectrometry: The instrument is operated in multiple reaction monitoring (MRM) mode. The ion transition for SAM is typically m/z 399.0 → 250.1.[5][6]
-
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Determine the IC50 for SAM reduction by plotting the normalized SAM levels against the this compound concentration.[3]
Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. mendelnet.cz [mendelnet.cz]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-9366 and its Role in the S-adenosyl-L-methionine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S-adenosyl-L-methionine (SAM) synthesis pathway, with a specific focus on the mechanism and experimental evaluation of PF-9366, a first-in-class allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).
Introduction: The Methionine Cycle and MAT2A
S-adenosyl-L-methionine (SAM) is a critical metabolite in all cells, serving as the primary methyl group donor for a vast array of transmethylation reactions that are essential for the regulation of gene expression, protein function, and cellular metabolism.[1][2] The biosynthesis of SAM from L-methionine and ATP is catalyzed by the methionine adenosyltransferase (MAT) enzyme family.[3][4]
In mammals, there are two key isozymes:
-
MAT1A : Predominantly expressed in the liver.[5]
-
MAT2A : The extrahepatic isoform, ubiquitously expressed in other tissues and frequently deregulated in cancer.[1][3] MAT2A exists as a complex with a regulatory subunit, MAT2B, which modulates its activity.[5]
The heightened dependency of certain cancers on MAT2A, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, establishes a synthetic lethal relationship, making MAT2A an attractive therapeutic target for cancer therapy.[2][6]
This compound: A First-in-Class Allosteric MAT2A Inhibitor
This compound was identified as a novel, small-molecule allosteric inhibitor of human MAT2A.[1][3] It belongs to the quinoline-triazole chemical class.[1][7] As one of the first well-characterized MAT2A inhibitors, this compound has been a crucial tool for validating the therapeutic hypothesis of targeting SAM synthesis in oncology.[2][6]
Mechanism of Action
This compound exerts its inhibitory effect through a unique allosteric mechanism. Instead of competing with substrates at the active site, it binds to a distinct pocket on the MAT2A enzyme.[1][8] This allosteric site notably overlaps with the binding site for the regulatory MAT2B subunit.[1][3]
The binding of this compound induces a conformational change in the MAT2A active site, which has a dual effect:
-
Increased Substrate Affinity : The affinity for the substrates (L-methionine and ATP) is paradoxically increased.[1][3]
-
Decreased Enzyme Turnover : The catalytic rate of SAM synthesis is significantly reduced, leading to an overall inhibition of SAM production.[1][3]
This mechanism suggests that MAT2B may function as an inhibitor when methionine or SAM levels are high, but as an activator when these levels are low.[1][9]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.
Table 1: Biochemical Potency of this compound against MAT2A
| Parameter | Value | Method | Reference |
| IC₅₀ | 420 nM | Enzymatic Assay | [7][10][11] |
| K_d_ | 170 nM | Isothermal Titration Calorimetry (ITC) | [10][11] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ | Conditions | Reference |
| SAM Production Inhibition | H520 (Lung Carcinoma) | 1.2 µM | 6-hour treatment | [2][10][11] |
| SAM Production Inhibition | Huh-7 (Hepatocellular Carcinoma) | 225 nM | 6-hour treatment | [2][7][11] |
| Cell Proliferation Inhibition | Huh-7 (Hepatocellular Carcinoma) | 10 µM | 72-hour treatment | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Protocol 1: MAT2A Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MAT2A by measuring substrate consumption (ATP).[2]
-
Reagents and Materials :
-
Recombinant human MAT2A enzyme
-
Test compound (this compound)
-
ATP and L-Methionine
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM KCl, 5 mM MgCl₂, 2 mM TCEP)
-
384-well plates
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader
-
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the MAT2A enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity (K_d_) of this compound to MAT2A by quantifying the heat released or absorbed during the binding event.[10]
-
Reagents and Materials :
-
Recombinant human MAT2A and MAT2B proteins, extensively dialyzed into ITC buffer.
-
ITC Buffer: 150 mM KCl, 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP.
-
Test compound (this compound) diluted in ITC buffer (DMSO-free).
-
Isothermal Titration Calorimeter (e.g., VP-ITC or Auto-iTC200).
-
-
Procedure :
-
Determine the concentrations of MAT2A and MAT2B spectrophotometrically.[10]
-
Load the sample cell of the calorimeter with 10 µM MAT2A.
-
Load the injection syringe with 200 µM this compound.
-
Perform a series of injections (e.g., nineteen 2 µL injections) of the compound into the protein solution.
-
Record the heat change after each injection.
-
Analyze the resulting data and fit to a simple 1:1 binding model to determine the dissociation constant (K_d_).[10]
-
Protocol 3: Cellular SAM Quantification Assay
This assay measures the intracellular concentration of SAM after treating cells with an inhibitor.[2]
-
Reagents and Materials :
-
Cancer cell lines (e.g., H520, Huh-7).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Lysis buffer (e.g., perchloric acid).
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure :
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 6 hours).
-
Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Analyze the supernatant for SAM levels using a validated LC-MS/MS method.
-
Normalize the SAM levels to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA).
-
Determine the IC₅₀ for SAM reduction by plotting the normalized SAM levels against the compound concentration.[2]
-
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound = 98 HPLC 72882-78-1 [sigmaaldrich.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
PF-9366 allosteric inhibition explained
An In-depth Technical Guide to the Allosteric Inhibition of MAT2A by PF-9366
Introduction
This compound is a potent and specific small-molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2] SAM is a critical cofactor for a multitude of cellular processes, including methylation reactions of DNA, RNA, and proteins, as well as polyamine biosynthesis.[3][4] The MAT2A enzyme is frequently deregulated in various cancers, making it a compelling therapeutic target.[3][4] this compound distinguishes itself by acting through an allosteric mechanism, binding to a site distinct from the enzyme's active site to modulate its function.[5][6] This document provides a comprehensive technical overview of the allosteric inhibition of MAT2A by this compound, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Allosteric Inhibition
This compound functions as an allosteric inhibitor of MAT2A.[5] It binds to a specific allosteric pocket on the MAT2A enzyme that notably overlaps with the binding site of MAT2B, the natural regulatory protein for MAT2A.[3][4][5] This interaction induces a conformational change in the MAT2A active site.
The consequences of this conformational change are twofold:
-
Increased Substrate Affinity: The altered active site exhibits a higher affinity for its substrates, ATP and L-methionine.[3][5]
-
Decreased Enzyme Turnover: Despite the increased affinity for substrates, the catalytic rate (Vmax) of the enzyme is significantly reduced.[3][5]
This dual effect means that while substrates may bind more readily, the enzyme is less efficient at converting them into the product, SAM. This ultimately leads to a net inhibition of SAM biosynthesis. This mechanism is shared with the regulatory protein MAT2B, which can function as an inhibitor when methionine or SAM levels are high, and as an activator when they are low.[3][4]
Signaling Pathway: Methionine Metabolism
MAT2A is a central enzyme in methionine metabolism. It catalyzes the conversion of L-methionine and ATP into SAM. SAM then serves as the primary methyl group donor for methyltransferases, which are essential for epigenetic regulation and cellular signaling. Following the methyl transfer, SAM is converted to S-adenosyl-L-homocysteine (SAH). The inhibition of MAT2A by this compound depletes the cellular pool of SAM, thereby impacting all downstream methylation events. This is particularly critical in cancers with MTAP gene deletions, which exhibit a heightened dependency on MAT2A activity, creating a synthetic lethal relationship.[6][7]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
Table 1: Biochemical Potency against MAT2A
| Parameter | Value | Reference(s) |
| IC₅₀ | 420 nM | [1][2][6][8][9] |
| K_d | 170 nM | [2][6][8][9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Incubation Time | IC₅₀ | Reference(s) |
| H520 (Lung Carcinoma) | SAM Production | 6 hours | 1.2 µM | [1][2][6][8] |
| Huh-7 (Liver Carcinoma) | SAM Production | 6 hours | 225 - 255 nM | [1][2][6][8] |
| Huh-7 (Liver Carcinoma) | Proliferation | 72 hours | 10 µM | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (K_d)
This biochemical assay directly measures the binding affinity between this compound and the MAT2A protein.
-
Protein Preparation: Recombinant MAT2A protein is extensively dialyzed into an ITC buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM TCEP).[2] Protein concentration is determined spectrophotometrically.[2]
-
Compound Preparation: this compound is dissolved in 100% DMSO to create a high-concentration stock and then diluted into the ITC buffer to the desired final concentration (e.g., 200 µM).[2] The final DMSO concentration should be matched in the buffer used for the protein.
-
ITC Experiment: The MAT2A protein solution (e.g., 10 µM) is loaded into the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.
-
Titration: A series of small volume injections (e.g., 19 injections of 2 µL) of the this compound solution are made into the MAT2A solution at a constant temperature.[2]
-
Data Analysis: The heat released or absorbed during each injection is measured. The resulting data are integrated and fit to a suitable binding model (e.g., a 1:1 binding model) to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n).[2]
Cellular SAM Quantification Assay
This assay measures the intracellular concentration of SAM following treatment with this compound.
-
Cell Culture: Cancer cell lines (e.g., Huh-7, H520) are seeded in multi-well plates and allowed to adhere overnight.[6][8]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 6 hours).[6][8]
-
Cell Lysis and Extraction: The growth medium is removed, and cells are lysed using an appropriate lysis buffer (e.g., perchloric acid) to precipitate proteins and extract small molecule metabolites.
-
Quantification: The concentration of SAM in the cell lysate is quantified. This is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6] Commercial ELISA kits are also an alternative.
-
Data Analysis: SAM levels are often normalized to the total protein concentration in each sample.[6] The IC₅₀ value for SAM reduction is calculated by plotting the normalized SAM levels against the log of the this compound concentration and fitting the data to a dose-response curve.[6]
Cell Proliferation Assay
This assay determines the effect of MAT2A inhibition on the growth of cancer cells.
-
Cell Seeding: A low density of cells (e.g., 4,000 cells/well for Huh-7) is seeded into 96-well plates and allowed to attach overnight.[2][8]
-
Compound Application: Serial dilutions of this compound are added to the wells. A vehicle control (e.g., 0.5% DMSO) is also included.[8]
-
Incubation: The plates are incubated for an extended period (e.g., 72-96 hours) under standard cell culture conditions.[2][6]
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[2][8] Luminescence is read using a plate reader.
-
IC₅₀ Determination: The luminescence data is normalized to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 9. adooq.com [adooq.com]
The Impact of PF-9366 on One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9366 is a potent and specific allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in one-carbon metabolism. By targeting MAT2A, this compound disrupts the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, thereby impacting a wide range of cellular processes including epigenetic regulation and polyamine biosynthesis. This technical guide provides an in-depth overview of the effects of this compound on one-carbon metabolism, including its mechanism of action, quantitative biochemical and cellular effects, and detailed experimental protocols for its evaluation.
Introduction to this compound and One-Carbon Metabolism
One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units. These pathways, including the methionine and folate cycles, are essential for the biosynthesis of nucleotides, amino acids, and for the methylation of DNA, RNA, and proteins. At the heart of the methionine cycle is the enzyme Methionine Adenosyltransferase (MAT), which catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).
In most tissues, the predominant isoform of MAT is MAT2A. Its product, SAM, is the primary methyl group donor for most methylation reactions in the cell. Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.
This compound has been identified as a potent, cell-permeable, allosteric inhibitor of human MAT2A.[1] It binds to a site on the MAT2A enzyme that is distinct from the active site, leading to a conformational change that reduces its catalytic activity.[1] This inhibition of MAT2A leads to a depletion of intracellular SAM levels, thereby affecting numerous downstream metabolic and signaling pathways.
Quantitative Effects of this compound
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical Potency of this compound against MAT2A
| Parameter | Value | Reference |
| IC50 (cell-free) | 420 nM | [2][3] |
| Kd | 170 nM | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| H520 (lung carcinoma) | SAM Production (6h) | 1.2 µM | [2][3] |
| Huh-7 (hepatocellular carcinoma) | SAM Synthesis (6h) | 225 nM | [2][3] |
| Huh-7 (hepatocellular carcinoma) | Proliferation | 10 µM | [3] |
| H520 (Mat2B knockdown) | SAM Production | 0.86 µM | [2] |
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric inhibitor of MAT2A. It binds to a pocket at the interface of the MAT2A subunits, a site that overlaps with the binding site of the regulatory subunit, MAT2B.[1] This binding induces a conformational change in the enzyme, which is thought to decrease the rate of product release, thereby inhibiting overall enzyme turnover.[1]
The inhibition of MAT2A by this compound has a direct impact on the methionine cycle and, consequently, on all SAM-dependent methylation reactions. The primary effect is a reduction in the intracellular concentration of SAM. This, in turn, can alter the SAM/SAH ratio, a critical determinant of cellular methylation potential. A decrease in this ratio can lead to the inhibition of various methyltransferases, affecting epigenetic modifications and other cellular processes.
Caption: The effect of this compound on the Methionine Cycle.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
MAT2A Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of MAT2A by quantifying the production of pyrophosphate (PPi), a byproduct of the SAM synthesis reaction.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
This compound (or other test compounds) dissolved in DMSO
-
Colorimetric phosphate (B84403) detection reagent (e.g., PiColorLock™)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in MAT Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of MAT2A enzyme (at 2x the final concentration) to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
-
Initiate Reaction: Add 10 µL of a substrate master mix containing ATP and L-Methionine (at 2.5x the final concentration) to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Add 50 µL of the colorimetric detection reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells without enzyme) from all readings. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Cellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Quantification (LC-MS/MS)
This method allows for the precise quantification of intracellular SAM and SAH levels following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., H520, Huh-7)
-
Cell culture medium and supplements
-
This compound
-
Ice-cold PBS
-
Extraction solution (e.g., 0.4 M perchloric acid)
-
Internal standards (e.g., d4-SAM, d4-SAH)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 6, 24, or 48 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold extraction solution containing the internal standards to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Separate SAM and SAH using a suitable chromatography method (e.g., reverse-phase chromatography).
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of SAM and SAH standards.
-
Determine the concentrations of SAM and SAH in the samples by comparing their peak areas to those of the internal standards and the calibration curves.
-
Normalize the metabolite levels to the total protein concentration or cell number in each sample.
-
Calculate the SAM/SAH ratio.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cells over time.
Methods:
-
Real-time Live-Cell Imaging (e.g., IncuCyte®):
-
Seed cells at a low density in a 96-well plate.
-
Allow cells to attach overnight.
-
Add serial dilutions of this compound to the wells.
-
Place the plate in a live-cell imaging system (e.g., IncuCyte®) and acquire phase-contrast images at regular intervals (e.g., every 2 hours) for several days.
-
Analyze the images to determine the percent confluence over time for each treatment condition.
-
-
ATP-based Luminescence Assay (e.g., CellTiter-Glo®):
-
Follow steps 1-3 from the live-cell imaging protocol.
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: For both methods, plot the cell proliferation (as a percentage of the vehicle control) against the concentration of this compound. Calculate the IC50 value for cell proliferation using non-linear regression analysis.
Mandatory Visualizations
Caption: A typical experimental workflow for evaluating this compound.
Caption: Allosteric inhibition mechanism of this compound on MAT2A.
Conclusion
This compound is a valuable research tool for investigating the role of MAT2A and one-carbon metabolism in health and disease. Its potent and specific inhibition of MAT2A leads to a significant reduction in cellular SAM levels, thereby impacting a multitude of SAM-dependent processes. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and other modulators of one-carbon metabolism. Further investigation into the broader metabolic consequences of this compound treatment, particularly its effects on SAH and homocysteine levels, will provide a more complete understanding of its cellular impact.
References
In Vitro Profile of PF-9366: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9366 is a potent and selective, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism.[1][2][3] MAT2A is responsible for the synthesis of S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of methylation reactions essential for gene expression, protein function, and cellular metabolism.[3][4][5] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A, creating a synthetic lethal relationship and making it an attractive therapeutic target.[3][6] This technical guide provides a comprehensive overview of the in vitro studies of this compound, including its biochemical and cellular activities, detailed experimental protocols, and visualizations of its mechanism of action.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibition of MAT2A and subsequent effects on cellular SAM levels and proliferation in various cancer cell lines.
Table 1: Biochemical Potency of this compound against MAT2A
| Parameter | Value | Notes |
| IC50 | 420 nM | Half-maximal inhibitory concentration in a cell-free biochemical assay.[1][2][3][7][8] |
| Kd | 170 nM | Dissociation constant, indicating binding affinity to MAT2A.[1][3][7][8] |
| Mechanism | Allosteric | Binds to a site distinct from the ATP and L-methionine binding sites.[2][3][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Incubation Time | IC50 |
| H520 (Lung Carcinoma) | SAM Production | 6 hours | 1.2 µM[1][2][7][8] |
| H520 (MAT2B knockdown) | SAM Production | 6 hours | 0.86 µM[8] |
| Huh-7 (Liver Carcinoma) | SAM Synthesis | 6 hours | 225 nM[2][8] |
| Huh-7 (Liver Carcinoma) | Proliferation | 72 hours | 10 µM[1][7] |
| MLL-rearranged leukemia cells | Proliferation | 6 days | 10-15 µM[9] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of MAT2A.[2][3][4] Its binding site on MAT2A overlaps with that of the regulatory protein MAT2B.[4][5] This interaction alters the active site of MAT2A, leading to an increase in substrate affinity but a decrease in the enzyme's turnover rate.[4][5] The inhibition of MAT2A by this compound leads to a reduction in the intracellular levels of SAM, which in turn can impact numerous downstream cellular processes, including histone methylation and cell proliferation.[9]
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below.
Biochemical Assay: Isothermal Titration Calorimetry (ITC)
This protocol measures the direct binding affinity of this compound to the MAT2A protein.
Materials:
-
Recombinant human MAT2A and MAT2B proteins
-
ITC buffer: 150 mM KCl, 25 mM HEPES (pH 7.4), 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP
-
This compound compound
-
100% DMSO
-
Isothermal Titration Calorimeter (e.g., VP-ITC or Auto-iTC200)
Procedure:
-
Extensively dialyze MAT2A and MAT2B proteins into the ITC buffer.
-
Determine the protein concentrations spectrophotometrically using the extinction coefficients: ε280 of 44,350 M⁻¹cm⁻¹ for MAT2A and 36,440 M⁻¹cm⁻¹ for MAT2B.[1][7][8]
-
Prepare a stock solution of this compound in 100% DMSO and then dilute it into the ITC buffer without DMSO for the experiment.
-
For a typical experiment, inject 15 µL aliquots of 200 µM this compound into a solution of 10 µM MAT2A in the sample cell.[1][7][8] Alternatively, for an automated system, use 2 µL injections.[1][7][8]
-
Analyze the resulting data and fit it to a simple 1:1 binding model to determine the dissociation constant (Kd).[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Preclinical Data on PF-9366: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data for PF-9366, a selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). The information is compiled and presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Core Concepts: Mechanism of Action
This compound is a human methionine adenosyltransferase 2A (MAT2A) inhibitor.[1][2][3] MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for a vast array of cellular methylation reactions crucial for gene expression, protein function, and cellular metabolism. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A, creating a synthetic lethal relationship.[4]
This compound binds to an allosteric site on MAT2A, distinct from the active site.[5] This binding event alters the active site, leading to an increase in substrate affinity but a decrease in the enzyme's turnover rate.[6][7] This allosteric inhibition ultimately reduces the production of SAM, which is critical for the survival and proliferation of cancer cells that are dependent on high levels of methylation.[1] One of the key consequences of reduced SAM levels is the inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in RNA splicing and is vital for the survival of MTAP-deleted cancer cells.
Quantitative Data Presentation
The following tables summarize the key quantitative preclinical data for this compound from in vitro studies.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Source |
| IC50 (MAT2A) | 420 nM | [1][2][3] |
| Kd (Binding Affinity) | 170 nM | [1][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Source |
| H520 (Lung Carcinoma) | SAM Production (6h) | 1.2 µM | [1] |
| Huh-7 (Liver Carcinoma) | SAM Synthesis (6h) | 225 nM | [1][2] |
| Huh-7 (Liver Carcinoma) | Cell Proliferation | 10 µM | [1] |
Note: While this compound has been evaluated in in vivo models, specific quantitative data on tumor growth inhibition, pharmacokinetics, and toxicology are not extensively available in the public domain. For context, other MAT2A inhibitors like AG-270 have shown in vivo efficacy in xenograft models.[4][8]
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and other MAT2A inhibitors.
In Vitro MAT2A Inhibition Assay (Isothermal Titration Calorimetry)
Objective: To determine the binding affinity (Kd) of this compound to the MAT2A protein.
Methodology:
-
Protein and Compound Preparation: Recombinant human MAT2A and MAT2B proteins are extensively dialyzed into a buffer containing 150 mM KCl, 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 5% (v/v) glycerol, and 2 mM TCEP. Protein concentrations are determined spectrophotometrically. This compound is diluted from a 100% DMSO stock into the same buffer without DMSO.
-
Isothermal Titration Calorimetry (ITC): In a typical experiment, multiple small injections of a concentrated solution of this compound (e.g., 200 µM) are made into a solution containing a known concentration of MAT2A (e.g., 10 µM) in the ITC cell.
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a simple 1:1 binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
Cellular S-Adenosylmethionine (SAM) Production Assay
Objective: To measure the effect of this compound on the intracellular levels of SAM in cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., H520, Huh-7) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of this compound for a specified period (e.g., 6 hours).
-
Cell Lysis and SAM Extraction: After treatment, the cells are lysed, and intracellular metabolites, including SAM, are extracted.
-
SAM Quantification: The concentration of SAM in the cell lysates is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The SAM levels are normalized to the total protein concentration in each sample. The IC50 for SAM reduction is calculated by plotting the normalized SAM levels against the compound concentration and fitting the data to a dose-response curve.[5]
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cells over time.
Methodology:
-
Cell Seeding: A low density of cancer cells is seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated for an extended period (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Assessment: At the end of the incubation period, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Signal Measurement: The luminescence, fluorescence, or absorbance is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition relative to vehicle-treated control cells is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.[5]
In Vivo Tumor Xenograft Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of a MAT2A inhibitor.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., HCT-116 MTAP-/-) are harvested and resuspended in a mixture of sterile PBS and Matrigel. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Monitoring and Grouping: Tumor growth is monitored by caliper measurements. When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The MAT2A inhibitor is formulated in a suitable vehicle and administered to the mice according to a specified dosing schedule (e.g., once daily via oral gavage). The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. At the end of the study, the tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic and Biomarker Analysis: Tumor and plasma samples can be collected to assess target engagement (e.g., by measuring SAM levels) and other biomarkers of response.[9]
Mandatory Visualizations
Signaling Pathway
Caption: MAT2A signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of MAT2A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Target of PF-9366: A Technical Guide to MAT2A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth validation of the molecular target of PF-9366, a potent and selective allosteric inhibitor. The core focus of this document is to detail the experimental evidence establishing Methionine Adenosyltransferase 2A (MAT2A) as the primary target of this compound and to elucidate the subsequent cellular consequences of this inhibition.
Executive Summary
This compound has been identified as a selective, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism. MAT2A is responsible for the synthesis of S-Adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins. Dysregulation of MAT2A activity and SAM levels is frequently observed in various cancers, making it a compelling therapeutic target. This document summarizes the key preclinical data and experimental methodologies that validate MAT2A as the target of this compound.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against its target, MAT2A, and its effect on cellular processes have been quantified through various biochemical and cell-based assays. The data presented below has been compiled from multiple studies to provide a comprehensive overview of the compound's activity.
| Parameter | Value | Cell Line/System | Description |
| Biochemical Potency | |||
| IC50 | 420 nM | Recombinant Human MAT2A | Half-maximal inhibitory concentration against the purified enzyme. |
| Kd | 170 nM | Recombinant Human MAT2A | Dissociation constant, indicating the binding affinity of this compound to MAT2A. |
| Cellular Activity | |||
| Cellular SAM Production IC50 | 1.2 µM | H520 Lung Carcinoma | Half-maximal inhibitory concentration for the production of S-Adenosyl-L-methionine in a lung cancer cell line.[1][2] |
| Cellular SAM Production IC50 | 255 nM | Huh-7 Liver Carcinoma | Half-maximal inhibitory concentration for the production of S-Adenosyl-L-methionine in a liver cancer cell line.[1][2] |
| Cell Proliferation IC50 | 10 µM | Huh-7 Liver Carcinoma | Half-maximal inhibitory concentration for the inhibition of cancer cell growth.[1] |
Mechanism of Action: Allosteric Inhibition of MAT2A
This compound exhibits an allosteric mode of inhibition.[2][3][4] It binds to a site on the MAT2A enzyme that is distinct from the active site where the substrates, methionine and ATP, bind.[4] This allosteric binding site interestingly overlaps with the binding site for MAT2B, the regulatory subunit of MAT2A.[4]
The binding of this compound to this allosteric pocket induces a conformational change in the MAT2A enzyme.[4] This change leads to a dual effect: it increases the affinity of the enzyme for its substrates while simultaneously decreasing the enzyme's turnover rate.[4] This ultimately results in a net inhibition of SAM synthesis. This mechanism suggests that MAT2B may act as an endogenous inhibitor of MAT2A when methionine or SAM levels are high, and as an activator when these levels are low.[4]
Signaling Pathway of MAT2A
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to validate the target and characterize the activity of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol outlines the determination of the binding affinity (Kd) of this compound to MAT2A.
Materials:
-
Purified recombinant human MAT2A and MAT2B proteins.
-
This compound compound.
-
ITC buffer: 150 mM KCl, 25 mM HEPES (pH 7.4), 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP.
-
100% DMSO.
-
Isothermal Titration Calorimeter (e.g., VP-ITC or Auto-iTC200).
Procedure:
-
Protein Preparation: Extensively dialyze MAT2A and MAT2B proteins into the ITC buffer. Determine protein concentrations spectrophotometrically using the extinction coefficients ε280 of 44,350 M⁻¹cm⁻¹ for MAT2A and 36,440 M⁻¹cm⁻¹ for MAT2B.[1]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the compound from the DMSO stock into the ITC buffer to the desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is minimized.[1]
-
ITC Experiment Setup:
-
Fill the sample cell of the calorimeter with a solution of MAT2A (e.g., 10 µM).
-
Load the injection syringe with the this compound solution (e.g., 200 µM).
-
-
Titration: Perform a series of injections of the this compound solution into the MAT2A solution. A typical experiment consists of 19 injections of 15 µL each for a VP-ITC or 19 injections of 2 µL each for an Auto-iTC200.[1]
-
Data Analysis: Analyze the heat changes upon each injection. Fit the integrated heat data to a simple 1:1 binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
Cellular S-Adenosyl-L-methionine (SAM) Production Assay
This protocol describes the measurement of intracellular SAM levels following treatment with this compound.
Materials:
-
Huh-7 or H520 cancer cell lines.
-
Growth medium.
-
This compound compound.
-
96-well plates.
-
Reagents for cell lysis and SAM quantification (e.g., a commercial SAM-specific ELISA kit or LC-MS/MS).
Procedure:
-
Cell Seeding: Seed Huh-7 cells at a density of 15,000 cells per well or H520 cells at 20,000 cells per well in 96-well plates in 200 µL of growth medium. Allow the cells to attach overnight at 37°C with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium (final DMSO concentration should be low, e.g., 0.5%). Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a specified period (e.g., 6 hours).[1]
-
Cell Lysis and SAM Extraction: At the end of the incubation period, wash the cells with PBS and lyse them using an appropriate buffer. Extract the intracellular metabolites, including SAM.
-
SAM Quantification: Quantify the amount of SAM in each sample using a validated method such as a competitive ELISA or by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Normalize the SAM levels to the total protein concentration in each well. Plot the percentage of SAM inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This protocol details the assessment of the anti-proliferative effects of this compound on cancer cells.
Materials:
-
Huh-7 or H520 cancer cell lines.
-
Growth medium.
-
This compound compound.
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells at a density of 4,000 cells per well or H520 cells at 10,000 cells per well in 96-well plates in 200 µL of growth medium. Allow the cells to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[1]
-
Viability Measurement:
-
After the 72-hour incubation, remove the growth medium.
-
Add 80 µL per well of CellTiter-Glo® reagent that has been diluted 1:1 in PBS.[1]
-
Incubate at room temperature for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to a vehicle-treated control. Plot the inhibition percentage against the log concentration of the compound and determine the IC50 value.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for the target validation of this compound.
Conclusion
The presented data provides a robust validation of Methionine Adenosyltransferase 2A as the primary molecular target of this compound. The compound demonstrates potent biochemical and cellular activity, consistent with the inhibition of MAT2A's function in SAM synthesis. The allosteric mechanism of action offers a differentiated approach to targeting this key enzyme in cancer metabolism. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the therapeutic potential of MAT2A inhibitors.
References
PF-9366: A Technical Guide to its Biochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM). As SAM is the universal methyl donor for a myriad of cellular processes, including epigenetic regulation and polyamine biosynthesis, its dysregulation is implicated in various diseases, notably cancer. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. Furthermore, we visualize the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological impact.
Core Biochemical Properties
This compound exerts its inhibitory effect on MAT2A through a distinct allosteric mechanism.[1][2][3] It binds to a site on the MAT2A enzyme that is separate from the active site, overlapping with the binding location of the regulatory protein MAT2B.[1][2] This binding event induces a conformational change in the enzyme, which, while increasing the affinity for its substrates, ultimately leads to a decrease in the overall enzyme turnover rate, thereby inhibiting the production of SAM.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the biochemical and cellular activity of this compound.
Table 1: Biochemical Potency against MAT2A
| Parameter | Value | Notes |
| IC50 | 420 nM | Half-maximal inhibitory concentration in a cell-free enzymatic assay.[4][5][6][7] |
| Kd | 170 nM | Dissociation constant, indicating the binding affinity to MAT2A.[4][8][6][7] |
| Mechanism of Action | Allosteric Inhibitor | Binds to a site distinct from the active site.[1][2][3][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Incubation Time |
| H520 (Lung Carcinoma) | SAM Production | 1.2 µM | 6 hours[4][5][8][7] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis | 225 nM - 255 nM | 6 hours[4][5][8][7] |
| Huh-7 (Hepatocellular Carcinoma) | Cell Proliferation | 10 µM | 72 hours[4][7] |
Signaling Pathway
This compound targets a central node in cellular metabolism. The inhibition of MAT2A leads to the depletion of intracellular SAM levels. This has significant downstream consequences, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. In these cancers, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). The reduction of SAM by this compound further compromises PRMT5 function, leading to a synthetic lethal effect. This disruption of PRMT5-mediated methylation, which is crucial for processes like mRNA splicing, can induce DNA damage and apoptosis in cancer cells.[3]
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
Unraveling the PF-9366 Binding Pocket on MAT2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for gene expression, protein function, and metabolism.[1] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A, creating a synthetic lethal relationship that makes MAT2A an attractive therapeutic target.[1][2] PF-9366 is a first-in-class, potent, and selective allosteric inhibitor of MAT2A that has been instrumental in validating MAT2A as a drug target.[3][4] This technical guide provides an in-depth exploration of the this compound binding pocket on MAT2A, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The Allosteric Binding Pocket of this compound
X-ray crystallography studies have revealed that this compound binds to an allosteric site at the interface of two MAT2A subunits.[3] This binding site is distinct from the active site and is the same site where the regulatory subunit, MAT2B, binds.[1][3] The binding of this compound induces a conformational change in the MAT2A enzyme, which alters the active site, leading to an increase in substrate affinity but a decrease in enzyme turnover.[1][5][6] This allosteric inhibition effectively reduces the production of SAM.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in biochemical and cellular assays.
Table 1: Biochemical Potency of this compound against MAT2A
| Parameter | Value | Method | Reference |
| IC50 | 420 nM | Biochemical Assay | [1][7][8][9] |
| Kd | 170 nM | Isothermal Titration Calorimetry (ITC) | [1][7][8][9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| H520 (Lung Carcinoma) | SAM Production (6h) | 1.2 µM | [1][7][8] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis (6h) | 225 nM | [1][7][8] |
| Huh-7 (Hepatocellular Carcinoma) | Proliferation | 10 µM | [1][7] |
Signaling Pathway in MTAP-Deleted Cancers
In cancers with MTAP deletion, the inhibition of MAT2A by this compound has a profound impact on a downstream signaling pathway involving Protein Arginine Methyltransferase 5 (PRMT5).[1] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of PRMT5.[1][2] By inhibiting MAT2A, this compound reduces the production of SAM, the substrate for PRMT5. This dual insult on PRMT5 activity leads to a significant reduction in the symmetric dimethylation of arginine on its target proteins, which are involved in critical cellular processes like mRNA splicing.[1] The disruption of proper mRNA splicing can lead to DNA damage and, ultimately, cell death in these cancer cells.[1]
Caption: MAT2A signaling pathway in MTAP-deleted cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MAT2A Biochemical Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[2]
-
This compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the MAT2A enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.[1]
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.[1]
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[1]
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.[1]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding, allowing for the direct determination of the dissociation constant (Kd).
Materials:
-
Purified MAT2A and MAT2B proteins
-
Dialysis buffer (e.g., 150 mM KCl, 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP)[7][8]
-
This compound diluted in dialysis buffer without DMSO
-
Isothermal titration calorimeter
Procedure:
-
Extensively dialyze the MAT2A and MAT2B proteins against the dialysis buffer.[7][8]
-
Determine the protein concentrations spectrophotometrically.[7][8]
-
Dilute this compound from a DMSO stock into the dialysis buffer.
-
In a typical experiment, make multiple injections of a this compound solution (e.g., 200 µM) into a solution of MAT2A (e.g., 10 µM) in the ITC cell.[7]
-
Analyze the resulting data and fit it to a simple 1:1 binding model to determine the Kd.[7]
Cellular S-adenosylmethionine (SAM) Quantification
This assay measures the intracellular levels of SAM, the product of the MAT2A reaction, after treatment with this compound.
Materials:
-
Cancer cell lines (e.g., H520, Huh-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., perchloric acid)
-
LC-MS/MS system or a commercial SAM ELISA kit
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.[7][8]
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 6 hours).[1][8]
-
Lyse the cells and collect the lysate.
-
Quantify the SAM levels in the lysate using LC-MS/MS or an ELISA kit.
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Determine the IC50 for SAM reduction by plotting the normalized SAM levels against the compound concentration.[1]
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cells over time.
Materials:
-
Cancer cell lines (e.g., Huh-7)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed a low density of cells into 96-well plates and allow them to attach overnight.[1][10]
-
Add serial dilutions of this compound to the wells.[7]
-
Incubate the plates for an extended period (e.g., 72-96 hours).[1]
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for characterizing a MAT2A inhibitor like this compound.
Caption: General experimental workflow for MAT2A inhibitor testing.
Conclusion
This compound has been a pivotal tool compound for understanding the role of MAT2A in cancer and for validating it as a therapeutic target. Its well-characterized allosteric binding pocket at the dimer interface provides a clear rationale for its mechanism of action. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers working on the development of novel MAT2A inhibitors and for those seeking to further explore the biology of this important enzyme. The synthetic lethal interaction in MTAP-deleted cancers underscores the potential of targeting MAT2A for precision oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
The Role of PF-9366 in Epigenetic Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM). As the universal methyl donor, SAM is a critical substrate for all cellular methylation reactions, including the epigenetic modification of histones and DNA. Consequently, by inhibiting MAT2A, this compound indirectly modulates the epigenetic landscape, leading to significant downstream effects on gene expression and cellular function. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its impact on signaling pathways relevant to epigenetic modulation.
Introduction to this compound and its Target: MAT2A
Methionine adenosyltransferase 2A (MAT2A) is a key enzyme that catalyzes the conversion of methionine and ATP into S-adenosyl-L-methionine (SAM).[1] SAM is the primary methyl group donor for a wide array of biological methylation reactions that are crucial for regulating gene expression, protein function, and cellular metabolism.[2] In the context of epigenetics, SAM is an essential cofactor for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), which are responsible for establishing and maintaining epigenetic marks on DNA and histone proteins, respectively.
This compound is a first-in-class, orally bioavailable, allosteric inhibitor of MAT2A.[1][3] It binds to a site distinct from the enzyme's active site, leading to a conformational change that inhibits its catalytic activity.[1][2] This inhibitory action depletes the intracellular pool of SAM, thereby impacting all SAM-dependent methylation reactions, including those that govern the epigenetic state of a cell. The deregulation of MAT2A is frequently observed in various cancers, making it an attractive therapeutic target.[1]
Mechanism of Action
This compound functions as an allosteric inhibitor of MAT2A.[4] Its binding to MAT2A induces a conformational change that ultimately reduces the enzyme's ability to produce SAM. This leads to a decrease in the cellular concentration of SAM, which in turn limits the activity of histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs). The reduction in the activity of these epigenetic "writer" enzymes results in a global decrease in histone methylation marks.[3]
Specifically, treatment with this compound has been shown to decrease levels of histone marks such as H3K9me2 and H3K36me3.[5][6] In some contexts, it has also been observed to affect H3K27me3 levels.[7] The alteration of these histone methylation patterns can lead to changes in chromatin structure and gene expression, ultimately impacting cellular processes like proliferation and differentiation.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Source |
| IC50 (MAT2A) | 420 nM | [3][4][8][9][10][11] |
| Kd (MAT2A) | 170 nM | [8][11][12] |
| Mechanism of Action | Allosteric Inhibitor | [1][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Source |
| H520 (Lung Carcinoma) | SAM Production Inhibition (6h) | 1.2 µM | [4][8][9][11][12] |
| Huh-7 (Liver Carcinoma) | SAM Synthesis Inhibition (6h) | 255 nM | [4][8][12] |
| Huh-7 (Liver Carcinoma) | Proliferation | 10 µM | [8][12] |
| H460/DDP (Cisplatin-Resistant Lung Cancer) | Cell Viability | Dose-dependent reduction | [5] |
| PC-9 (Lung Cancer) | Cell Viability | Dose-dependent reduction | [5] |
| 143B (Osteosarcoma) | Cell Viability (72h) | Low µM range | [7] |
| U2OS (Osteosarcoma) | Cell Viability (72h) | Low µM range | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its experimental evaluation.
Experimental Protocols
MAT2A Biochemical Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of MAT2A.
-
Reagents and Materials:
-
Recombinant human MAT2A enzyme
-
ATP and L-Methionine (substrates)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl2, 2 mM TCEP, 5% glycerol)[8]
-
This compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the MAT2A enzyme to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd) of this compound to MAT2A.
-
Reagents and Materials:
-
Procedure:
-
Determine the concentrations of MAT2A and MAT2B spectrophotometrically.[8][13]
-
In a typical experiment, inject multiple small volumes of a concentrated this compound solution into a cell containing a dilute solution of MAT2A.
-
The heat change upon each injection is measured.
-
The data are analyzed and fit to a simple 1:1 binding model to determine the dissociation constant (Kd).[8][13]
-
Cellular SAM Quantification
This assay measures the intracellular levels of SAM following treatment with this compound.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H520, Huh-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., perchloric acid)
-
LC-MS/MS system or a commercial SAM ELISA kit
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 6 hours).[8]
-
After treatment, wash the cells with cold PBS and lyse them to extract intracellular metabolites.
-
Clarify the lysates by centrifugation.
-
Analyze the supernatant for SAM levels using a validated LC-MS/MS method or a commercial ELISA kit.
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Determine the IC50 for SAM reduction by plotting the normalized SAM levels against the compound concentration.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed a low density of cells into 96-well plates and allow them to attach overnight.[8][13]
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for an extended period (e.g., 72 hours) under standard cell culture conditions.[8][13]
-
At the end of the incubation period, add the cell viability reagent to each well.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 values.
-
Conclusion
This compound represents a valuable chemical tool for investigating the role of methionine metabolism and SAM availability in epigenetic regulation. Its ability to potently and selectively inhibit MAT2A provides a means to probe the downstream consequences of SAM depletion on histone and DNA methylation, gene expression, and cellular phenotypes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the MAT2A-SAM axis for epigenetic modulation in diseases such as cancer. Further research into the synergistic effects of this compound with other epigenetic modifiers or conventional chemotherapies may unveil novel and effective treatment strategies.[3][14]
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. probiologists.com [probiologists.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 10. This compound - Focus Biomolecules [mayflowerbio.com]
- 11. This compound - tcsc0030145 - Taiclone [taiclone.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: PF-9366 In Vivo Dosing Guide for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9366 is a first-generation, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM).[1] SAM is the universal methyl donor for a vast array of cellular methylation reactions essential for gene expression, protein function, and cellular metabolism.[2] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A, creating a synthetic lethal relationship and making MAT2A an attractive therapeutic target.[2]
This document provides a guide for the in vivo use of this compound in mouse models. It is important to note that while this compound was a pioneering tool compound for validating MAT2A as a therapeutic target, publicly available in vivo efficacy data for this specific compound is limited. This is potentially due to a feedback mechanism where inhibition of MAT2A leads to the upregulation of MAT2A gene expression, which may blunt its cellular and in vivo potency.[2][3]
Therefore, this guide also includes in vivo dosing information for a more potent, next-generation MAT2A inhibitor, AG-270, to serve as a valuable reference for designing preclinical studies with MAT2A inhibitors.
MAT2A Signaling Pathway
The following diagram illustrates the central role of MAT2A in the methionine cycle and its implication in MTAP-deleted cancers.
Quantitative Data Summary
The following tables summarize the biochemical and cellular potency of this compound and provide in vivo dosing information for the reference compound AG-270.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Potency | |||
| MAT2A IC₅₀ | 420 nM | Enzyme Assay | |
| MAT2A Kd | 170 nM | ITC | |
| Cellular Activity | |||
| SAM Production IC₅₀ | 1.2 µM | H520 Lung Carcinoma | |
| SAM Synthesis IC₅₀ | 255 nM | Huh-7 Hepatocellular Carcinoma | |
| Proliferation IC₅₀ | 10 µM | Huh-7 Hepatocellular Carcinoma |
Table 2: In Vivo Dosing of Reference MAT2A Inhibitor (AG-270) in Mouse Models
| Dose | Route of Administration | Dosing Schedule | Mouse Model | Outcome | Reference |
| 50 mg/kg | Oral (p.o.) | Once Daily (qd) | HCT-116 (MTAP-deleted) Xenograft | 43% Tumor Growth Inhibition (TGI) | [2] |
| 200 mg/kg | Not Specified | Not Specified | HCT-116 (MTAP-/-) Xenograft | 52.0% TGI | [4] |
| 200 mg/kg | Oral (p.o.) | Once Daily (qd) | KP4 (MTAP-null) Pancreatic Xenograft | 67% TGI | [3] |
| 300 mg/kg | Oral (p.o.) | Twice Daily (bid) | KP4 (MTAP-null) Pancreatic Xenograft | Significant tumor growth delay | [3][5] |
Experimental Protocols
In Vivo Formulation Preparation
A common vehicle for oral administration of small molecule inhibitors in mice is a suspension. The following is a general protocol that can be adapted for this compound.
Materials:
-
This compound (or other MAT2A inhibitor)
-
Vehicle components (e.g., 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of the inhibitor and vehicle based on the desired dose (e.g., mg/kg), dosing volume (e.g., 10 mL/kg), and the number of animals.
-
Accurately weigh the inhibitor and place it in a sterile conical tube.
-
Add the calculated volume of the vehicle to the tube.
-
Vortex the mixture thoroughly to create a homogenous suspension.
-
If the compound does not readily suspend, use a sonicator to aid in creating a fine, uniform suspension.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a MAT2A inhibitor in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
MTAP-deleted cancer cell line (e.g., HCT-116 MTAP-/-)
-
Sterile PBS
-
Matrigel (or similar basement membrane matrix)
-
Syringes and needles
-
Gavage needles (for oral administration)
-
Calipers
-
Anesthesia (for terminal procedures)
Procedure:
-
Cell Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.[4]
-
Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the flank of each mouse.[4]
-
-
Tumor Monitoring and Grouping:
-
Begin monitoring the mice for tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[4]
-
When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).[4]
-
-
Drug Administration (Oral Gavage):
-
Weigh each mouse daily to determine the precise volume of the formulation to be administered.
-
Gently but firmly restrain the mouse.
-
Draw the calculated volume of the drug formulation into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
-
Efficacy Monitoring and Endpoint:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of toxicity.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Conclusion
While this compound has been instrumental in the initial exploration of MAT2A as a cancer target, its in vivo application may be limited. The provided data and protocols, including those for the more potent inhibitor AG-270, offer a comprehensive resource for researchers designing and executing preclinical studies with MAT2A inhibitors in mouse models. Careful consideration of the compound's potency, formulation, and administration route is critical for obtaining reliable and reproducible in vivo results.
References
Application Notes and Protocols for PF-9366 Histone Methylation Analysis
These application notes provide a comprehensive workflow for researchers, scientists, and drug development professionals to analyze the effects of PF-9366, an allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), on histone methylation. By inhibiting MAT2A, this compound depletes the universal methyl donor S-adenosyl-L-methionine (SAM), leading to a reduction in histone methylation.[1][2][3][4]
Introduction
This compound is a potent and selective allosteric inhibitor of human MAT2A, the enzyme responsible for the synthesis of SAM from L-methionine and ATP in extrahepatic tissues.[3][4] SAM is a critical cofactor for all cellular methylation reactions, including the post-translational modification of histones.[4] Dysregulation of MAT2A and aberrant histone methylation patterns are frequently observed in various cancers.[3][5] By reducing intracellular SAM levels, this compound indirectly inhibits histone methyltransferases (HMTs), leading to a global decrease in histone methylation marks.[5][6] This modulation of the epigenome can alter gene expression and induce anti-proliferative effects in cancer cells.[5][6]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Assay Type |
| Biochemical Potency | |||
| IC50 vs. MAT2A | 420 nM[1][2][7][8][9] | Recombinant human MAT2A | Biochemical Enzyme Assay |
| Kd vs. MAT2A | 170 nM[1][7] | Recombinant human MAT2A | Isothermal Titration Calorimetry (ITC) |
| Cellular Potency | |||
| IC50 (SAM Production) | 1.2 µM[1][2][7][8] | H520 (Lung Carcinoma) | Cellular SAM Quantification |
| IC50 (SAM Synthesis) | 225 nM[2] | Huh-7 (Hepatocellular Carcinoma) | Cellular SAM Quantification |
| IC50 (Proliferation) | 10 µM[1] | Huh-7 (Hepatocellular Carcinoma) | Cell Viability Assay |
| IC50 (Proliferation) | ~10 µM[6] | MLLr Leukemia Cells | Cell Viability Assay |
Effects of this compound on Histone Methylation
| Histone Mark | Effect | Cell Line | Reference |
| H3K9me2 | Decreased | H460/DDP, PC-9 (Lung Cancer) | [5] |
| H3K36me3 | Decreased | H460/DDP, PC-9 (Lung Cancer) | [5] |
| H3K4me3 | Decreased | MLLr Leukemia Cells | [6] |
| H3K79me1 | Decreased | MLLr Leukemia Cells | [6] |
| H3K79me2 | Decreased | MLLr Leukemia Cells | [6] |
| H4R3me2 | Decreased | MLLr Leukemia Cells | [6] |
| H3K27me3 | Significantly Reduced | 143B, U2-OS (Osteosarcoma) | [10] |
| H3K4me2 | Significantly Decreased | ERG fusion-positive prostate cancer cells | [11] |
Signaling Pathway
Caption: Mechanism of this compound action on histone methylation.
Experimental Workflow
Caption: Experimental workflow for this compound histone methylation analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., H520, Huh-7, H460/DDP) in 6-well or 10-cm plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[1]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1][2]
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Harvesting: After the treatment period, harvest the cells for downstream applications. For protein extraction, wash the cells with ice-cold PBS and lyse them. For histone extraction, proceed to the histone extraction protocol.
Cellular SAM Quantification
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them using a method compatible with SAM detection, such as perchloric acid precipitation.[12]
-
Quantification: Analyze the clarified cell lysates for SAM levels using a validated LC-MS/MS method or a commercial SAM ELISA kit according to the manufacturer's instructions.[12]
-
Normalization: Normalize the SAM levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
-
Data Analysis: Plot the normalized SAM levels against the this compound concentration to determine the IC50 for SAM reduction.[12]
Histone Extraction
-
Nuclear Isolation: Harvest the cells and isolate the nuclei using a nuclear extraction kit or a hypotonic lysis buffer.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 1 hour at 4°C to extract the histones.
-
Precipitation: Centrifuge to pellet the debris and precipitate the histones from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 20-25%. Incubate on ice for at least 30 minutes.
-
Washing: Pellet the histones by centrifugation, wash the pellet twice with ice-cold acetone, and air-dry the pellet.
-
Resuspension: Resuspend the histone pellet in ultrapure water. Determine the protein concentration using a BCA assay.
Western Blot Analysis for Global Histone Methylation
-
Sample Preparation: For each sample, dilute 15-20 µg of extracted histones in 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and run the gel until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone methylation marks of interest (e.g., anti-H3K9me2, anti-H3K36me3, anti-total H3 as a loading control) overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[14]
-
Quantification: Quantify the band intensities using image analysis software and normalize the signal of the modified histone to the total histone H3 signal.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone methylation mark of interest overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C for several hours in the presence of proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.[15][16]
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify enriched regions, and annotate the peaks to nearby genes. Analyze the differential enrichment of histone methylation marks between this compound-treated and control samples.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - tcsc0030145 - Taiclone [taiclone.com]
- 8. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 9. This compound - Focus Biomolecules [mayflowerbio.com]
- 10. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. news-medical.net [news-medical.net]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of PF-9366
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP in extrahepatic tissues.[1][2] SAM is the primary methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, making it a critical regulator of epigenetic and metabolic processes.[3] Dysregulation of MAT2A and the methionine cycle is implicated in various diseases, particularly cancer, where cancer cells often exhibit a heightened dependency on methionine metabolism.[4][5]
Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C-labeled glucose and glutamine, is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[6][7] This allows for a detailed understanding of how cells utilize nutrients and how these pathways are rewired in disease or in response to therapeutic interventions. By applying ¹³C-MFA to study the effects of this compound, researchers can elucidate the precise metabolic consequences of MAT2A inhibition, identify metabolic vulnerabilities, and discover potential biomarkers of drug response.
These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis experiments to investigate the effects of this compound on cellular metabolism.
Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the key biochemical and cellular activities of this compound as reported in the literature. This data is crucial for designing experiments, including determining appropriate treatment concentrations and durations.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (MAT2A enzyme) | 420 nM | Enzyme activity assay | [8] |
| K_d_ (MAT2A) | 170 nM | Isothermal titration calorimetry | [8] |
Table 1: Biochemical Potency of this compound against MAT2A. This table provides the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d_) of this compound for its target enzyme, MAT2A.
| Cell Line | Assay | IC₅₀ | Incubation Time | Reference |
| H520 (Lung Carcinoma) | SAM Production | 1.2 µM | 6 hours | [8] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis | 225 nM | 6 hours | [8] |
| Huh-7 (Hepatocellular Carcinoma) | Proliferation | 10 µM | 72 hours | [8] |
| H460/DDP (Cisplatin-Resistant Lung Cancer) | Cell Viability | ~20 µM | 24 hours | [9] |
| PC-9 (Lung Adenocarcinoma) | Cell Viability | ~40 µM | 24 hours | [9] |
Table 2: Cellular Activity of this compound. This table summarizes the effects of this compound on cellular SAM levels and proliferation in various cancer cell lines.
Expected Metabolic Flux Changes with this compound Treatment
While specific quantitative flux data from ¹³C-MFA studies with this compound are not widely available in the public domain, based on its mechanism of action, the following metabolic shifts can be anticipated. The table below provides a qualitative summary of expected changes.
| Metabolic Pathway | Expected Flux Change | Rationale |
| Methionine Cycle | ↓ | Direct inhibition of MAT2A, the entry point of the cycle. |
| Transmethylation Reactions | ↓ | Decreased availability of the methyl donor SAM. |
| Transsulfuration Pathway | ↓ | Reduced production of homocysteine from the methionine cycle. |
| One-Carbon Metabolism (Folate Cycle) | ↑ | Compensatory mechanism to regenerate methionine from homocysteine. |
| Glycolysis | ↑ | Potential increase to compensate for reduced mitochondrial metabolism and to supply precursors for serine synthesis. |
| Tricarboxylic Acid (TCA) Cycle | ↓ | Reduced anaplerotic input from glutamine and potential alterations in redox state. |
Table 3: Predicted Qualitative Changes in Metabolic Fluxes upon this compound Treatment. This table outlines the anticipated directional changes in key metabolic pathways following the inhibition of MAT2A by this compound.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment for ¹³C-MFA
This protocol describes the general procedure for culturing cells and treating them with this compound in preparation for stable isotope labeling.
Materials:
-
Cancer cell line of interest (e.g., H520, Huh-7)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of the experiment. Allow the cells to attach and grow overnight.
-
This compound Treatment: The following day, replace the medium with fresh complete medium containing the desired concentration of this compound or vehicle control (DMSO). The final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all conditions. The concentration of this compound should be chosen based on the IC₅₀ for SAM reduction in the specific cell line (see Table 2) to achieve the desired level of target engagement.
-
Incubation: Incubate the cells with this compound for a predetermined duration. This time should be sufficient to observe metabolic changes but ideally before significant cell death occurs. A time-course experiment may be necessary to determine the optimal treatment time.
Protocol 2: ¹³C Stable Isotope Labeling
This protocol details the introduction of ¹³C-labeled substrates to trace metabolic pathways.
Materials:
-
¹³C-labeled glucose (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose)
-
¹³C-labeled glutamine (e.g., [U-¹³C₅]glutamine)
-
Custom isotope-labeled medium (prepared by replacing unlabeled glucose and/or glutamine with their ¹³C-labeled counterparts in the base medium)
-
Cells treated with this compound or vehicle (from Protocol 1)
Procedure:
-
Medium Exchange: After the this compound treatment period, aspirate the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Isotope Labeling: Immediately add the pre-warmed ¹³C-labeled medium to the cells.
-
Incubation: Incubate the cells in the labeled medium for a duration sufficient to reach isotopic steady-state. For mammalian cells, this is typically between 8 and 24 hours. The exact time should be determined empirically by collecting samples at different time points and analyzing the isotopic enrichment of key metabolites.
-
Monitoring: Throughout the incubation, monitor cell morphology and confluency.
Protocol 3: Metabolite Extraction
This protocol describes the rapid quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Labeled cells (from Protocol 2)
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
Procedure:
-
Quenching: Place the culture plates on ice. Quickly aspirate the labeled medium.
-
Washing: Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled medium.
-
Metabolism Arrest and Extraction: Add a sufficient volume of -80°C methanol to cover the cell monolayer.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes and incubate at -20°C for at least 1 hour to allow for complete protein precipitation and metabolite extraction.
-
Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the extracted metabolites to a new clean tube. The samples can be stored at -80°C until analysis.
Protocol 4: GC-MS and LC-MS/MS Analysis
This protocol provides a general overview of the analytical procedures for measuring isotopic labeling patterns and key metabolite levels.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling:
-
Derivatization: Dry the metabolite extracts under a stream of nitrogen. Derivatize the dried samples to increase their volatility for GC analysis (e.g., using methoximation followed by silylation).
-
Analysis: Inject the derivatized samples into a GC-MS system. The GC will separate the metabolites, and the MS will detect the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for SAM and SAH:
-
Sample Preparation: The extracted metabolites can often be directly analyzed or may require a simple dilution.
-
Analysis: Inject the samples into an LC-MS/MS system. Use a chromatographic method suitable for separating polar metabolites like SAM and S-adenosylhomocysteine (SAH). The tandem mass spectrometer will provide high sensitivity and specificity for the quantification of these key metabolites.
Protocol 5: Data Analysis and Flux Calculation
This protocol outlines the computational steps to calculate metabolic fluxes.
-
Data Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Metabolic Model: Construct a metabolic network model that includes the relevant pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle, methionine cycle, transsulfuration pathway).
-
Flux Estimation: Use specialized software (e.g., INCA, Metran, VANTED) to fit the corrected MIDs and measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion) to the metabolic model. The software will estimate the intracellular metabolic fluxes that best explain the experimental data.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Mandatory Visualization
Caption: Signaling pathway of this compound action on the methionine cycle.
Caption: Experimental workflow for this compound metabolic flux analysis.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]
- 4. MAT2A inhibition combats metabolic and transcriptional reprogramming in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR Screening with PF-9366
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1][2] Dysregulation of MAT2A and methionine metabolism is implicated in various cancers, making it a compelling therapeutic target.[3][4] CRISPR-Cas9 genome-wide screening is a powerful tool to identify genetic vulnerabilities and mechanisms of drug resistance. The combination of CRISPR screening with a targeted inhibitor like this compound can uncover synthetic lethal interactions, identify biomarkers for patient stratification, and elucidate resistance mechanisms.
These application notes provide a comprehensive guide for researchers utilizing this compound in CRISPR screening workflows, from understanding its mechanism of action to detailed experimental protocols and data interpretation.
Mechanism of Action of this compound
This compound is an allosteric inhibitor of MAT2A with an IC50 of 420 nM and a Kd of 170 nM.[1] It binds to a site on MAT2A that overlaps with the binding site of the regulatory subunit MAT2B.[4] This binding event alters the enzyme's active site, leading to a decrease in its catalytic activity and a subsequent reduction in cellular SAM levels.[4] The depletion of SAM disrupts essential cellular processes that rely on methylation, including histone and protein methylation, which can ultimately lead to cell cycle arrest and apoptosis in cancer cells dependent on MAT2A activity.[3][5]
Data Presentation: Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a reference for its biochemical and cellular activity.
| Parameter | Value | Reference |
| Target | Methionine Adenosyltransferase 2A (MAT2A) | [1] |
| IC50 (enzymatic) | 420 nM | [1] |
| Kd | 170 nM | [1] |
| Mechanism of Action | Allosteric Inhibitor | [4] |
| Cell Line | Assay | IC50 | Reference |
| H520 (Lung Carcinoma) | SAM Production (6h) | 1.2 µM | [1] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis (6h) | 225 nM | [1] |
| Huh-7 | Proliferation | 10 µM | [1] |
| H460/DDP (Cisplatin-Resistant Lung Cancer) | Cell Viability | Dose-dependent reduction | [3] |
| PC-9 (Lung Cancer) | Cell Viability | Dose-dependent reduction | [3] |
Signaling Pathway
The following diagram illustrates the central role of MAT2A in the methionine cycle and the impact of this compound inhibition.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize or confer resistance to this compound.
Experimental Workflow
Detailed Protocol
1. Cell Line Preparation and Lentiviral Production
-
1.1. Cell Line Selection: Choose a cancer cell line of interest that has been characterized for its sensitivity to this compound. It is recommended to use a cell line that shows a partial response to this compound at a specific concentration (e.g., GI50) to allow for the identification of both sensitizing and resistance-conferring genes.
-
1.2. Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
1.3. sgRNA Library Amplification: Amplify your pooled sgRNA library (e.g., GeCKO, Brunello) according to the manufacturer's instructions to obtain sufficient plasmid DNA for lentiviral packaging.
-
1.4. Lentiviral Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Concentrate the virus and determine the titer.
2. CRISPR Screen Execution
-
2.1. Lentiviral Transduction: Transduce the Cas9-expressing cancer cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained throughout the screen.
-
2.2. Antibiotic Selection: After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) until non-transduced control cells are eliminated.
-
2.3. Initial Cell Collection (T0): After selection, collect a sufficient number of cells to serve as the baseline (T0) reference for sgRNA representation.
-
2.4. Drug Treatment: Split the remaining cells into two arms:
-
Control Arm: Treat with vehicle (DMSO).
-
Treatment Arm: Treat with a predetermined concentration of this compound. The concentration should be optimized to achieve a significant, but not complete, level of growth inhibition (e.g., GI50).
-
-
2.5. Cell Passaging and Final Collection (T-end): Passage the cells for a sufficient duration to allow for the enrichment or depletion of specific sgRNA-containing populations (typically 14-21 days). Maintain a minimum of 500 cells per sgRNA at each passage. At the end of the screen, harvest the cells from both arms.
3. Data Analysis
-
3.1. Genomic DNA Extraction: Extract genomic DNA from the T0 and T-end cell pellets.
-
3.2. sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
3.3. Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform.
-
3.4. Data Analysis: Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. This will involve:
-
Demultiplexing and aligning reads to the sgRNA library.
-
Calculating the fold-change in sgRNA abundance between the T-end and T0 samples for both the control and this compound-treated arms.
-
Identifying sgRNAs that are significantly enriched (resistance hits) or depleted (sensitizer hits) in the this compound-treated arm compared to the control arm.
-
Representative Data from a MAT2A Inhibitor CRISPR Screen
While a comprehensive, publicly available dataset for a this compound CRISPR screen is not yet available, data from screens with other MAT2A inhibitors can provide insights into the expected outcomes. The following table presents a hypothetical list of top-ranked genes from a CRISPR screen with a MAT2A inhibitor in a cancer cell line, categorized as either sensitizers or resistance genes.
| Gene Symbol | Description | Effect of Knockout | Potential Rationale |
| Sensitizers (Depleted sgRNAs) | |||
| KEAP1 | Kelch-like ECH-associated protein 1 | Sensitization | Negative regulator of NRF2; loss may increase oxidative stress, synergizing with metabolic stress from MAT2A inhibition. |
| CUL3 | Cullin 3 | Sensitization | Component of E3 ubiquitin ligase complexes; involved in protein degradation pathways that may be critical for survival under MAT2A inhibition. |
| SLC7A11 | Solute carrier family 7 member 11 | Sensitization | Cysteine/glutamate antiporter; its loss can lead to ferroptosis, which may be enhanced by metabolic reprogramming induced by MAT2A inhibition. |
| Resistance Genes (Enriched sgRNAs) | |||
| RB1 | Retinoblastoma 1 | Resistance | Key cell cycle regulator; its loss may bypass G1/S checkpoint control, allowing proliferation despite metabolic stress. |
| TP53 | Tumor protein p53 | Resistance | Critical tumor suppressor involved in apoptosis; its loss can prevent cell death induced by MAT2A inhibition. |
| RICTOR | RPTOR independent companion of mTOR complex 2 | Resistance | Component of mTORC2; its loss may alter signaling pathways to promote survival in the absence of sufficient SAM. |
Conclusion
The use of this compound in conjunction with CRISPR screening offers a powerful approach to dissect the genetic dependencies associated with MAT2A inhibition in cancer. The protocols and data presented here provide a framework for designing and executing these experiments. The identification of genes that modulate the response to this compound will be instrumental in developing rational combination therapies, identifying patient populations most likely to benefit, and overcoming acquired drug resistance.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-9366 in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9366 is a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism.[1][2] MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and histones.[2] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A for survival, making it a promising therapeutic target.[2]
Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and heterogeneity of in vivo tumors compared to traditional 2D cell cultures.[3] This document provides detailed application notes and protocols for the use of this compound in 3D organoid cultures, with a focus on prostate, pancreatic, and liver cancer models.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound in 2D Cell Cultures
| Parameter | Cell Line | Assay | IC50 | Reference |
| Biochemical Potency | - | MAT2A Enzymatic Assay | 420 nM | [1] |
| Binding Affinity (Kd) | - | - | 170 nM | [1] |
| Cellular Activity | H520 (Lung Carcinoma) | SAM Production | 1.2 µM | [1] |
| Huh-7 (Liver Carcinoma) | SAM Synthesis | 255 nM | [1] | |
| Huh-7 (Liver Carcinoma) | Proliferation | 10 µM | [1] |
Table 2: Efficacy of this compound in 3D Organoid Cultures
| Organoid Model | Assay | Effect | Concentration | Reference |
| Prostate Cancer (ERG/PTEN mouse model) | Organoid Viability | Significant reduction in organoid number and size | Dose-dependent | [4] |
Note: Specific IC50 values for this compound in 3D organoid cultures are not yet widely published. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific organoid model.
Signaling Pathway
This compound functions by allosterically inhibiting MAT2A, which leads to a depletion of intracellular SAM levels. This reduction in the universal methyl donor disrupts essential methylation events, particularly histone methylation, leading to alterations in gene expression and subsequent anti-tumor effects. In prostate cancer, MAT2A inhibition has been shown to impact the epigenetic landscape, notably by reducing H3K4me2 marks at the enhancers of pro-tumorigenic, non-canonical androgen receptor (AR) target genes.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organoid cultures derived from patients with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening Assay for PF-9366, a MAT2A Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of a high-throughput screening (HTS) assay for PF-9366, a known allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for a vast array of cellular methylation reactions critical for gene expression, protein function, and metabolism.[1] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A, creating a synthetic lethal relationship and making MAT2A an attractive therapeutic target.[1]
This compound is an allosteric inhibitor of human MAT2A with an IC50 of 420 nM and a Kd of 170 nM.[2][3][4] It binds to a site on MAT2A that is distinct from the active site, overlapping with the binding site of the regulatory subunit MAT2B.[1][5][6] This binding event alters the active site, leading to a decrease in enzyme turnover.[1][5][7] this compound has been shown to inhibit cellular SAM production and suppress the proliferation of cancer cells.[2][8]
This document outlines the development of a robust HTS assay to identify and characterize inhibitors of MAT2A, using this compound as a reference compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Potency of this compound against MAT2A [1]
| Compound | IC50 (nM) | Kd (nM) | Mechanism of Action |
| This compound | 420 | 170 | Allosteric |
Table 2: Cellular Activity of this compound [1]
| Compound | Cell Line | Assay | IC50 |
| This compound | H520 | SAM Production (6h) | 1.2 µM |
| This compound | Huh-7 | SAM Synthesis (6h) | 225 nM |
| This compound | Huh-7 | Proliferation | 10 µM |
Signaling Pathway and Experimental Workflow
Caption: MAT2A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the MAT2A high-throughput screening assay.
Experimental Protocols
High-Throughput Biochemical Assay for MAT2A Activity
This assay determines the direct inhibitory effect of test compounds on the enzymatic activity of MAT2A in a high-throughput format. A luminescence-based assay, such as the MTase-Glo™ Methyltransferase Assay, is recommended for its low false-positive rates and robustness in HTS.[9]
Reagents and Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Test compounds (including this compound as a positive control)
-
DMSO (for compound dilution)
-
MTase-Glo™ Reagent
-
MTase-Glo™ Detection Solution
-
384-well white, opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and this compound in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. For control wells, dispense DMSO only.
-
Enzyme Addition: Prepare a solution of MAT2A enzyme in an appropriate assay buffer. Add the enzyme solution (e.g., 5 µL) to all wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Prepare a substrate solution containing L-Methionine and ATP in the assay buffer. Add the substrate solution (e.g., 5 µL) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add the MTase-Glo™ Reagent (e.g., 10 µL) to each well to stop the enzymatic reaction and generate a luminescent signal proportional to the amount of SAH produced. Incubate for 30 minutes at room temperature.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the high (DMSO only) and low (potent inhibitor) controls. Plot the normalized luminescence against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 values.
Cellular S-adenosylmethionine (SAM) Quantification Assay
This assay measures the intracellular levels of SAM, the product of the MAT2A enzyme, after treating cells with test compounds.
Reagents and Materials:
-
Cancer cell lines (e.g., H520 or Huh-7)
-
Cell culture medium and supplements
-
Test compounds (including this compound)
-
Lysis buffer (e.g., perchloric acid)
-
LC-MS/MS system or a commercial SAM ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 15,000 cells/well for Huh-7 for a 6-hour incubation) and allow them to adhere overnight.[2][3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 6 hours).[2][3]
-
Cell Lysis: After treatment, wash the cells with PBS and then add lysis buffer to each well.
-
Lysate Clarification: Centrifuge the plates to pellet cell debris.
-
SAM Quantification: Analyze the supernatant for SAM levels using a validated LC-MS/MS method or a commercial ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the SAM levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
-
IC50 Determination: Plot the normalized SAM levels against the compound concentration to determine the IC50 for SAM reduction.
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cells over time.
Reagents and Materials:
-
Cancer cell lines (e.g., Huh-7)
-
Cell culture medium and supplements
-
Test compounds (including this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom cell culture plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 4,000 cells/well for Huh-7 for a 72-hour incubation) into 96-well plates and allow them to attach overnight.[2][3]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on proliferation.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Reading: Measure the luminescence using a plate reader.
-
IC50 Calculation: Plot the luminescence signal against the compound concentration and fit the data to determine the IC50 for cell proliferation inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-9366 Treatment in H520 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-9366 is a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A).[1][2][3][4] Mat2A is the primary enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor crucial for numerous cellular processes, including histone and DNA methylation.[4][5] In many cancers, including non-small cell lung cancer (NSCLC), the expression and activity of Mat2A are deregulated, making it a compelling therapeutic target.[4][6] These notes provide detailed protocols and data regarding the application of this compound in the H520 human lung carcinoma cell line.
Mechanism of Action
This compound binds to an allosteric site on the Mat2A enzyme, which overlaps with the binding site of its regulatory protein, Mat2B.[4] This binding alters the enzyme's active site, leading to a decrease in its turnover rate and subsequent inhibition of SAM production.[4][5] The resulting depletion of the cellular SAM pool can impact histone methylation patterns, such as reducing H3K9me2 and H3K36me3 levels.[6][7] This epigenetic modulation can, in turn, upregulate the expression of genes involved in key signaling pathways like the TNF signaling pathway, including pro-apoptotic genes such as CASP7 and CASP8, ultimately promoting apoptosis in cancer cells.[6][7]
Data Presentation
The following tables summarize the quantitative data for this compound activity from in vitro and cellular assays.
Table 1: In Vitro Activity of this compound Against Mat2A
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ (Enzymatic Assay) | 420 nM | [1][2][8][9] |
| K_d (Binding Affinity) | 170 nM |[1][8][10] |
Table 2: Cellular Activity of this compound in H520 and Other Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC₅₀ | Reference |
|---|---|---|---|---|
| H520 (Lung Carcinoma) | SAM Production Inhibition | 6 hours | 1.2 µM | [1][3][8][9] |
| H520 (Mat2B Knockdown) | SAM Production Inhibition | 6 hours | 0.86 µM | [8] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Production Inhibition | 6 hours | 225 - 255 nM | [1][2][8][9] |
| Huh-7 (Hepatocellular Carcinoma) | Proliferation Inhibition | 72 hours | 10 µM |[1][11] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and H520 cells are provided below.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[1][2][8] Sonicate if necessary to ensure complete dissolution.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to 2 years.[1][2]
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions (e.g., a three-fold dilution scheme) in 100% DMSO.[1][8]
-
Final Dilution: Further dilute the DMSO working solutions into pre-warmed cell culture medium to achieve the desired final concentrations for cell treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.[1][8]
Protocol 2: H520 Cell Culture and Treatment
-
Cell Maintenance: Culture NCI-H520 cells in the appropriate growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding for Assays:
-
Attachment: Allow cells to attach and adhere to the plate by incubating overnight under standard culture conditions.[1][8][10]
-
Treatment: The following day, remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the cells for the duration specified by the assay (e.g., 6 hours for SAM inhibition, 72 hours for proliferation).
Protocol 3: Cellular SAM Production Inhibition Assay
This protocol measures the direct impact of this compound on its intracellular target.
-
Cell Seeding and Treatment: Follow steps 1-5 from Protocol 2, using a 6-hour incubation period for this compound treatment.[8]
-
Metabolite Extraction: After incubation, wash the cells with cold PBS. Lyse the cells using a suitable method, such as perchloric acid extraction, to release intracellular metabolites.[12]
-
Clarification: Centrifuge the cell lysates to pellet cellular debris.[12]
-
SAM Quantification: Transfer the supernatant to a new plate or tube for analysis. Measure SAM concentrations using a validated method like LC-MS/MS or a commercially available SAM ELISA kit, following the manufacturer's instructions.[12]
-
Data Analysis: Normalize the measured SAM levels to the total protein concentration of the corresponding cell lysate. Plot the normalized SAM levels against the log of this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.[12]
Protocol 4: Cell Proliferation Assay (CellTiter-Glo®)
This protocol assesses the effect of this compound on the growth and viability of H520 cells.
-
Cell Seeding and Treatment: Follow steps 1-5 from Protocol 2, using a 72-hour incubation period for this compound treatment.[1][8]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature before use.
-
Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume, e.g., 100 µL).[1]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate reader.[1]
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells. Plot the percentage of inhibition against the log of this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-9366 in Huh-7 Liver Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9366 is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular processes, including DNA, RNA, and protein methylation.[3] In many cancers, including hepatocellular carcinoma, there is a metabolic shift where cancer cells become highly dependent on MAT2A activity for survival and proliferation.[4][5] Inhibition of MAT2A by this compound leads to a reduction in intracellular SAM levels, subsequently impairing essential methylation events, inducing DNA damage, and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6][7] These application notes provide detailed protocols for utilizing this compound to study its effects on Huh-7 human liver cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in Huh-7 and other relevant cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (SAM Synthesis) | Huh-7 | 255 nM | [2] |
| IC50 (Cell Proliferation) | Huh-7 | 10 µM | [2] |
| IC50 (Enzymatic) | Cell-free | 420 nM | [2] |
| Kd | Cell-free | 170 nM | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound action and a general experimental workflow for its characterization in Huh-7 cells.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. S-Adenosylmethionine in cell growth, apoptosis and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatocelluar carcinoma MAT2A and MAT2beta gene expressions by single and dual small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Measuring S-Adenosylmethionine (SAM) Levels After PF-9366 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of DNA, RNA, proteins, and lipids.[1][2][3][4] The synthesis of SAM from L-methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT).[5][6][7] The MAT2A isoform, in particular, is the primary enzyme responsible for SAM production in extrahepatic tissues and is often deregulated in cancer.[5][6][8] this compound is a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A).[5][8][9][10] By inhibiting MAT2A, this compound effectively reduces the intracellular levels of SAM, thereby impacting cellular methylation potential and inhibiting the proliferation of cancer cells.[9][11][12][13]
This document provides detailed protocols for treating cells with this compound and subsequently measuring the intracellular levels of SAM using two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action of this compound
This compound binds to an allosteric site on the MAT2A enzyme.[5][6] This binding event alters the enzyme's active site, which leads to an increase in substrate affinity but a decrease in enzyme turnover, ultimately resulting in the inhibition of SAM production.[5][6] The reduction in SAM levels disrupts the one-carbon metabolism pathway, affecting numerous downstream methylation events crucial for cell growth and survival.[14][15][16]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]
- 3. mybiosource.com [mybiosource.com]
- 4. S-adenosylmethionine (SAM) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. tribioscience.com [tribioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a natural inhibitor of methionine adenosyltransferase 2A regulating one-carbon metabolism in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a natural inhibitor of methionine adenosyltransferase 2A regulating one-carbon metabolism in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability in Response to PF-9366 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell viability assays, with a focus on the CellTiter-Glo® Luminescent Cell Viability Assay, to evaluate the efficacy of PF-9366, a selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is a universal methyl donor crucial for the methylation of a wide range of molecules, including DNA, RNA, and proteins, thereby playing a critical role in the regulation of gene expression and protein function.[3] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[4][5] This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.[4] this compound binds to an allosteric site on MAT2A, altering the enzyme's active site, which leads to a decrease in enzyme turnover and subsequent reduction in cellular SAM levels.[1][2] This depletion of SAM ultimately inhibits cell proliferation and reduces cell viability in susceptible cancer cell lines.[6][7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound observed in various cancer cell lines, providing a reference for expected potency.
| Cell Line | Assay Type | Parameter Measured | Incubation Time | This compound IC50 | Reference |
| H520 (Lung Carcinoma) | Biochemical | SAM Production | 6 hours | 1.2 µM | [6][7] |
| Huh-7 (Hepatocellular Carcinoma) | Biochemical | SAM Synthesis | 6 hours | 255 nM | [6][7] |
| Huh-7 (Hepatocellular Carcinoma) | Cell Viability | Proliferation | 72 hours | 10 µM | [6] |
| HCT116 MTAP-/- | Cell Viability | Proliferation | 96 hours | Not explicitly stated for this compound, but implied to be less potent than AGI-24512 (100 nM) | [8] |
| MLL-AF4/-AF9 (Leukemia) | Cell Viability | Relative Cell Count | 6 days | Not explicitly stated, but dose-dependent decrease observed | [9] |
| H460/DDP (Cisplatin-resistant Lung Cancer) | Cell Viability | Cell Viability (CCK-8) | 24 hours | Dose-dependent decrease observed (10-80 µM) | [10] |
| PC-9 (Lung Adenocarcinoma) | Cell Viability | Cell Viability (CCK-8) | 24 hours | Dose-dependent decrease observed (10-80 µM) | [10] |
Signaling Pathway
The diagram below illustrates the MAT2A signaling pathway and the impact of this compound, particularly in the context of MTAP-deleted cancers.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials
-
Cancer cell line of interest (e.g., Huh-7, H520)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO to create a stock solution)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Phosphate-Buffered Saline (PBS)
-
Luminometer plate reader
Experimental Workflow Diagram
Detailed Protocol
1. Cell Seeding:
-
Culture the selected cancer cell line under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined density. For example, seed Huh-7 cells at 4,000 cells per well in 100 µL of complete medium for a 72-hour incubation.[6][7] Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6][7]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent and low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6][7]
-
Carefully remove the medium from the attached cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final DMSO concentration) to the respective wells.
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. CellTiter-Glo® Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and equilibrate the lyophilized substrate to room temperature. Reconstitute the substrate with the buffer and mix gently.[11][13]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[3][13]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer plate reader.
-
Subtract the average luminescence value from the media-only wells (background) from all other experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration by normalizing the luminescence signal to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable non-linear regression model (e.g., sigmoidal dose-response).
Conclusion
These application notes provide a framework for researchers to effectively assess the impact of the MAT2A inhibitor this compound on cancer cell viability. The provided protocols, data summaries, and pathway diagrams offer a comprehensive resource for designing, executing, and interpreting experiments aimed at characterizing the anti-proliferative effects of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. OUH - Protocols [ous-research.no]
- 12. scribd.com [scribd.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for PF-9366 in the Study of Synthetic Lethality in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylthioadenosine phosphorylase (MTAP) is an enzyme that is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of human cancers, occurring in approximately 15% of all tumors.[1] This "passenger deletion" of MTAP creates a specific metabolic vulnerability in cancer cells, making them selectively dependent on the activity of methionine adenosyltransferase 2A (MAT2A).[2] PF-9366 is an allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[3][4] In MTAP-deleted cells, the accumulation of the MTAP substrate, methylthioadenosine (MTA), partially inhibits protein arginine methyltransferase 5 (PRMT5).[5] The subsequent inhibition of MAT2A by this compound leads to a critical depletion of SAM, the substrate for PRMT5. This dual insult on PRMT5 activity results in a potent synthetic lethal effect, leading to reduced methylation of PRMT5 substrates, disruption of critical cellular processes like mRNA splicing, and ultimately, selective cell death in MTAP-deleted cancer cells.[5][6]
These application notes provide a comprehensive guide for utilizing this compound as a tool compound to investigate the synthetic lethal relationship between MAT2A inhibition and MTAP deletion in cancer cells. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Data Presentation
Biochemical and Cellular Activity of this compound
| Compound | Target | Assay | IC50 | Kd | Reference |
| This compound | MAT2A | Biochemical Enzyme Assay | 420 nM | 170 nM | [5][7] |
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | H520 (Lung Carcinoma) | Cellular SAM Production (6h) | 1.2 µM | [5][7] |
| This compound | Huh-7 (Hepatocellular Carcinoma) | Cellular SAM Synthesis (6h) | 225 nM | [5][7] |
| This compound | Huh-7 (Hepatocellular Carcinoma) | Proliferation Assay | 10 µM | [5][7] |
Signaling Pathway and Experimental Workflow
Caption: Synthetic lethality in MTAP-deleted cells induced by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of MTAP-wild-type and MTAP-deleted cell lines.
Materials:
-
MTAP-wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration range is 0.01 to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan (B1609692) crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
This protocol describes the detection of changes in symmetric dimethylarginine (SDMA) levels on PRMT5 substrates (e.g., SmB/B') as a pharmacodynamic marker of this compound activity.
Materials:
-
MTAP-wild-type and MTAP-deleted cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Symmetric Di-Methyl Arginine (SDMA) motif antibody
-
Anti-SmB/B' antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies against total SmB/B' and a loading control to confirm equal protein loading and to normalize the SDMA signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SDMA signal to the total SmB/B' signal and/or the loading control.
-
Compare the normalized SDMA levels between different treatment groups. A reduction in SDMA levels in this compound-treated MTAP-deleted cells indicates inhibition of the MAT2A-PRMT5 axis.[8]
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7]
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of MTAP-deleted cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (vehicle control and this compound treatment groups).
-
Prepare the dosing formulation of this compound in the appropriate vehicle.
-
Administer this compound to the treatment group, typically via oral gavage (p.o.), once daily (q.d.). The vehicle is administered to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Pharmacodynamic (PD) Biomarker Analysis (Optional):
-
A satellite group of mice can be used for PD studies.
-
At specified time points after the final dose, collect tumor tissue and/or plasma.
-
Analyze tumor lysates for SAM levels and SDMA marks by LC-MS/MS and Western blotting, respectively, to confirm target engagement and pathway modulation in vivo.[1]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the synthetic lethal vulnerability of MTAP-deleted cancers to MAT2A inhibition. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to further elucidate the mechanism of action of MAT2A inhibitors and to evaluate their therapeutic potential. For studies requiring higher potency, newer generation MAT2A inhibitors may be considered.[5] However, this compound remains a critical compound for initial target validation and pathway analysis in the context of MTAP deletion and synthetic lethality.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. filecache.investorroom.com [filecache.investorroom.com]
Troubleshooting & Optimization
Technical Support Center: PF-9366 Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the experimental MAT2A inhibitor, PF-9366. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions that are crucial for gene expression, protein function, and metabolism.[2] By binding to an allosteric site on MAT2A, this compound alters the enzyme's conformation, leading to a decrease in its catalytic activity and ultimately, a reduction in intracellular SAM levels.[1]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay type and cell line used.
-
Biochemical (cell-free) Assay: The IC50 for this compound against purified human MAT2A is approximately 420 nM.[3][4]
-
Cellular SAM Production Assay: In cellular assays measuring the inhibition of SAM synthesis, the IC50 is approximately 1.2 µM in H520 lung carcinoma cells and 225-255 nM in Huh-7 liver cancer cells.[3][4]
-
Cell Proliferation Assay: The IC50 for the inhibition of cell proliferation is in the higher micromolar range, for example, around 10 µM in Huh-7 cells.[4]
It is important to note that these values can be influenced by experimental conditions such as cell density, incubation time, and media composition.
Q3: I am observing high variability in my cell proliferation assay results with this compound. What are the potential causes?
High variability in cell-based assays is a common challenge. Several factors can contribute to inconsistent results with this compound:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant differences in proliferation rates.[5]
-
Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) may respond differently to treatment.
-
Compound Stability: Ensure that your this compound stock solutions are prepared correctly and stored properly to prevent degradation. It is recommended to prepare fresh working solutions for each experiment.[4]
-
Assay-Specific Variability: The choice of proliferation assay can impact results. For example, metabolic assays like MTT can be influenced by changes in cellular metabolism that may not directly correlate with cell number. Assays that measure ATP levels (e.g., CellTiter-Glo) or directly count cells are often more robust.[6]
-
Edge Effects in Multi-well Plates: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of the compound and affect cell growth.[5]
Q4: My cells seem to develop resistance to this compound over time. Is this a known phenomenon?
Yes, acquired resistance to MAT2A inhibitors has been observed. One of the primary mechanisms is the upregulation of MAT2A expression.[7] Cells can adapt to the inhibitor by increasing the production of the MAT2A protein, which can compensate for the inhibitory effect of this compound and restore SAM levels.[8] When troubleshooting unexpected results, it is worthwhile to assess MAT2A protein levels by Western blot in treated versus untreated cells.
Q5: What are the known off-target effects of this compound?
This compound has been shown to be a relatively specific inhibitor of MAT2A. Broad panel screenings have indicated no substantial off-target activity against a range of G-protein coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels.[4] Additionally, a kinome scan against 39 kinases showed no significant inhibition at a concentration of 10 µM.[8] However, it is always good practice to consider potential off-target effects and include appropriate controls in your experiments.
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Conditions | Reference(s) |
| Biochemical IC50 | 420 nM | Cell-free assay with purified human MAT2A | [3][4] |
| Binding Affinity (Kd) | 170 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Cellular SAM Production IC50 | 1.2 µM | H520 lung carcinoma cells (6-hour treatment) | [3][4] |
| 255 nM | Huh-7 hepatocellular carcinoma cells (6-hour treatment) | [4] | |
| 0.86 µM | H520 MAT2B knockdown cells (6-hour treatment) | [3] | |
| Cell Proliferation IC50 | ~10 µM | Huh-7 hepatocellular carcinoma cells (72-hour treatment) | [4] |
| >10 µM | MLL-AF4/-AF9 leukemia cells (6-day treatment) | [9] |
Table 2: Summary of this compound Activity in Various Osteosarcoma Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| U2OS | ~2 |
| 143B | ~2.5 |
| HOS/MNNG | ~4 |
| HOS | ~5 |
| ZOS-2 | ~6 |
| ZOS-M | ~7 |
| SJSA | ~8 |
| Data derived from graphical representation in reference[10]. |
Experimental Protocols
Detailed Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
This protocol outlines the steps for assessing the effect of this compound on the proliferation of adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder and DMSO for stock solution)
-
96-well clear bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. To minimize edge effects, consider leaving the outer wells filled with sterile PBS or media only. e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. c. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration). d. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control. e. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.[7]
-
Cell Viability Measurement: a. Equilibrate the CellTiter-Glo® reagent to room temperature. b. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. c. Add 100 µL of CellTiter-Glo® reagent to each well. d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Detailed Protocol 2: Quantification of Intracellular S-Adenosylmethionine (SAM) by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of SAM from cultured cells. Optimization may be required depending on the cell type and instrumentation.
Materials:
-
Cultured cells (approximately 1-5 million cells per sample)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solution: 0.4 M Perchloric Acid (PCA)
-
Internal Standard (IS): [²H₃]-SAM or [¹³C₅]-SAH
-
Cell scraper
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of operating at 4°C
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting: a. Seed cells in a multi-well plate or flask and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for the desired duration (e.g., 6 hours).[4] c. Aspirate the culture medium and wash the cells twice with ice-cold PBS. d. Add 1 mL of ice-cold PBS and scrape the cells. e. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Metabolite Extraction: a. Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C to pellet the cells. b. Discard the supernatant. c. Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA containing the internal standard.[11][12] d. Vortex thoroughly for 1 minute to lyse the cells. e. Incubate on ice for 10 minutes. f. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[11] g. Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[11]
-
LC-MS/MS Analysis: a. The specific LC-MS/MS conditions will need to be optimized for your instrument. A common approach involves using a C18 or a porous graphitic carbon column for chromatographic separation.[13] b. The mass spectrometer is typically operated in positive ion mode with multiple reaction monitoring (MRM) to detect SAM and its internal standard. The transition for SAM is often m/z 399.3 → 250.3.[12]
-
Data Analysis: a. Integrate the peak areas of the MRM transitions for SAM and the internal standard. b. Construct a calibration curve by plotting the peak area ratio (SAM/IS) against the concentration of SAM standards. c. Determine the concentration of SAM in the unknown samples from the calibration curve. d. Normalize the SAM levels to the total protein concentration in each sample, which can be determined from a parallel cell pellet using a BCA assay.[14]
Mandatory Visualization
Caption: MAT2A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of PF-9366
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PF-9366, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). Our aim is to help you navigate potential challenges and interpret your experimental findings accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is human methionine adenosyltransferase 2A (MAT2A), an essential enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) from methionine and ATP.[1][2][3][4] this compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[4][5]
Q2: Is this compound a kinase inhibitor?
A2: No, this compound is not a kinase inhibitor. It is a selective inhibitor of the enzyme MAT2A.[1][3] This is a critical distinction for designing experiments and interpreting results, as its mechanism of action is not centered on direct inhibition of protein kinases.
Q3: What is known about the off-target profile of this compound?
A3: this compound has been shown to be highly selective for MAT2A. Screening against panels of various protein classes has revealed no significant off-target activity.[1][6][7][8]
-
Kinases: No significant inhibition was observed against a panel of 39 kinases at a concentration of 10 µM.[8] Another screen against 468 kinases at 1 µM also showed no significant off-target kinases.[6]
-
Other Proteins: No substantial off-target activity was detected against a range of G protein-coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels.[1][7][8]
Q4: If this compound is so selective, why am I observing unexpected cellular effects?
A4: Unexpected cellular phenotypes can arise from several factors that are not classical off-target binding events:
-
Downstream Effects of On-Target Inhibition: MAT2A inhibition leads to a reduction in intracellular SAM levels.[1][2] SAM is a universal methyl donor for numerous cellular methylation reactions, affecting DNA, RNA, and proteins (including histones). Perturbations in these fundamental processes can lead to widespread, sometimes unexpected, cellular consequences.
-
Cellular Compensation Mechanisms: Prolonged treatment with this compound has been reported to cause a compensatory upregulation of MAT2A protein expression.[6][9] This feedback mechanism can blunt the inhibitor's efficacy and lead to altered cellular states.
-
Cell-Type Specificity: The cellular response to MAT2A inhibition can be highly dependent on the genetic background of the cell line, particularly the status of genes like MTAP (methylthioadenosine phosphorylase).[10] MTAP-deleted cancers show increased sensitivity to MAT2A inhibition.[5][10]
Troubleshooting Guides
Scenario 1: Lack of Expected Anti-proliferative Effect
You are treating a sensitive cell line with this compound but not observing the anticipated reduction in cell proliferation.
-
Verify Compound Integrity:
-
Confirm the identity and purity of your this compound stock using methods like LC-MS.
-
Ensure proper storage conditions (-20°C, protected from light and air) to prevent degradation.
-
-
Confirm Target Engagement:
-
The most direct way to confirm the inhibitor is working in your cells is to measure its effect on the downstream biomarker.
-
Action: Measure intracellular SAM levels using a commercially available kit or LC-MS-based methods. A significant reduction in SAM levels upon this compound treatment indicates target engagement.
-
-
Investigate Cellular Adaptation:
-
If target engagement is confirmed but the anti-proliferative effect is weak or absent, assess for compensatory upregulation of the target protein.
-
Action: Perform a western blot to analyze MAT2A protein levels in cells treated with this compound over different time points (e.g., 24, 48, 72 hours). An increase in MAT2A expression may explain the lack of a sustained phenotype.[6]
-
Troubleshooting workflow for lack of expected phenotype.
Scenario 2: Unexpected Cytotoxicity Observed
You observe significant cell death at concentrations where you expect to see cytostatic effects, potentially indicating off-target toxicity.
-
Confirm On-Target Effect:
-
Correlate the cytotoxic effect with the on-target activity of this compound.
-
Action: Perform a dose-response experiment and measure both cell viability and intracellular SAM levels. If the IC50 for cytotoxicity is significantly lower than the IC50 for SAM reduction, it might suggest off-target effects.
-
-
Use a Control Compound:
-
If available, use an inactive analog of this compound that does not inhibit MAT2A.
-
Action: Treat cells with the inactive analog. If the toxicity persists, it is more likely due to a non-specific effect of the chemical scaffold rather than an off-target protein interaction.
-
-
Rescue Experiment:
-
Determine if the toxicity is specifically due to MAT2A inhibition.
-
Action: Overexpress a resistant form of MAT2A in your cells. If this rescues the cytotoxic phenotype, it provides strong evidence that the effect is on-target.
-
-
Unbiased Off-Target Identification:
-
If the toxicity appears to be a specific, off-target effect, advanced proteomics methods can be employed.
-
Action: Consider performing thermal proteome profiling (CETSA-MS) to identify cellular proteins that are stabilized by this compound binding, which could be potential off-targets.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 (Enzymatic) | 420 nM | Concentration for 50% inhibition of MAT2A enzyme activity.[1][3] |
| Kd | 170 nM | Dissociation constant, indicating binding affinity to MAT2A.[1][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Incubation Time | IC50 |
| H520 (Lung Carcinoma) | SAM Production | 6 hours | 1.2 µM[1][2][3] |
| Huh-7 (Liver Carcinoma) | SAM Synthesis | 6 hours | 225 nM[2][3] |
| Huh-7 (Liver Carcinoma) | Proliferation | 72 hours | 10 µM[1] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular SAM Levels
This protocol provides a general workflow for quantifying the on-target effect of this compound.
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for the cell line and allow them to attach overnight.[1][3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Treat cells for the desired time (e.g., 6 hours).[3]
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the protocol of your chosen SAM detection kit or for LC-MS analysis.
-
SAM Quantification: Use a commercial colorimetric or fluorometric SAM assay kit, or a validated LC-MS/MS method, to measure SAM concentrations in the lysates.
-
Data Normalization: Normalize the measured SAM levels to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA).
-
IC50 Determination: Plot the normalized SAM levels against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Workflow for measuring intracellular SAM levels.
Protocol 2: Cell Proliferation Assay
This protocol assesses the impact of this compound on cell growth over a longer duration.
-
Cell Seeding: Seed cells at a low density in 96-well plates to allow for several days of growth. Let them attach overnight.[5]
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for an extended period (e.g., 72 to 96 hours) under standard cell culture conditions.[5]
-
Viability Measurement: Assess cell viability using a suitable reagent, such as one based on ATP measurement (e.g., CellTiter-Glo) or a metabolic dye (e.g., resazurin).[1][3]
-
Data Analysis: Read the luminescence or absorbance signal using a plate reader. Normalize the data to vehicle-treated controls and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Context
This compound inhibits MAT2A, which is a critical node in one-carbon metabolism. The inhibition of MAT2A depletes the cellular pool of SAM, which is the primary methyl group donor for methyltransferases. In the context of MTAP-deleted cancers, this has a significant synthetic lethal effect. The loss of MTAP leads to the accumulation of MTA, a partial inhibitor of the enzyme PRMT5. By simultaneously reducing the substrate for PRMT5 (SAM) and having elevated levels of a partial inhibitor (MTA), the activity of PRMT5 is significantly reduced, leading to defects in mRNA splicing, DNA damage, and ultimately, cell death.[5][10]
MAT2A signaling in the context of MTAP-deleted cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - tcsc0030145 - Taiclone [taiclone.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
PF-9366 Cell-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-9366 in cell-based assays. The information is tailored for scientists and drug development professionals to help navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues. It binds to a site on MAT2A that overlaps with the binding site of the regulatory protein MAT2B. This allosteric binding alters the active site of MAT2A, leading to an increase in substrate affinity but a decrease in the enzyme's turnover rate, ultimately inhibiting the production of SAM.
Q2: What are the typical IC50 values for this compound in cell-based assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. Below is a summary of reported IC50 values:
| Assay Type | Cell Line | IC50 Value | Reference |
| MAT2A Enzyme Inhibition | - | 420 nM | |
| Cellular SAM Production (6h) | H520 (lung carcinoma) | 1.2 µM | |
| Cellular SAM Production (6h) | Huh-7 (liver carcinoma) | 225 nM | |
| Cell Proliferation | Huh-7 (liver carcinoma) | 10 µM |
Q3: Does this compound have significant off-target effects?
Studies have shown that this compound is a selective inhibitor with no substantial off-target activity observed against a panel of G-protein coupled receptors (GPCRs), neurotransmitter transporters, phosphodiesterases, and ion channels.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO, with stock solutions often prepared at a concentration of 10 mg/mL with the aid of ultrasound. It is recommended to aliquot and store the DMSO stock solution at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common problems encountered during cell-based assays with this compound.
Problem 1: Inconsistent or no significant anti-proliferative effect observed.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Recommended Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines.
-
-
Possible Cause 2: Cellular resistance due to MAT2A upregulation.
-
Recommended Solution: Prolonged treatment with MAT2A inhibitors like this compound can lead to a compensatory upregulation of MAT2A protein expression, which can diminish the inhibitor's effectiveness. Consider performing western blot analysis to check for MAT2A protein levels after treatment. It may be necessary to assess the inhibitor's effect at earlier time points.
-
-
Possible Cause 3: Incorrect cell seeding density.
-
Recommended Solution: Ensure consistent and appropriate cell seeding density for your proliferation assays. High cell density can sometimes mask the anti-proliferative effects of a compound. Refer to established protocols for your cell line or optimize the seeding density as part of your experimental setup.
-
Problem 2: Unexpected cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause 1: High DMSO concentration.
-
Recommended Solution: Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all wells, typically not exceeding 0.5%. High concentrations of DMSO can be toxic to cells.
-
-
Possible Cause 2: Contamination.
-
Recommended Solution: Regularly check your cell cultures for any signs of microbial contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.
-
Problem 3: Variability in S-adenosyl-L-methionine (SAM) level measurements.
-
Possible Cause 1: Inconsistent cell numbers.
-
Recommended Solution: Normalize the measured SAM levels to the total protein concentration in each sample to account for any variations in cell number.
-
-
Possible Cause 2: Sample degradation.
-
Recommended Solution: Ensure proper and rapid sample processing after cell lysis to prevent the degradation of SAM. Follow the specific instructions of your SAM quantification assay kit or LC-MS/MS protocol.
-
Experimental Protocols
1. Cell Proliferation Assay (using CellTiter-Glo®)
This protocol is adapted from publicly available methods.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000 cells per well (for a 72-hour incubation) in 200 µL of growth medium. Allow cells to attach overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium from a DMSO stock. The final DMSO concentration should be 0.5%.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Luminescence Measurement: After incubation, remove the growth medium and add 80 µL/well of CellTiter-Glo® reagent diluted 1:1 in PBS. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.
2. Cellular S-adenosyl-L-methionine (SAM) Quantification
This protocol provides a general workflow for measuring intracellular SAM levels.
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration (e.g., 6 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., perchloric acid or a buffer compatible with your detection method).
-
Lysate Clarification: Clarify the lysates by centrifugation to remove cell debris.
-
SAM Quantification: Analyze the supernatant for SAM levels using a validated LC-MS/MS method or a commercial SAM ELISA kit, following the manufacturer's instructions.
-
Normalization: Normalize the measured SAM levels to the total protein concentration in each sample.
-
Data Analysis: Determine the IC50 for SAM reduction by plotting the normalized SAM levels against the compound concentration.
Visualizations
Caption: Mechanism of this compound action on the MAT2A signaling pathway.
Caption: General workflow for a cell proliferation assay using this compound.
Technical Support Center: Optimizing PF-9366 Dosage in Vitro for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-9366 in in vitro cancer cell experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am not observing the expected anti-proliferative effect of this compound on my cancer cell line.
-
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or too high, causing non-specific toxicity.
-
Recommendation: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. A wide range of concentrations (e.g., 0.1 nM to 100 µM) is recommended for initial screening.
-
-
Incorrect Cell Line Status: The anti-proliferative effects of MAT2A inhibitors like this compound can be particularly pronounced in cancer cells with MTAP (methylthioadenosine phosphorylase) deletion.
-
Recommendation: Confirm the MTAP status of your cell line using Western blot or PCR analysis.
-
-
Compound Integrity: The this compound compound may have degraded due to improper storage or handling.
-
Recommendation: Verify the identity and purity of your this compound stock using methods like LC-MS. Ensure it is stored as recommended by the supplier, typically at -20°C for powder and -80°C for solvent stocks.
-
-
Cellular Adaptation: Prolonged exposure to this compound may lead to compensatory upregulation of MAT2A protein expression, diminishing the inhibitor's effectiveness.
-
Recommendation: Assess the effects of this compound at earlier time points and perform a western blot to check for changes in MAT2A protein levels after treatment.
-
-
Q2: I am observing significant cytotoxicity in my control (MTAP-wildtype) cell line.
-
Possible Causes & Solutions:
-
Off-Target Effects: At high concentrations, this compound might exhibit off-target activities.
-
Recommendation: Perform a dose-response curve to compare the IC50 values between your MTAP-deleted and MTAP-wildtype cell lines. A narrow therapeutic window may indicate off-target toxicity.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all treatments (typically ≤ 0.5%).
-
-
Q3: My experimental results are inconsistent across different batches.
-
Possible Causes & Solutions:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect experimental outcomes.
-
Recommendation: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
-
Variability in Compound Preparation: Inaccurate serial dilutions or improper mixing of this compound can lead to inconsistent concentrations.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 | Kd |
| MAT2A | Cell-free enzymatic assay | 420 nM | 170 nM |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Incubation Time |
| H520 | Lung Carcinoma | SAM Production | 1.2 µM | 6 hours |
| Huh-7 | Liver Carcinoma | SAM Synthesis | 225 nM | 6 hours |
| Huh-7 | Liver Carcinoma | Proliferation | 10 µM | 72 hours |
| MLLr cells | Leukemia | Proliferation | 10-15 µM | 6 days |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the efficacy of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT-based)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 4,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis for MAT2A Expression
This protocol is used to detect changes in the expression levels of MAT2A protein following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MAT2A
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer to the culture dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and SDS-PAGE sample buffer. Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MAT2A diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cells by treating them with this compound for the desired duration.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 105 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism and experimental application of this compound.
PF-9366 stability and degradation in cell culture media
Welcome to the technical support center for PF-9366, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability and potential degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to first dissolve this compound in a solvent like DMSO to prepare a concentrated stock solution.[1] For long-term storage, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below to minimize degradation.[2] It is advisable to use freshly prepared solutions or use them within three months if stored in DMSO at -20°C.[1] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[2]
Q2: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture media?
A2: It is crucial to ensure that the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line. For DMSO, the final concentration should typically be less than 0.5%.[3]
Q3: I am observing a decrease in the activity of this compound over the course of my experiment. What could be the potential causes?
A3: A loss of compound activity in cell culture can be attributed to several factors:
-
Chemical Instability: The compound may be unstable in the aqueous environment of the cell culture media at 37°C and physiological pH.[2][3]
-
Adsorption to Labware: this compound might be non-specifically binding to the plastic surfaces of cell culture plates, tubes, or pipette tips.[2][3]
-
Cellular Metabolism: If cells are present, the compound could be actively metabolized or extruded by the cells.
Q4: Are there any known degradation pathways for this compound in cell culture media?
A4: Specific degradation pathways for this compound in cell culture media are not well-documented in publicly available literature. However, like many small molecules, potential degradation mechanisms could include hydrolysis, oxidation, or photolysis, influenced by the components of the media and experimental conditions.[3]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The compound may be highly unstable in the experimental medium. | Assess the stability of this compound in your specific cell culture media over the time course of your experiment using analytical methods like HPLC or LC-MS/MS.[3] |
| High variability in results between experimental replicates. | Inconsistent sample handling, processing, or incomplete solubilization of the compound can lead to variability.[2] | Ensure precise and consistent timing for sample collection and processing. Confirm the complete dissolution of the compound in the stock solution and media.[2] |
| Compound seems to disappear from the media, but no degradation products are detected. | The compound may be binding to the plasticware or, if cells are present, it could be rapidly internalized.[2] | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[2] |
| Cells appear stressed or die at all tested concentrations, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is at a non-toxic level, typically below 0.5% for DMSO.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture setup.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[3]
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquoting: Aliquot the solution into multiple sterile, low-protein-binding microcentrifuge tubes, with one tube for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C incubator with 5% CO₂.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Processing: If the media contains proteins (e.g., from serum), precipitate them by adding a cold organic solvent like acetonitrile, vortexing, and centrifuging at high speed.[2] Transfer the supernatant for analysis.
-
Analysis: Immediately analyze the samples by HPLC or LC-MS/MS to determine the concentration of the parent compound.[3]
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration at time 0 to calculate the percentage of the compound remaining.
Quantitative Data Summary
The following table summarizes the key biochemical and cellular potency data for this compound.
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ (Biochemical) | 420 nM | Cell-free MAT2A inhibition assay.[1][4][5] |
| K | 170 nM | Binding affinity to MAT2A.[4][5] |
| IC₅₀ (Cellular SAM Production) | 1.2 µM | H520 lung carcinoma cells (6-hour treatment).[4][5] |
| IC₅₀ (Cellular SAM Synthesis) | 225 nM | Huh-7 liver cancer cells (6-hour treatment).[1][5] |
| IC₅₀ (Cell Proliferation) | 10 µM | Huh-7 liver cancer cells.[4] |
Visualizations
Caption: MAT2A signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Mechanisms of Resistance to PF-9366
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the MAT2A inhibitor, PF-9366. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2][3][4][5] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, which can lead to the inhibition of cancer cell growth and proliferation, particularly in cancers with a dependency on this pathway.[6]
Q2: What are the known mechanisms of resistance to this compound and other MAT2A inhibitors?
A2: The primary mechanism of acquired resistance to MAT2A inhibitors like this compound is the upregulation of the target protein, MAT2A.[7] Cancer cells can increase the expression of the MAT2A gene and protein, which compensates for the inhibitory effect of the drug and helps restore SAM levels. Another potential mechanism of resistance involves alterations in downstream signaling pathways, such as the PRMT5 (Protein Arginine Methyltransferase 5) pathway, which is a key consumer of SAM.[8][9][10][11][12]
Q3: How can I determine if my cells have developed resistance to this compound?
A3: Development of resistance can be identified by a rightward shift in the dose-response curve, indicating a higher IC50 value compared to the parental, sensitive cell line. This should be confirmed by molecular analyses, such as quantifying MAT2A protein and mRNA levels to check for upregulation. A detailed protocol for determining the IC50 is provided in the "Experimental Protocols" section.
Q4: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A4: While research is ongoing, the primary determinant of sensitivity to MAT2A inhibitors is often the genetic background of the cancer cells, such as the presence of an MTAP (methylthioadenosine phosphorylase) deletion. Alterations in the expression levels of MAT2A and components of the PRMT5 pathway may serve as biomarkers of acquired resistance.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no significant difference in cell viability between treated and control cells. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too high, causing general toxicity, or too low to be effective. 2. Incorrect cell seeding density: Cell density can influence drug response. 3. Inappropriate assay for cell viability: Some assays, like MTT, can be affected by cellular metabolic changes.[1] 4. High methionine concentration in culture medium: Exogenous methionine can counteract the effects of MAT2A inhibition. | 1. Perform a dose-response curve: Determine the optimal concentration range for your specific cell line. 2. Optimize cell seeding density: Ensure consistent and appropriate cell numbers for your chosen assay duration. 3. Use a more direct measure of cell number: Consider using assays like CellTiter-Glo® or direct cell counting. 4. Use a methionine-restricted medium: If applicable to your experimental design, this can enhance the effects of this compound. |
| High variability in experimental replicates. | 1. Inconsistent cell culture conditions: Variations in passage number, confluency, or media composition. 2. Inaccurate drug dilutions: Errors in preparing serial dilutions of this compound. 3. Edge effects in multi-well plates: Evaporation from wells on the plate edges can concentrate the drug. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. 2. Prepare fresh drug dilutions for each experiment: Ensure accurate and consistent pipetting. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. |
| Cells appear to be recovering after initial growth inhibition. | 1. Development of acquired resistance: Cells may be upregulating MAT2A expression over time. 2. Degradation of this compound in culture medium: The inhibitor may not be stable over long incubation periods. | 1. Analyze for resistance mechanisms: Check for MAT2A upregulation via Western Blot or qPCR (see protocols below). 2. Replenish the drug-containing medium: For long-term experiments, consider changing the medium with freshly diluted this compound every 48-72 hours. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the mechanisms of resistance.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (MAT2A) | 420 nM | Cell-free assay | [2][3][5] |
| Binding Affinity (Kd) | 170 nM | Cell-free assay | [2][3] |
| Cellular IC50 (SAM production) | 1.2 µM | H520 lung carcinoma | [2][3] |
| Cellular IC50 (SAM synthesis) | 225 nM | Huh-7 liver carcinoma | [2][3] |
| Cellular IC50 (Proliferation) | 10 µM | Huh-7 liver carcinoma | [2] |
Table 2: Example of Gene Expression Changes in this compound Resistant Cells
| Gene | Change in Expression | Implication |
| MAT2A | Upregulation | Increased target expression leading to inhibitor resistance. |
| PRMT5 | No consistent change reported | Alterations may be at the activity level rather than expression. |
| Downstream PRMT5 targets | Variable | Dependent on the specific cellular context and degree of resistance. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a general method for developing a this compound resistant cancer cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the concentration of this compound that inhibits the growth of the parental cell line by 50%.
-
Initial Drug Exposure: Culture the parental cells in their complete growth medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Monitor and Passage Cells: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing consistently at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Dose Escalation: Continue this process of monitoring, passaging, and dose escalation. It may take several months to establish a resistant cell line.
-
Characterize the Resistant Cell Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform the following characterizations:
-
Determine the new IC50 of this compound and calculate the fold-resistance.
-
Analyze MAT2A expression by Western Blot and qPCR (see Protocols 2 and 3).
-
Measure intracellular SAM levels (see Protocol 4).
-
Cryopreserve the resistant cell line at various passages.
-
Protocol 2: Western Blot Analysis of MAT2A Expression
This protocol details the detection of MAT2A protein levels in sensitive and resistant cells.
Materials:
-
Parental and this compound resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MAT2A
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MAT2A and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the MAT2A signal to the loading control.
-
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for MAT2A Gene Expression
This protocol measures the mRNA levels of MAT2A.
Materials:
-
Parental and this compound resistant cell lines
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green master mix
-
Forward and reverse primers for human MAT2A
-
Primers for a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from parental and resistant cells and synthesize cDNA according to the manufacturers' instructions.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix with SYBR Green master mix, primers, and cDNA template.
-
Example primer sequences for human MAT2A:
-
Forward: 5'-GGGATGCGTCTGGTGTATGT-3'
-
Reverse: 5'-CCAGCACGTTGTAGGAGTCAT-3'
-
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in MAT2A expression, normalized to the housekeeping gene.
Protocol 4: Measurement of Intracellular S-adenosylmethionine (SAM) Levels
This protocol outlines the quantification of SAM by LC-MS/MS.
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Ice-cold PBS
-
Extraction solution (e.g., perchloric acid or methanol-based)
-
Internal standard (e.g., d3-SAM)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with the extraction solution containing the internal standard.
-
Sample Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify SAM levels.
-
Data Normalization: Normalize the SAM levels to the total protein concentration in each sample.
Visualizations
Caption: MAT2A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 9. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 12. ideayabio.com [ideayabio.com]
Technical Support Center: Overcoming PF-9366-Induced MAT2A Upregulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MAT2A inhibitor, PF-9366.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for cellular methylation reactions involving DNA, RNA, histones, and other proteins.[3] this compound functions as an allosteric inhibitor, binding to a site on MAT2A that is distinct from the active site.[1][2][4] This binding event alters the enzyme's conformation, leading to decreased enzyme turnover despite an increased affinity for its substrates.[1][2]
Q2: Why do I observe an increase in MAT2A protein levels after treating cells with this compound?
A2: The upregulation of MAT2A expression following this compound treatment is a known cellular feedback mechanism.[1][4][5][6] By inhibiting MAT2A activity and subsequently reducing SAM levels, the cell compensates by increasing the transcription and translation of the MAT2A gene to restore SAM homeostasis.[1][5] This can potentially blunt the inhibitory effect of this compound.[4]
Q3: In which cancer types is this compound expected to be most effective?
A3: MAT2A inhibitors like this compound are particularly promising for the treatment of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][7][8][9][10][11] MTAP deletion, which occurs in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the enzyme PRMT5.[7][9][10][11] This makes cancer cells highly dependent on MAT2A activity for survival, creating a synthetic lethal relationship that can be exploited by MAT2A inhibitors.[7][9][11]
Q4: Are there newer MAT2A inhibitors available that might overcome the limitations of this compound?
A4: Yes, several newer generation MAT2A inhibitors have been developed with improved potency and pharmacokinetic properties. For instance, AG-270 (also known as Ivosidenib) and IDE397 have advanced into clinical trials.[10][12][13][14] While upregulation of MAT2A can still occur with these inhibitors, their higher potency may help to overcome this adaptive resistance mechanism.[4][15]
Troubleshooting Guide
Issue 1: Decreased sensitivity or resistance to this compound in my cell line.
Possible Cause: Upregulation of MAT2A expression is a primary mechanism of acquired resistance to MAT2A inhibitors.[5]
Suggested Solutions:
-
Synergistic Drug Combinations: Combining this compound with other therapeutic agents can overcome resistance. Strong synergistic effects have been observed with:
-
PRMT5 Inhibitors: Dual inhibition of MAT2A and PRMT5 shows strong synergistic anti-tumor responses, particularly in MTAP-deleted cancers.[7][8][16]
-
Taxanes (e.g., Paclitaxel, Docetaxel): MAT2A inhibitors can enhance the anti-proliferative effects of taxanes.[7][8][9]
-
Other Chemotherapies: Synergy has also been reported with platinum-based agents and topoisomerase inhibitors.[7][8][9]
-
METTL3 Inhibitors: Combining MAT2A and METTL3 inhibitors can promote apoptosis in non-small cell lung cancer cells.[17]
-
-
Combination with Methionine Restriction: Depleting methionine from the culture medium can enhance the efficacy of MAT2A inhibitors by further limiting the substrate for SAM synthesis.[15]
Experimental Workflow for Combination Therapy
Caption: Workflow for testing synergistic drug combinations with this compound.
Issue 2: Difficulty in confirming MAT2A upregulation at the protein or mRNA level.
Suggested Protocols:
-
Western Blotting for MAT2A Protein Expression: This is a standard method to quantify changes in protein levels.
-
Quantitative PCR (qPCR) for MAT2A mRNA Expression: This method can be used to determine if the upregulation is occurring at the transcriptional level.
Data Presentation
Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
| Compound | IC50 (nM) - Biochemical | Cellular Assay | Cell Line | IC50 - Cellular | Reference |
| This compound | 420 | SAM Production (6h) | H520 | 1.2 µM | [4] |
| SAM Synthesis (6h) | Huh-7 | 225 nM | [4] | ||
| Proliferation | Huh-7 | 10 µM | [4] | ||
| AGI-24512 | 8 | SAM Reduction | HCT116 MTAP-/- | 100 nM | [4] |
| Proliferation (96h) | HCT116 MTAP-/- | 100 nM | [4] | ||
| AG-270 | ~10 (IC50) | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Example of Synergistic Effects with Combination Therapies
| Combination | Cancer Type | Effect | Mechanism | Reference |
| MAT2A inhibitor (IDE397) + PRMT5 inhibitor | MTAPdel Lung and Pancreatic Cancer | Durable tumor regressions, including complete responses | Dual synthetic lethality | [16] |
| MAT2A inhibitor (AG-270) + Taxanes (Docetaxel, Paclitaxel) | MTAP-deleted Pancreatic Cancer and NSCLC | Synergistic antiproliferative effects | Downregulation of the FA DNA repair pathway | [7] |
| MAT2A inhibitor (AG-270) + METTL3 inhibitor (STM2457) | Non-small cell lung cancer (NSCLC) | Enhanced apoptosis | Decreased m6A levels, leading to downregulation of PI3K/AKT signaling | [17] |
Experimental Protocols
Protocol 1: Western Blot for MAT2A Expression
This protocol provides a method to assess MAT2A protein levels in cells treated with this compound.
1. Cell Culture and Treatment:
- Culture the selected cell line in the appropriate growth medium.[18]
- Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[18]
- Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).[3]
2. Cell Lysis and Protein Quantification:
- After treatment, wash cells with ice-cold PBS.[3][18]
- Lyse the cells in ice-cold RIPA buffer supplemented with protease inhibitors.[3][18]
- Incubate on ice for 30 minutes with occasional vortexing.[3]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][18]
- Collect the supernatant containing soluble proteins.[3][18]
- Determine protein concentration using a BCA protein assay kit.[3]
3. SDS-PAGE and Protein Transfer:
- Normalize protein samples to ensure equal loading.[3]
- Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[3]
- Perform electrophoresis to separate proteins by size.[18]
- Transfer separated proteins to a PVDF or nitrocellulose membrane.[3][18]
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3][18]
- Incubate the membrane with a primary antibody specific for MAT2A (e.g., rabbit anti-MAT2A, 1:1000 dilution) overnight at 4°C.[3]
- Wash the membrane three times with TBST.[3][18]
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][18]
- Wash the membrane again three times with TBST.[3][18]
5. Detection and Analysis:
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[18]
- Quantify band intensities using densitometry software.[18]
- Normalize MAT2A band intensity to a loading control (e.g., β-actin or GAPDH).[3]
Protocol 2: Quantitative PCR (qPCR) for MAT2A mRNA Expression
This protocol outlines the steps to measure changes in MAT2A gene expression.
1. Cell Culture and Treatment:
- Follow the same procedure as in the Western Blot protocol.
2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
3. qPCR Reaction:
- Set up the qPCR reaction using a SYBR Green-based qPCR master mix.
- Use primers specific for human MAT2A (Forward: 5'-CTGGCAGAACTACGCCGTAATG-3', Reverse: 5'-GTGTGGACTCTGATGGGAAGCA-3').[19]
- Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Perform the qPCR reaction in a real-time PCR detection system.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for MAT2A and the housekeeping gene.
- Calculate the relative expression of MAT2A using the ΔΔCt method.
Protocol 3: Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell proliferation and viability.[20][21][22]
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.[21]
- Allow cells to adhere overnight.[21]
2. Compound Treatment:
- Prepare serial dilutions of this compound.[21]
- Treat the cells and incubate for the desired period (e.g., 72 hours).[21]
3. MTT Addition and Incubation:
- Add MTT reagent (final concentration 0.2-0.5 mg/ml) to each well and incubate for 1-4 hours at 37°C.[20]
4. Formazan (B1609692) Solubilization and Absorbance Reading:
- If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.[20]
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Signaling Pathway Diagram
Caption: MAT2A signaling in MTAP wild-type vs. MTAP-deleted cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. probiologists.com [probiologists.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacr.org [aacr.org]
- 11. MAT2A | Insilico Medicine [insilico.com]
- 12. Facebook [cancer.gov]
- 13. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The combination of methionine adenosyltransferase 2A inhibitor and methyltransferase like 3 inhibitor promotes apoptosis of non-small cell lung cancer cells and produces synergistic anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. origene.com [origene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. 4.8. Cell viability assay [bio-protocol.org]
Navigating Inconsistent Results with PF-9366: A Technical Support Guide
Researchers utilizing PF-9366, a potent allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), may occasionally encounter variability in their experimental outcomes. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well variability in our cell-based assays. What could be the cause?
A1: Inconsistent results in cell-based assays can stem from several factors. Here are some key areas to investigate:
-
Compound Solubility: this compound is soluble in DMSO, but precipitation can occur when diluted in aqueous media.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to 1%, as higher concentrations can be toxic to cells.[2][3] If you observe any precipitate, sonication may help to redissolve the compound.[3]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[2][3][4] Use a automated cell counter for accuracy and ensure even cell distribution when plating. Monitor cell confluence before adding the compound.[2][3]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a DMSO stock.[1][3] Avoid repeated freeze-thaw cycles of the stock solution.
Q2: The IC50 value for this compound in our cell line is different from published values. Why might this be?
A2: Discrepancies in IC50 values are common and can be attributed to several experimental variables:
-
Cell Line Specificity: The potency of this compound can vary between different cell lines. For example, the IC50 for cellular S-Adenosyl-L-methionine (SAM) production is 1.2 µM in H520 lung carcinoma cells and 255 nM in Huh-7 cells.[1][2][4]
-
Assay Endpoint and Duration: The length of compound incubation can significantly impact the IC50 value. Proliferation assays with longer incubation times (e.g., 72-96 hours) may yield different results compared to shorter-term assays measuring SAM production (e.g., 6 hours).[2][5]
-
Assay Method: The specific assay used to measure the endpoint (e.g., CellTiter-Glo for proliferation, LC-MS/MS for SAM levels) can influence the outcome.[2][5]
Q3: We are not seeing the expected downstream effects of MAT2A inhibition. What should we check?
A3: If this compound is not producing the anticipated biological effects, consider the following:
-
Cellular Feedback Mechanisms: Inhibition of MAT2A can sometimes lead to an upregulation of MAT2A expression as a compensatory feedback mechanism, which may blunt the inhibitor's effect.[5][6] Consider verifying MAT2A protein levels by western blot.
-
Experimental Timeline: Ensure that the time points chosen for analysis are appropriate for the biological process being investigated. Effects on histone methylation, for instance, may require longer incubation times.
-
Target Engagement: Confirm that this compound is engaging its target in your system by measuring the direct product of MAT2A, S-adenosylmethionine (SAM), using a validated method like LC-MS/MS or a commercial ELISA kit.[5]
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| Biochemical IC50 | 420 nM | [1][2][3][4][7][8] |
| Binding Affinity (Kd) | 170 nM | [2][3][4][7][8] |
Table 1: Biochemical Potency of this compound against MAT2A.
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| H520 | SAM Production | 6 hours | 1.2 µM | [1][2][3][4] |
| Huh-7 | SAM Synthesis | 6 hours | 225 nM | [1][3][5] |
| Huh-7 | Proliferation | 72 hours | 10 µM | [2][4] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
MAT2A Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP and L-Methionine (substrates)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Detection reagent (e.g., luminescence-based ATP detection)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the MAT2A enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.[5]
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.[5]
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.[5]
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.[5]
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cellular S-adenosylmethionine (SAM) Quantification
This assay measures the level of the MAT2A product, SAM, within cells after treatment with this compound.
Materials:
-
Cancer cell lines (e.g., H520, Huh-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., perchloric acid)
-
LC-MS/MS system or a commercial SAM ELISA kit
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 6 hours).[5]
-
Harvest and lyse the cells.
-
Clarify the lysates by centrifugation.[5]
-
Analyze the supernatant for SAM levels using a validated LC-MS/MS method or a commercial ELISA kit.[5]
-
Normalize the SAM levels to the total protein concentration in each sample.[5]
-
Determine the IC50 for SAM reduction by plotting the normalized SAM levels against the compound concentration.[5]
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cells over time.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed a low density of cells into 96-well plates and allow them to attach overnight.[5]
-
Add serial dilutions of this compound to the wells. The final DMSO concentration should be 0.5%.[2][3][4]
-
Incubate the plates for an extended period (e.g., 72-96 hours) under standard cell culture conditions.[5]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.[5]
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.[2][5]
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 values.[5]
Visualizing Pathways and Workflows
To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. selleck.co.jp [selleck.co.jp]
Technical Support Center: Optimizing Cytotoxicity Assays with PF-9366
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using PF-9366 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of human methionine adenosyltransferase 2A (MAT2A).[1][2][3][4] MAT2A is the enzyme responsible for synthesizing S-adenosyl-L-methionine (SAM), a universal methyl donor crucial for numerous cellular processes, including gene expression and protein function.[4][5] this compound binds to a site on MAT2A that is distinct from the active site, altering the enzyme's conformation. This allosteric binding leads to an increase in substrate affinity but a decrease in the enzyme's turnover rate, ultimately inhibiting the production of SAM.[4][6]
Q2: In which cancer cell types has this compound shown cytotoxic effects?
This compound has demonstrated cytotoxic or anti-proliferative effects in various cancer cell lines, including:
Q3: What is the significance of MTAP deletion in the context of this compound's activity?
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all cancers, creates a synthetic lethal relationship with MAT2A inhibition.[8] MTAP-deleted cancer cells have an increased dependency on MAT2A for survival, making them particularly sensitive to inhibitors like this compound.[5]
Troubleshooting Guide
Problem 1: Inconsistent or no significant anti-proliferative effect observed.
-
Possible Cause: Suboptimal inhibitor concentration.
-
Recommended Solution: Perform a dose-response experiment to determine the optimal IC50 value in your specific cell line. A wide range of concentrations should be tested to establish a clear dose-dependent effect.[11]
-
-
Possible Cause: Incorrect MTAP status of the cell line.
-
Recommended Solution: Verify the MTAP deletion status of your cell lines using methods such as Western blot or PCR to ensure you are using an appropriate model.[11]
-
-
Possible Cause: Compensatory upregulation of MAT2A.
-
Recommended Solution: Prolonged treatment with this compound can sometimes lead to an increase in MAT2A protein expression, which may blunt the inhibitor's anti-proliferative effects.[12] It is advisable to perform a Western blot to assess MAT2A protein levels following treatment.
-
-
Possible Cause: Issues with compound integrity.
-
Recommended Solution: Confirm the identity and purity of your this compound stock using techniques like LC-MS. Ensure proper storage and handling to prevent degradation.[12]
-
Problem 2: Significant cytotoxicity observed in MTAP-wildtype cell lines.
-
Possible Cause: Off-target effects.
-
Recommended Solution: While this compound is reported to be selective, high concentrations may lead to off-target toxicity.[6] Perform a dose-response curve to compare the IC50 in your MTAP-wildtype line to a sensitive MTAP-deleted line. A small therapeutic window might suggest off-target effects.[12]
-
-
Possible Cause: Non-specific toxicity of the compound scaffold.
-
Recommended Solution: If available, use an inactive analog of this compound as a negative control. If toxicity persists with the inactive analog, it is likely due to off-target effects or non-specific properties of the chemical structure.[12]
-
Problem 3: Difficulty dissolving this compound.
-
Possible Cause: Improper solvent selection.
Quantitative Data Summary
The following tables summarize the biochemical potency and cellular activity of this compound across various studies.
Table 1: Biochemical Potency of this compound against MAT2A
| Parameter | Value | Reference |
| IC50 | 420 nM | [1][2][3] |
| Kd | 170 nM | [1][3] |
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| H520 (Lung Carcinoma) | SAM Production | 6 hours | 1.2 µM | [1][2][3] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis | 6 hours | 225 nM | [2][3][5] |
| Huh-7 (Hepatocellular Carcinoma) | Proliferation | 72 hours | 10 µM | [1][5] |
| Osteosarcoma Cells | Cell Viability (CCK8) | 72 hours | Varies by cell line | [7] |
| MLLr Leukemia Cells | Proliferation | 6 days | ~10-15 µM | [8] |
| H460/DDP (Cisplatin-Resistant Lung Cancer) | Cell Viability | Not specified | Dose-dependent reduction | [9][10] |
Experimental Protocols
1. MAT2A Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of MAT2A.
-
Reagents and Materials:
-
Recombinant human MAT2A enzyme
-
ATP and L-Methionine (substrates)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Detection reagent (e.g., a kinase-glo type reagent that measures ATP consumption)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the MAT2A enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
-
2. Cellular S-adenosylmethionine (SAM) Quantification
This assay measures the intracellular levels of SAM, the product of the MAT2A enzyme, after treatment with this compound.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., perchloric acid)
-
LC-MS/MS system or a commercial SAM ELISA kit
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 6, 24, or 48 hours).
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the lysates by centrifugation.
-
Analyze the supernatant for SAM levels using a validated LC-MS/MS method or a commercial ELISA kit.
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Determine the IC50 for SAM reduction by plotting the normalized SAM levels against the compound concentration.[5]
-
3. Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of this compound on the growth and viability of cancer cells over time.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Seed a low density of cells into 96-well plates and allow them to attach overnight.[1][5]
-
Add serial dilutions of this compound to the wells. The final DMSO concentration should be kept low and consistent across all wells (e.g., 0.5%).[1][3]
-
Incubate the plates for an extended period (e.g., 72-96 hours) under standard cell culture conditions.[5]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.[5]
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 values.[5]
-
Visualizations
Caption: MAT2A signaling pathway in MTAP-deleted cancer cells.
Caption: General workflow for a cytotoxicity/proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
PF-9366 Technical Support Center: DMSO Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PF-9366 in DMSO and its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, with concentrations ranging from 10 mg/mL (28.50 mM) to 20 mg/mL (57.01 mM). It is crucial to consult the manufacturer's product data sheet for the specific lot you are using.
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A3: If you encounter precipitation or phase separation, gentle heating and/or sonication can aid in the dissolution of this compound. It is also critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). Ultrasonic treatment may be necessary to achieve complete dissolution. For consistency, it is advisable to follow a standardized protocol, such as the one detailed in the "Experimental Protocols" section below.
Q5: How should I store the this compound stock solution in DMSO?
A5: Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years) to prevent degradation from repeated freeze-thaw cycles.
Q6: What is the mechanism of action of this compound?
A6: this compound is an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor for numerous cellular methylation reactions. By binding to an allosteric site, this compound modulates the enzyme's activity, leading to a reduction in cellular SAM levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of DMSO solution. | The concentration exceeds the solubility limit. | Do not exceed the recommended maximum concentration (refer to the product data sheet). Try gentle warming or sonication to redissolve. |
| The DMSO has absorbed water (hygroscopic). | Use fresh, anhydrous DMSO for preparing solutions. | |
| The storage temperature is too low, causing the DMSO to freeze and the compound to precipitate. | Store DMSO stock solutions at -20°C or -80°C as recommended. Allow the solution to fully thaw and vortex gently before use. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved before making further dilutions. Prepare fresh dilutions for each experiment from a validated stock. |
| Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. Store aliquots at the recommended temperature. | |
| The final DMSO concentration in the cell culture medium is too high, causing cellular toxicity. | The final concentration of DMSO in cell-based assays should typically be kept low (e.g., 0.5%). Perform a DMSO toxicity control experiment. |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Source |
| 10 | 28.50 | |
| 14 | 39.9 | |
| 20 | 57.01 |
Table 2: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Source |
| IC50 (MAT2A) | Cell-free | 420 nM | |
| Kd (MAT2A) | Cell-free | 170 nM | |
| IC50 (SAM Production) | H520 (Lung Carcinoma) | 1.2 µM | |
| IC50 (SAM Synthesis) | Huh-7 (Hepatocellular Carcinoma) | 225 nM | |
| IC50 (Proliferation) | Huh-7 (Hepatocellular Carcinoma) | 10 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Calculate the required volume of DMSO. The molecular weight of this compound is 350.84 g/mol .
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg of this compound and a 10 mM (0.01 M) stock:
-
Volume (L) = 0.001 g / (0.01 mol/L * 350.84 g/mol ) = 0.000285 L = 285 µL
-
-
Carefully weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Procedure for In Vitro Cell-Based Assays
-
Cell Seeding:
-
Seed cells in a 96-well plate at the desired density and allow them to attach overnight in a cell culture incubator (37°C, 5% CO2).
-
-
Compound Dilution:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations.
-
Further dilute the DMSO serial dilutions into the appropriate cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration in the wells should be consistent across all treatments and typically not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
-
Incubation and Analysis:
-
Incubate the plates for the desired period (e.g., 6 hours for SAM production assays or 72 hours for proliferation assays).
-
Perform the desired downstream analysis, such as measuring cell viability (e.g., using CellTiter-Glo) or quantifying intracellular SAM levels.
-
Visualizations
Caption: Signaling pathway of this compound as an allosteric inhibitor of MAT2A.
Caption: General experimental workflow for in vitro cell-based assays with this compound.
Minimizing PF-9366 off-target kinase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-9366. The information is designed to help address specific issues that may arise during experiments and to provide clarity on the compound's mechanism of action and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A) .[1][2][3] It is not a kinase inhibitor. MAT2A is the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor in numerous cellular methylation reactions.[3][4][5] this compound binds to an allosteric site on MAT2A, which overlaps with the binding site of the regulatory protein MAT2B.[2][3] This binding alters the active site of MAT2A, leading to increased substrate affinity but decreased enzyme turnover, ultimately inhibiting the production of SAM.[2][3]
Q2: Is this compound known to have off-target kinase activity?
A2: Based on available data, this compound is reported to have no substantial off-target activity against a panel of G-protein coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels.[6][7] While a comprehensive kinome-wide screen is not explicitly detailed in the provided search results, the primary literature suggests a high degree of selectivity for its intended target, MAT2A. As an allosteric inhibitor of a non-kinase enzyme, its chemical structure may not be optimized for binding to the ATP-binding pocket of kinases, which is the most common mode of action for kinase inhibitors.
Q3: I am observing a phenotype in my experiment that is not consistent with the known function of MAT2A. Could this be an off-target effect?
A3: While this compound is considered selective, unexpected phenotypes can occur in complex biological systems. It is crucial to determine if the observed effect is due to on-target inhibition of MAT2A or a potential off-target interaction. A "gold-standard" method to investigate this is a rescue experiment.[8] If the phenotype is on-target, overexpressing a drug-resistant mutant of MAT2A should reverse the effect. If the phenotype persists, it is more likely to be the result of an off-target interaction.
Q4: What are the best practices for minimizing the risk of misinterpreting off-target effects in my experiments with this compound?
A4: To ensure the observed effects are truly linked to the inhibition of MAT2A, several experimental controls are recommended:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively inhibits SAM production in your cellular model. This minimizes the potential for off-target effects that may occur at higher concentrations.
-
Genetic Knockdown/Knockout: Utilize techniques like CRISPR-Cas9 or siRNA to reduce the expression of MAT2A.[9] If the phenotype observed with this compound treatment is recapitulated by the genetic knockdown of MAT2A, it provides strong evidence for an on-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discrepancy between biochemical IC50 and cellular potency. | High intracellular ATP concentration (though less relevant for an allosteric inhibitor), cellular efflux pumps, or low expression of MAT2A in the cell line. | Verify MAT2A expression levels in your cell model. If efflux pumps are suspected, co-incubation with a known efflux pump inhibitor may increase the cellular potency of this compound.[8] |
| Unexpected cellular phenotype. | Potential off-target effect. | Perform a rescue experiment with a drug-resistant MAT2A mutant.[8] If the phenotype is not rescued, consider performing a broad kinase selectivity screen to identify potential off-target kinases. |
| Variability in experimental results. | Compound stability, solubility, or inconsistent cell culture conditions. | Ensure proper storage of this compound, typically at -20°C as a powder.[1] Prepare fresh dilutions from a DMSO stock for each experiment and ensure consistent cell seeding densities and treatment times. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target/Cell Line |
| Biochemical IC50 | 420 nM | MAT2A[1][6][7] |
| Binding Affinity (Kd) | 170 nM | MAT2A[6][7] |
| Cellular IC50 (SAM Production) | 1.2 µM | H520 lung carcinoma cells[1][6][7] |
| Cellular IC50 (SAM Synthesis) | 225 nM | Huh-7 cells[1][10] |
| Cellular IC50 (Proliferation) | 10 µM | Huh-7 cells[6][7] |
Experimental Protocols
Protocol 1: In Vitro MAT2A Inhibition Assay
-
Objective: To determine the biochemical potency (IC50) of this compound against MAT2A.
-
Methodology:
-
Protein Preparation: Use purified recombinant MAT2A protein.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer, typically from a DMSO stock.
-
Reaction Mixture: In a microplate, combine MAT2A, ATP, and L-methionine.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Measure the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo). The decrease in luminescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Protocol 2: Cellular SAM Production Assay
-
Objective: To measure the effect of this compound on the production of S-adenosylmethionine (SAM) in cells.
-
Methodology:
-
Cell Culture: Seed cells (e.g., H520 or Huh-7) in a multi-well plate and allow them to attach overnight.[6][7]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 6 hours).[6][7]
-
Metabolite Extraction: After treatment, wash the cells with cold PBS and lyse them to extract intracellular metabolites.
-
SAM Quantification: Measure the concentration of SAM in the cell lysates using a suitable method, such as LC-MS/MS or a commercially available ELISA kit.
-
Data Analysis: Normalize the SAM levels to the total protein concentration in each sample. Plot the normalized SAM levels against the this compound concentration to determine the cellular IC50 for SAM production.[5]
-
Visualizations
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Phenotypes with PF-9366
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes when using the MAT2A inhibitor, PF-9366.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: I am not observing the expected anti-proliferative effect of this compound in my cancer cell line.
Possible Causes and Troubleshooting Steps:
-
Compensatory Upregulation of MAT2A: Treatment with this compound can lead to a feedback mechanism that increases the expression of MAT2A protein, which can blunt the inhibitor's anti-proliferative effects.[1]
-
Recommendation: Perform a time-course experiment and analyze MAT2A protein levels by Western blot at different time points after this compound treatment. Consider shorter incubation times to minimize the impact of this feedback loop.[2]
-
-
Cell-Line Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, Huh-7 liver cancer cells are more sensitive to this compound than H520 lung carcinoma cells.[3]
-
Recommendation: Titrate this compound across a wide range of concentrations to determine the IC50 value for your specific cell line. Compare your results to published data for similar cell lines.
-
-
Suboptimal Experimental Conditions: Issues with compound integrity, cell health, or assay parameters can lead to a lack of an observable phenotype.
Q2: I am observing unexpected or paradoxical effects on histone methylation after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Complex Regulation of Histone Marks: While this compound is expected to decrease global SAM levels and subsequently reduce histone methylation, the effect on specific histone marks can be complex and cell-context dependent. For instance, some studies have reported a significant reduction in H3K9me2 and H3K36me3 in cisplatin-resistant lung cancer cells treated with this compound, while other histone marks were less affected.[4] In osteosarcoma cells, the sensitivity to this compound has been linked to the levels of H3K27me3.[5]
-
Recommendation: Analyze a panel of histone methylation marks (e.g., H3K4me3, H3K9me2, H3K27me3, H3K36me3) using techniques like Western blotting or mass spectrometry to get a comprehensive picture of the epigenetic changes.
-
-
Indirect Effects on Histone Modifying Enzymes: Changes in SAM levels can have indirect and sometimes counterintuitive effects on the activity of histone methyltransferases (HMTs) and demethylases (HDMs).
-
Recommendation: Investigate the expression and activity of key HMTs and HDMs in your experimental system to understand the downstream consequences of MAT2A inhibition.
-
Q3: My cells are developing resistance to this compound over time.
Possible Causes and Troubleshooting Steps:
-
MAT2A Upregulation: As mentioned, a sustained increase in MAT2A expression is a primary mechanism of acquired resistance to this compound.[6]
-
Recommendation: Monitor MAT2A protein levels in your resistant cell population. Consider combination therapies to overcome this resistance mechanism.
-
-
Activation of Alternative Pathways: Cells may adapt to MAT2A inhibition by upregulating alternative pathways to support their growth and survival.
-
Recommendation: Perform transcriptomic (RNA-seq) or proteomic analyses to identify differentially expressed genes or proteins in resistant versus sensitive cells. This may reveal novel resistance mechanisms.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[3] It binds to a site on the enzyme that is distinct from the active site, leading to a decrease in the enzyme's turnover rate and subsequent reduction in the cellular levels of S-adenosyl-L-methionine (SAM), the primary methyl donor for methylation reactions.[1][7]
Q2: What is the off-target profile of this compound?
This compound has been shown to have a clean off-target profile, with no substantial activity against a panel of G-protein coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels.[3]
Q3: What are the recommended concentrations of this compound to use in cell culture?
The effective concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Published IC50 values for SAM synthesis inhibition range from 225 nM in Huh-7 cells to 1.2 µM in H520 cells.[3] The IC50 for cell proliferation is generally higher, around 10 µM in Huh-7 cells.[3]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to 3 months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Potency | |||
| IC50 (MAT2A enzyme) | 420 nM | Cell-free | [3] |
| Kd (binding affinity) | 170 nM | Cell-free | [3] |
| Cellular Potency | |||
| IC50 (SAM synthesis) | 225 nM | Huh-7 | [3] |
| IC50 (SAM synthesis) | 1.2 µM | H520 | [3] |
| IC50 (Cell proliferation) | 10 µM | Huh-7 | [3] |
Experimental Protocols
1. Western Blot for MAT2A Upregulation
This protocol is to assess the protein levels of MAT2A in response to this compound treatment.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAT2A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalize the MAT2A band intensity to a loading control (e.g., GAPDH or β-actin).
-
2. Cellular S-Adenosyl-L-Methionine (SAM) Quantification
This protocol describes the measurement of intracellular SAM levels.
-
Metabolite Extraction:
-
Seed cells and treat with this compound as required.
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol).
-
Centrifuge the samples to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
SAM Quantification:
-
SAM levels can be quantified using either a commercially available SAM ELISA kit or by LC-MS/MS.
-
For ELISA, follow the manufacturer's instructions.
-
For LC-MS/MS, analyze the extracted metabolites on a system equipped with a suitable column and detection method for SAM.
-
Normalize the SAM levels to the total protein concentration or cell number of the corresponding sample.
-
3. Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Preparation and Fixation:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Figure 1: Simplified signaling pathway of MAT2A and the inhibitory action of this compound.
Figure 2: Experimental workflow for troubleshooting unexpected results with this compound.
Figure 3: The compensatory feedback loop leading to MAT2A upregulation upon this compound treatment.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: PF-9366 Dose-Response Curve Optimization
Welcome to the technical support center for PF-9366, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets human methionine adenosyltransferase 2A (MAT2A).[1][2][3][4] It functions as an allosteric inhibitor, meaning it binds to a site on the MAT2A enzyme that is distinct from the active site for its substrates, ATP and L-methionine.[3][5] This binding event alters the enzyme's conformation, leading to a decrease in its catalytic activity.[3][6] Specifically, this compound binds to a site that overlaps with the binding site of MAT2B, the regulatory subunit of MAT2A.[3][6] This inhibition ultimately leads to a reduction in the cellular production of S-adenosyl-L-methionine (SAM), a universal methyl donor crucial for numerous cellular processes, including DNA, RNA, and protein methylation.[5][6]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental setup (biochemical vs. cellular) and the cell line used. A summary of reported IC50 values is provided in the table below.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | MAT2A Enzyme | 420 nM | [1][2][7] |
| Cellular SAM Production | H520 (Lung Carcinoma) | 1.2 µM | [1][7][8] |
| Cellular SAM Production | Huh-7 (Hepatocellular Carcinoma) | 225 nM - 255 nM | [1][2][7][8] |
| Cell Proliferation | Huh-7 (Hepatocellular Carcinoma) | 10 µM | [1][7] |
Q3: How does the inhibition of MAT2A by this compound affect cellular signaling?
By inhibiting MAT2A, this compound depletes the intracellular pool of S-adenosyl-L-methionine (SAM). SAM is the primary methyl donor for all methylation reactions within the cell, which are critical for epigenetic regulation, protein function, and metabolism.[5][6] A key downstream effector of SAM-dependent methylation is Protein Arginine Methyltransferase 5 (PRMT5). In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5. This makes these cells highly dependent on high levels of SAM to maintain PRMT5 activity for essential processes like mRNA splicing.[5] By reducing SAM levels, this compound can disrupt these processes, leading to DNA damage and ultimately cell death in these susceptible cancer cells.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered when generating dose-response curves for this compound.
Issue 1: High Variability and Poor Reproducibility Between Experiments
Inconsistent results are a frequent challenge in cell-based assays. Several factors can contribute to this variability.
-
Cell Health and Passage Number: The physiological state of your cells is critical. Using cells that are unhealthy, stressed, or at a high passage number can lead to inconsistent responses to this compound.
-
Recommendation: Maintain a consistent, low passage number for your cell lines. Regularly monitor cell morphology and viability to ensure they are in optimal condition before starting an experiment.
-
-
Inconsistent Seeding Density: The initial number of cells seeded can significantly impact the final readout of proliferation or viability assays.
-
Recommendation: Ensure accurate and consistent cell counting and seeding for all wells and across all experiments. Using an automated cell counter can improve precision.
-
-
Reagent Variability: Lot-to-lot differences in media, serum, and other assay reagents can introduce variability.
-
Recommendation: Whenever possible, use the same lot of critical reagents for a set of related experiments. If a new lot must be introduced, it is advisable to perform a bridging experiment to ensure consistency.
-
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error in dose-response experiments.
-
Recommendation: Use calibrated pipettes and be meticulous during the preparation of your dilution series. For each experiment, consider preparing a fresh stock of this compound dilutions.
-
Issue 2: Atypical or Non-Sigmoidal Dose-Response Curve Shape
A classic sigmoidal dose-response curve is expected, but deviations can occur.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO.[2] If the compound precipitates out of solution at higher concentrations when diluted in aqueous media, it will lead to an inaccurate assessment of its potency and a flattening of the curve at the high-dose end.
-
Recommendation: Ensure this compound is fully dissolved in 100% DMSO to make a concentrated stock solution.[1][8] When diluting into your final assay medium, visually inspect for any signs of precipitation. The final DMSO concentration in the assay should be kept low (e.g., ≤0.5%) and consistent across all wells, including controls.[1][8]
-
-
Off-Target Effects at High Concentrations: At very high concentrations, small molecules can exhibit off-target effects that may lead to unexpected cellular responses, resulting in a U-shaped or other non-sigmoidal curve.
-
Recommendation: Focus on the portion of the dose-response curve that reflects the specific inhibition of MAT2A. If you observe unusual effects at high concentrations, consider if they are relevant to the biological question you are asking.
-
-
Assay Artifacts: The type of viability or proliferation assay used can sometimes produce artifacts. For example, some assays may be affected by the color or fluorescent properties of the test compound.
-
Recommendation: If you suspect an assay artifact, try confirming your results with an alternative method that relies on a different detection principle (e.g., comparing a metabolic assay like MTT or CellTiter-Glo with a direct cell counting method).
-
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on published protocols and should be adapted to your specific laboratory conditions and cell lines.
1. MAT2A Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant MAT2A.
-
Reagents and Materials:
-
Recombinant human MAT2A enzyme
-
ATP and L-Methionine (substrates)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Detection reagent that measures ATP consumption (e.g., Kinase-Glo®)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the MAT2A enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP using the detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
2. Cellular S-adenosylmethionine (SAM) Quantification
This assay measures the intracellular levels of SAM, the product of the MAT2A reaction, after treating cells with this compound.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., H520, Huh-7)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., perchloric acid)
-
LC-MS/MS system or a commercial SAM ELISA kit
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 6, 24, or 48 hours).
-
After treatment, wash the cells with cold PBS and lyse them to extract intracellular metabolites.
-
Clarify the lysates by centrifugation.
-
Analyze the supernatant for SAM levels using a validated LC-MS/MS method or a commercial ELISA kit.
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Plot the normalized SAM levels against the this compound concentration to determine the IC50 for SAM reduction.[5]
-
3. Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on the growth and viability of cancer cells over time.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a dye for cell counting)
-
96-well plates
-
-
Procedure:
-
Seed a low density of cells into 96-well plates and allow them to attach overnight.
-
Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.
-
Incubate the plates for an extended period (e.g., 72-96 hours) under standard cell culture conditions.
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.[5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
Technical Support Center: PF-9366 and Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-9366, an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), in cell proliferation assays.
Troubleshooting Guide
Issue 1: Weak or No Anti-Proliferative Effect Despite Potent SAM Inhibition
Possible Causes:
-
Cellular Adaptation: Prolonged exposure to this compound can lead to a compensatory upregulation of MAT2A protein expression, which can blunt the anti-proliferative effects.[1][2]
-
Cell Line Specificity: The anti-proliferative effect of this compound can be highly cell-line dependent and may not directly correlate with the potency of S-Adenosyl-L-methionine (SAM) synthesis inhibition in all cell types.[3]
-
Assay Type: For cytostatic compounds like some enzyme inhibitors, ATP-based viability assays (e.g., CellTiter-Glo) can be misleading. Cells may arrest in the cell cycle but remain metabolically active or even increase in size, leading to an underestimation of the anti-proliferative effect.[4][5][6]
Troubleshooting Steps:
-
Confirm Target Engagement: Measure intracellular SAM levels to verify that this compound is effectively inhibiting MAT2A in your specific cell line at the concentrations used. A lack of SAM reduction suggests issues with compound activity or cell permeability.[1]
-
Assess MAT2A Expression: Perform a western blot to determine if MAT2A protein levels increase following treatment with this compound.[1]
-
Optimize Treatment Duration: Assess the anti-proliferative effects at earlier time points to minimize the impact of cellular adaptation.[1]
-
Select an Appropriate Assay: Switch from a metabolic-based assay to one that directly measures cell number or DNA content. Examples include direct cell counting (e.g., Trypan blue exclusion), or DNA-based fluorescence assays (e.g., CyQUANT™).[4]
Issue 2: High Variability or Inconsistent Results
Possible Causes:
-
Compound Solubility and Stability: this compound is soluble in DMSO, but improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.[7][8] The final concentration of DMSO in the cell culture medium should be kept low (e.g., 0.5%) and consistent across all treatments.[9][10]
-
Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well can lead to significant differences in proliferation rates.
-
Inaccurate Pipetting: Small volumes of concentrated compound are often used, making accurate serial dilutions critical.
Troubleshooting Steps:
-
Proper Compound Handling: Prepare fresh dilutions of this compound from a properly stored, single-use aliquot of DMSO stock solution for each experiment. Ensure the compound is fully dissolved.[7][9]
-
Standardize Cell Seeding: Use a calibrated automated cell counter or a consistent manual counting method to ensure uniform cell density across all wells of your assay plate.[11]
-
Calibrate Pipettes: Regularly check the calibration of your pipettes, especially those used for preparing serial dilutions.
Issue 3: Unexpected Cytotoxicity in Control or Wild-Type Cells
Possible Causes:
-
Off-Target Effects: While this compound is reported to be highly selective for MAT2A with minimal off-target activity against a panel of kinases, GPCRs, and ion channels, off-target effects can never be fully excluded, especially at high concentrations.[1][3][9]
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Incorrect Genotype: The presumed wild-type status of a cell line may be incorrect.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in your cell line and compare it to a sensitive cell line. A narrow therapeutic window may suggest off-target toxicity.[1]
-
Use a Vehicle Control: Always include a vehicle-only (DMSO) control at the highest concentration used in your experiment to assess the effect of the solvent on cell viability.[11]
-
Verify Cell Line Genotype: If the experiment relies on a specific genetic background (e.g., MTAP-deleted), confirm the genotype of your cell line.[1]
-
Consider an Inactive Analog: If available, treat cells with an inactive analog of this compound. If toxicity persists, it is more likely due to an off-target effect or a property of the chemical scaffold.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[7][12] It binds to a site on the enzyme that is distinct from the active site, causing a conformational change that reduces the enzyme's turnover rate, thereby inhibiting the synthesis of S-adenosyl-L-methionine (SAM).[3][12]
Q2: How does inhibition of MAT2A affect cell proliferation?
A2: MAT2A catalyzes the production of SAM, the universal methyl donor for numerous cellular processes, including the methylation of DNA, RNA, and histones.[3][13] By inhibiting SAM production, this compound can disrupt these essential methylation events, leading to alterations in gene expression, cell cycle arrest, and ultimately, a reduction in cell proliferation.[14][15]
Q3: What are the recommended starting concentrations for a cell proliferation assay with this compound?
A3: Based on published data, a good starting point for a dose-response curve would be a range from 0.1 µM to 50 µM. The IC50 for cell proliferation can vary significantly between cell lines. For example, the IC50 for proliferation in Huh-7 cells is approximately 10 µM.[9][16]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability.[7] For experiments, prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 10-20 mg/mL).[7][10] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][9] When preparing working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[9][10]
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to have no significant off-target activity against a broad panel of G-protein coupled receptors (GPCRs), neurotransporters, phosphodiesterases, and ion channels. It also shows minimal inhibition of a panel of 39 kinases at a concentration of 10 µM.[1][3][9]
Quantitative Data Summary
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 / Kd | Notes |
| MAT2A (human) | Biochemical Assay | IC50: 420 nM | Allosteric inhibitor.[9][10][17] |
| MAT2A (human) | Binding Assay | Kd: 170 nM | [9][10][17] |
| H520 (Lung Carcinoma) | SAM Production (6h) | IC50: 1.2 µM | [9][10][16] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis (6h) | IC50: 255 nM | More potent inhibition of SAM synthesis compared to H520 cells.[9][16] |
| Huh-7 (Hepatocellular Carcinoma) | Cell Proliferation (72h) | IC50: 10 µM | Demonstrates the disconnect that can occur between SAM inhibition and anti-proliferative effect.[9][16] |
| MLL-rearranged leukemia cells | Cell Proliferation | IC50: ~10-15 µM | [14][18] |
Experimental Protocols
General Protocol for a Cell Proliferation Assay Using this compound
This protocol provides a general framework. Optimization of cell seeding density, compound concentrations, and incubation time is recommended for each specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound powder
-
Anhydrous DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability/proliferation reagent (e.g., CellTiter-Glo®, Resazurin, or a DNA-binding dye like CyQUANT™)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the desired final concentrations.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.[11]
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Cell Viability/Proliferation Measurement (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting cell proliferation.
Caption: Troubleshooting workflow for weak anti-proliferative effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. phiab.com [phiab.com]
- 7. tribioscience.com [tribioscience.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors: PF-9366 vs. FIDAS-5
In the landscape of cancer therapeutics, the inhibition of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising strategy, particularly for cancers with specific metabolic vulnerabilities. MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions essential for cell growth and proliferation.[1] This guide provides a detailed comparison of two prominent MAT2A inhibitors, PF-9366 and FIDAS-5, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: Allosteric vs. Competitive Inhibition
Both this compound and FIDAS-5 target MAT2A to disrupt the methionine cycle, albeit through different mechanisms.[2][3] By inhibiting MAT2A, these compounds reduce the production of SAM, leading to decreased methylation capacity, which in turn impairs DNA and RNA synthesis, disrupts protein function, and ultimately inhibits cancer cell growth.[1]
This compound is an allosteric inhibitor of MAT2A.[2][4] It binds to a site distinct from the active site, specifically a pocket that overlaps with the binding site of the MAT2A regulatory subunit, MAT2B.[2] This allosteric binding alters the enzyme's conformation, leading to an increase in substrate affinity but a decrease in enzyme turnover, effectively inhibiting its function.[2]
FIDAS-5 , on the other hand, is described as a potent inhibitor that effectively competes against S-adenosylmethionine (SAM) for MAT2A binding.[3][5] This suggests a competitive or mixed-type inhibition mechanism where FIDAS-5 interferes with the binding of the product, SAM, and potentially the substrates, methionine and ATP, at the active site.
MAT2A Signaling Pathway
The following diagram illustrates the central role of MAT2A in the methionine cycle and the points of inhibition by this compound and FIDAS-5.
Caption: MAT2A's role in the methionine cycle and inhibitor action.
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and FIDAS-5 based on publicly available information.
Table 1: Biochemical Potency
| Compound | Target | IC50 | Kd | Mechanism of Action |
| This compound | Human MAT2A | 420 nM[6][7] | 170 nM[6][7] | Allosteric[2][4] |
| FIDAS-5 | MAT2A | 2.1 µM[3][5] | Not Reported | Competes with SAM[3][5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 / Effect |
| This compound | H520 (Lung Carcinoma) | SAM Production (6h) | 1.2 µM[6] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis (6h) | 255 nM[6] | |
| Huh-7 (Hepatocellular Carcinoma) | Proliferation | 10 µM[6] | |
| FIDAS-5 | LS174T (Colorectal Carcinoma) | SAM and SAH Reduction (36h) | Significant reduction at 3 µM[3][5] |
| LS174T (Colorectal Carcinoma) | Proliferation (7 days) | Significant inhibition at 3 µM[3][5] | |
| Huh7 and Hep3B (Liver Cancer) | Cell Viability (72h) | Dose-dependent decrease[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Biochemical MAT2A Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of MAT2A.
-
Compound Preparation: Prepare serial dilutions of this compound or FIDAS-5 in a suitable solvent like DMSO.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human MAT2A enzyme, ATP, and L-methionine in an appropriate buffer.
-
Incubation: Add the diluted compounds to the reaction mixture and incubate for a predetermined time to allow for binding.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction and stop it after a specific time.
-
Detection: Measure the amount of SAM produced or the amount of ATP consumed. This can be done using various methods, such as luminescence-based ATP detection kits or chromatographic separation and quantification of SAM.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cellular SAM/SAH Level Measurement
This assay determines the effect of the inhibitors on the intracellular concentrations of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or FIDAS-5 for a specified duration.
-
Metabolite Extraction: After treatment, wash the cells and extract the metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the levels of SAM and SAH.
-
Data Analysis: Normalize the SAM and SAH levels to an internal standard and the total protein concentration. Compare the levels in treated cells to those in untreated control cells.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth and viability of cancer cells over time.
-
Cell Seeding: Plate cells at a low density in multi-well plates and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound or FIDAS-5 to the cells and incubate for a defined period (e.g., 72 hours or 7 days).
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or by direct cell counting.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value for cell proliferation.
Experimental Workflow Example: Cellular Assay
The following diagram outlines a typical workflow for evaluating the cellular effects of MAT2A inhibitors.
Caption: A standard workflow for testing MAT2A inhibitors in cells.
Conclusion
Both this compound and FIDAS-5 are valuable tool compounds for studying the biological roles of MAT2A and for the development of novel anticancer therapies. This compound demonstrates higher biochemical potency with a nanomolar IC50 and a well-characterized allosteric mechanism of action.[2][4][6][7] FIDAS-5, while having a micromolar biochemical IC50, has shown significant effects on cellular SAM levels and proliferation at low micromolar concentrations and has demonstrated in vivo activity.[3][5]
The choice between these two inhibitors will depend on the specific research question. For studies requiring a highly potent and mechanistically well-defined allosteric inhibitor for in vitro biochemical assays, this compound may be the preferred choice. For cellular and in vivo studies where oral activity and demonstrated effects on tumor growth are important, FIDAS-5 presents a compelling option. Researchers should consider the differences in their potency and mechanisms of action when designing experiments and interpreting results.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. FIDAS-5 [sobekbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: PF-9366 and Cycloleucine for S-Adenosylmethionine (SAM) Depletion
For researchers, scientists, and drug development professionals, the targeted depletion of S-adenosylmethionine (SAM), a universal methyl donor, is a critical area of investigation in various therapeutic areas, notably in oncology. This guide provides an objective comparison of two key compounds used for this purpose: PF-9366, a specific allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), and cycloleucine (B556858), a competitive inhibitor of MAT. This comparison is supported by experimental data to facilitate the selection of the most appropriate tool for specific research needs.
Mechanism of Action and Specificity
This compound is a potent and selective allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of SAM in extrahepatic tissues.[1][2] It binds to a site on MAT2A that overlaps with the binding site of its regulatory subunit, MAT2B.[2] This allosteric inhibition leads to an alteration of the active site, resulting in increased substrate affinity but a decreased enzyme turnover rate, ultimately inhibiting SAM production.[2] this compound has been shown to be highly selective for MAT2A with no significant off-target activity against a panel of kinases, G protein-coupled receptors, neurotransmitter transporters, and ion channels.[3][4]
Cycloleucine, a non-metabolizable synthetic amino acid, acts as a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme family responsible for SAM synthesis.[5][6] By competing with the natural substrate, methionine, cycloleucine blocks the production of SAM.[5] However, as a competitive inhibitor, its efficacy can be influenced by intracellular methionine concentrations. Furthermore, cycloleucine is noted to have potential off-target effects, including central nervous system toxicity, which may limit its therapeutic applicability.[3]
Quantitative Comparison of SAM Depletion
Direct comparative studies have demonstrated the superior potency of this compound in depleting cellular SAM levels. In a head-to-head comparison in Huh-7 hepatocellular carcinoma cells, this compound exhibited a significantly lower IC50 value for the inhibition of SAM synthesis compared to cycloleucine.
| Compound | Cell Line | Incubation Time | IC50 (SAM Synthesis Inhibition) |
| This compound | Huh-7 | 6 hours | 225 nM[2] |
| Cycloleucine | Huh-7 | 6 hours | 1.3 mM[2] |
| This compound | H520 (lung carcinoma) | - | 1.2 µM[3][4] |
| This compound | H520 (Mat2B knockdown) | - | 0.86 µM[2] |
| Cycloleucine | H520 (Mat2B knockdown) | - | 4.9 mM[2] |
Experimental Protocols
Cellular SAM Depletion Assay
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., Huh-7, H520) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO and cycloleucine in growth medium.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or cycloleucine (e.g., 1 µM to 50 mM) for the desired duration (e.g., 6, 24, or 48 hours). A vehicle control (e.g., 0.5% DMSO) should be included.
2. Intracellular SAM Extraction:
-
Following treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a perchloric acid (PCA) solution (e.g., 0.4 M) or a suitable lysis buffer.
-
Incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites for analysis.
Quantification of SAM Levels by LC-MS/MS
1. Sample Preparation:
-
To the extracted supernatant, add an internal standard solution (e.g., deuterated SAM) for accurate quantification.
-
Further process the sample as needed, which may include solid-phase extraction for cleanup.
2. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically achieved using a C18 or a porous graphitic carbon column with a gradient elution.
-
The mass spectrometer is operated in positive ion mode, and specific multiple reaction monitoring (MRM) transitions for SAM and the internal standard are used for detection and quantification. For example, a common transition for SAM is m/z 399 → 250.[7]
3. Data Analysis:
-
Integrate the peak areas of the MRM transitions for SAM and the internal standard.
-
Calculate the concentration of SAM in each sample based on a standard curve.
-
Determine the IC50 values by plotting the percentage of SAM inhibition against the inhibitor concentrations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of SAM depletion by this compound and cycloleucine.
Caption: Experimental workflow for comparing SAM depletion efficacy.
Conclusion
For researchers requiring potent and specific depletion of SAM for in vitro and in vivo studies, this compound presents a superior option to cycloleucine. Its allosteric mechanism of action and high selectivity for MAT2A result in significantly greater potency and a more favorable off-target profile. While cycloleucine can be used to inhibit SAM synthesis, its competitive nature and lower potency necessitate higher concentrations, which may lead to confounding off-target effects. The choice of inhibitor should be guided by the specific experimental context, with this compound being the preferred tool for targeted and robust inhibition of the MAT2A-SAM axis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methyl-Metabolite Depletion Elicits Adaptive Responses to Support Heterochromatin Stability and Epigenetic Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Tumor Synergy: A Comparative Guide to the Combination of PF-9366 and PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, the synthetic lethality approach has emerged as a powerful strategy to selectively target cancer cells while sparing normal tissues. One of the most promising synthetic lethal interactions is observed between the inhibition of methionine adenosyltransferase 2A (MAT2A) and protein arginine methyltransferase 5 (PRMT5), particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive comparison of the synergistic anti-tumor effects achieved by combining the MAT2A inhibitor PF-9366 with PRMT5 inhibitors, supported by preclinical data and detailed experimental protocols.
The Scientific Rationale: A Two-Pronged Attack on Cancer Cell Metabolism and Epigenetics
This compound , an allosteric inhibitor of MAT2A, targets the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including histone and protein methylation. By inhibiting MAT2A, this compound effectively reduces the intracellular pool of SAM.
PRMT5 inhibitors block the enzymatic activity of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. PRMT5 plays a critical role in various cellular functions, including RNA splicing, cell cycle progression, and DNA damage repair.
The synergistic effect of combining this compound and a PRMT5 inhibitor is particularly potent in tumors with a homozygous deletion of the MTAP gene, an alteration present in approximately 15% of all human cancers. In these tumors, the absence of the MTAP enzyme leads to the accumulation of its substrate, methylthioadenosine (MTA). MTA is a weak endogenous inhibitor of PRMT5. The addition of a MAT2A inhibitor like this compound further depletes the levels of SAM, the substrate for PRMT5. This dual insult—MTA accumulation and SAM depletion—leads to a profound and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells, resulting in robust anti-tumor effects.[1][2]
Mechanism of Synergistic Action
The combination of a MAT2A inhibitor and a PRMT5 inhibitor creates a synthetic lethal environment in MTAP-deleted cancer cells.
Caption: Synergistic inhibition of tumor growth in MTAP-deleted cancers.
Performance Comparison: Preclinical Evidence of Synergy
While direct quantitative data for the combination of this compound and a PRMT5 inhibitor is emerging, extensive preclinical studies using other potent MAT2A inhibitors, such as AG-270 and IDE397, in combination with PRMT5 inhibitors have demonstrated significant synergistic anti-tumor activity. These findings provide a strong rationale for the expected efficacy of the this compound and PRMT5 inhibitor combination.
Table 1: Synergistic Inhibition of Cell Proliferation in MTAP-deleted Cancer Cell Lines
| Cancer Type | Cell Line | MAT2A Inhibitor | PRMT5 Inhibitor | Combination Effect | Synergy Score (ZIP model) | Reference |
| Glioma | LN18 (MTAP-/-) | MAT2Ai (10 nM) | PRMT5i (10 nM) | Enhanced cell death | >10 (Synergistic) | [2][3] |
| Glioma | U87 (MTAP-/-) | MAT2Ai (10 nM) | PRMT5i (10 nM) | Significant growth inhibition | >10 (Synergistic) | [2][3] |
| Colorectal | HT-29 (MTAP+/+) | AG-270 | MTDIA (induces MTAP-/- phenotype) | 10,000-fold increase in potency | Not reported | [4] |
| Pancreatic | BXPC3 (MTAPdel) | IDE397 | MTA-cooperative PRMT5i | Durable tumor regressions | Not reported | [5] |
| Lung Adenocarcinoma | H838 (MTAPdel) | IDE397 | MTA-cooperative PRMT5i | Complete responses in vivo | Not reported | [5] |
Note: The data presented for MAT2A inhibitors serve as a proxy to illustrate the expected synergistic effect when combining this compound with a PRMT5 inhibitor in MTAP-deleted cancers.
Table 2: Pharmacodynamic Effects of MAT2A and PRMT5 Inhibitor Combination
| Biomarker | Method | Cell Line | Treatment | Observation | Reference |
| Symmetric Dimethylarginine (SDMA) | Western Blot | LN18, U87 | MAT2Ai + PRMT5i | Pronounced reduction in SDMA levels | [2][3] |
| S-Adenosylmethionine (SAM) | LC-MS | LN18, U87 | MAT2Ai | Significant suppression of SAM production | [3] |
| Apoptosis | TUNEL Assay, Annexin V | LN18, U87 | MAT2Ai + PRMT5i | Significant induction of apoptosis | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of the synergistic effects of this compound and PRMT5 inhibitors.
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of the inhibitors on cell proliferation.
Caption: Workflow for the Cell Viability Assay.
-
Cell Seeding: Seed 500 glioma cells per well in a 96-well plate.[2]
-
Treatment: Treat cells with a dose range of this compound and a PRMT5 inhibitor, both alone and in combination, for 8 days.[2]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate at 37°C for 3 hours.[2]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and analyze the combination data for synergy using software like SynergyFinder.[2]
Western Blot for SDMA
This protocol is used to assess the pharmacodynamic effect of PRMT5 inhibition.
-
Cell Lysis: Lyse treated cells with RIPA buffer on ice for 30 minutes and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis.
-
Cell Seeding and Treatment: Seed 2,000 cells per well in a 6-well plate and treat with the inhibitors for 8 days.[2]
-
Cell Collection: Collect both floating and adherent cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The combination of a MAT2A inhibitor like this compound and a PRMT5 inhibitor represents a highly promising therapeutic strategy for MTAP-deleted cancers. The strong preclinical evidence for synergy, coupled with a well-defined mechanism of action, provides a solid foundation for further investigation and clinical development. The experimental protocols outlined in this guide offer a framework for researchers to validate and expand upon these findings, ultimately paving the way for novel and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Potential of PF-9366 in the Face of AG-270 Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the challenges of acquired resistance to targeted cancer therapies, this guide provides a comprehensive comparison of two pivotal MAT2A inhibitors, PF-9366 and AG-270. While direct experimental data on the efficacy of this compound in AG-270 resistant cell lines remains to be published, this document synthesizes the existing preclinical data, mechanisms of action, and potential avenues for investigation to address this critical question in oncology research.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration creates a synthetic lethal dependency on MAT2A, an enzyme crucial for the production of S-adenosylmethionine (SAM), a universal methyl donor for essential cellular processes. Both this compound and AG-270 are allosteric inhibitors of MAT2A, offering a promising avenue for treating these MTAP-deficient tumors.[1][2][3] However, the inevitable challenge of acquired drug resistance necessitates a deeper understanding of the available therapeutic alternatives.
This guide delves into the comparative biochemistry and cell biology of this compound and AG-270, presenting available data to inform preclinical strategies for overcoming resistance to MAT2A inhibition.
Comparative Efficacy and Potency
While a direct head-to-head comparison in a resistance setting is not yet available, the biochemical and cellular potencies of this compound and AG-270 have been characterized in various cancer cell lines. AG-270 generally exhibits greater potency in both enzymatic and cellular assays.[4]
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular SAM Reduction IC50 | Antiproliferative IC50 | Cell Line(s) | Reference(s) |
| This compound | MAT2A | 420 | 225 nM - 1.2 µM | ~10 µM | Huh-7, H520 | [4] |
| AG-270 | MAT2A | 14 | 20 nM | Not explicitly stated for direct comparison | HCT116 MTAP-null | [5] |
Note: IC50 values can vary depending on the cell line and experimental conditions. The data presented is a summary from available literature.
Mechanisms of Action and Resistance
Both this compound and AG-270 are allosteric inhibitors that bind to the same pocket on the MAT2A enzyme, distinct from the active site.[4][6] This binding event induces a conformational change that ultimately inhibits the enzyme's function.
A potential mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[7] This compensatory mechanism could potentially be overcome by a more potent inhibitor or a combination therapy approach. The increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has also been suggested as a potential biomarker and mechanism of resistance to MAT2A inhibition.[1]
Given that both compounds target the same allosteric site, cross-resistance is a significant possibility. However, subtle differences in their binding kinetics or their effects on the MAT2A protein's conformation could potentially lead to differential activities in a resistant setting. Further investigation is required to explore this possibility.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a proposed experimental workflow for investigating the efficacy of this compound in AG-270 resistant cell lines.
Caption: MAT2A signaling pathway in MTAP-deficient cancer and points of inhibition.
Caption: Proposed experimental workflow for evaluating this compound efficacy.
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Generation of AG-270 Resistant Cell Lines
This protocol is based on the principle of continuous drug exposure to select for resistant populations.[8][9][10][11][12]
Materials:
-
Parental MTAP-deficient cancer cell line (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium
-
AG-270
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
Procedure:
-
Determine the initial IC50 of AG-270: Culture the parental cell line and treat with a range of AG-270 concentrations for 72-96 hours. Determine the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initiate resistance induction: Begin by culturing the parental cells in their complete medium containing a low concentration of AG-270 (e.g., IC10 or IC20).
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the concentration of AG-270 in the culture medium. This is typically done in a stepwise manner, for example, by doubling the concentration at each step.
-
Monitor and select: Continuously monitor the cells for the emergence of resistant colonies. Expand these colonies in the presence of the selective pressure (AG-270).
-
Characterize resistant clones: Once a resistant population is established (e.g., can tolerate a significantly higher concentration of AG-270 than the parental line), characterize the resistance by re-determining the IC50 of AG-270. Analyze the expression levels of MAT2A and other potential resistance markers by western blot or qPCR.
Cell Viability Assay
Materials:
-
Parental and AG-270 resistant cell lines
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and AG-270 resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours). Include a DMSO-treated control.
-
Measure Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curves to determine the IC50 of this compound in both cell lines.
Future Directions and Conclusion
The development of resistance to targeted therapies like AG-270 is a significant clinical challenge. While this compound shares a similar mechanism of action, a thorough investigation into its efficacy in AG-270 resistant models is warranted. The proposed experimental workflow provides a roadmap for researchers to address this critical knowledge gap.
Key questions to be addressed include:
-
Does this compound retain activity in cell lines that have developed resistance to AG-270 through MAT2A upregulation?
-
Are there subtle differences in the binding of this compound and AG-270 to MAT2A that could be exploited to overcome resistance?
-
Can combination strategies involving this compound and other agents re-sensitize resistant cells to MAT2A inhibition?
Answering these questions will be crucial for the continued development of effective therapeutic strategies for MTAP-deficient cancers and for positioning this compound within the evolving landscape of MAT2A inhibitors.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. aacr.org [aacr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Resistance Profiles of MAT2A Inhibitors
A guide for researchers, scientists, and drug development professionals on the cross-resistance between PF-9366 and other emerging MAT2A inhibitors, supported by experimental data and detailed methodologies.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This synthetic lethal relationship has spurred the development of several small molecule inhibitors targeting MAT2A. This compound was one of the initial, well-characterized allosteric inhibitors of MAT2A. However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge. This guide provides a comparative overview of cross-resistance studies involving this compound and other MAT2A inhibitors, such as AG-270 and IDE397.
Mechanisms of Resistance to MAT2A Inhibitors
The primary mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[1] Cancer cells can adapt to the presence of the inhibitor by increasing the production of the MAT2A protein, which compensates for the inhibitory effect and restores the levels of S-adenosylmethionine (SAM), a universal methyl donor crucial for various cellular processes.[1] Alterations in downstream signaling pathways, such as the PRMT5 cascade, have also been suggested as potential resistance mechanisms.[1] An increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has been observed, indicating it as a potential biomarker and mechanism of resistance.[2]
Comparative Efficacy of MAT2A Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound compared to other MAT2A inhibitors. The increased potency of newer agents like AG-270 and IDE397 may be advantageous in overcoming resistance mediated by MAT2A upregulation.[3]
Table 1: Biochemical Potency against MAT2A
| Compound | IC50 (nM) | Kd (nM) | Mechanism of Action |
| This compound | 420 | 170 | Allosteric |
| AGI-24512 | 8 | Not Reported | Allosteric, Noncompetitive with ATP and L-Met |
| AG-270 | 14 | Not Reported | Allosteric |
| IDE397 | - | - | Allosteric |
| Mat2A-IN-2 | 5 | - | Allosteric |
Note: AGI-24512 is a potent MAT2A inhibitor, and AG-270 is a clinical candidate that evolved from a similar chemical series. Data for IDE397's direct biochemical IC50 was not available in the provided search results.[3][4]
Table 2: Cellular Activity of MAT2A Inhibitors
| Compound | Cell Line | Assay | IC50 |
| This compound | Huh-7 | Proliferation | 10 µM |
| This compound | H520 | SAM Production (6h) | 1.2 µM |
| This compound | MLL-rearranged Leukemia Cells | - | ~10 µM |
| AGI-24512 | HCT116 MTAP-/- | SAM Reduction | 100 nM |
| AGI-24512 | HCT116 MTAP-/- | Proliferation (96h) | 100 nM |
| AG-270 | A549 MTAP-deleted | - | ~0.02 µM |
| AG-270 | HCT116 MTAP-null | SAM reduction (72h) | 0.02 µM |
| IDE397 | HCT116 MTAP-/- | - | ~0.01 µM |
| IDE397 | NCI-H838 MTAP-deleted | - | ~0.005 µM |
| IDE397 | HCT116 MTAP-wildtype | - | >10 µM |
Note: IC50 values can vary depending on the experimental conditions and the specific viability assay used.[1][3]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and resistance, it's crucial to visualize the relevant biological pathways and experimental procedures.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of cross-resistance studies.
Protocol 1: Generation of MAT2A Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-) in standard conditions.
-
Initial Treatment: Treat cells with this compound at a concentration equivalent to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as cells develop resistance and resume proliferation.
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish stable resistant cell lines.
-
Verification: Confirm the resistant phenotype by comparing the IC50 of this compound in the resistant lines to the parental cell line.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of this compound, AG-270, or IDE397 for 72-96 hours. Include a vehicle control (DMSO).[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression.[5]
Protocol 3: Western Blot Analysis for MAT2A and PRMT5
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies against MAT2A (e.g., 1:1000 dilution) and PRMT5 (e.g., 1:1000 dilution) overnight at 4°C.[1] Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[1]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature and visualize the protein bands using an ECL substrate.[1]
Protocol 4: RT-qPCR for MAT2A Gene Expression
-
RNA Extraction: Extract total RNA from cells using a commercial kit.[1]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[1]
-
qPCR Reaction: Prepare the qPCR reaction mix with SYBR Green master mix, forward and reverse primers for MAT2A, and the cDNA template.[1]
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in MAT2A mRNA expression, normalized to a stable housekeeping gene.[1]
Protocol 5: Quantification of Cellular S-Adenosylmethionine (SAM) by LC-MS/MS
-
Metabolite Extraction: Resuspend cell pellets in an extraction solution containing an internal standard (e.g., d5-SAH).[6]
-
Sample Preparation: Lyse the cells, incubate on ice, and centrifuge to pellet cell debris. Transfer the supernatant for analysis.[6]
-
LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Chromatographically separate the metabolites and detect SAM using tandem mass spectrometry.[7][8]
-
Data Analysis: Integrate the peak areas for SAM and the internal standard to determine the relative abundance of SAM in each sample.[6]
Conclusion
The primary mechanism of resistance to the MAT2A inhibitor this compound is the upregulation of the MAT2A protein. This suggests a high likelihood of cross-resistance to other MAT2A inhibitors that share a similar mechanism of action. However, the significantly greater potency of newer inhibitors like AG-270 and IDE397 may allow them to overcome this resistance to some extent by achieving a more profound and sustained inhibition of the target. Further direct experimental validation using this compound-resistant cell lines is necessary to definitively determine the degree of cross-resistance to these next-generation MAT2A inhibitors. The experimental protocols provided in this guide offer a framework for conducting such crucial studies.
References
- 1. benchchem.com [benchchem.com]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Biochemical Assay Comparison of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a significant target in oncology, particularly for cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1] Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), which in turn reduces the activity of protein arginine methyltransferase 5 (PRMT5), leading to disruptions in mRNA splicing and the induction of DNA damage in cancer cells.[1][2] This guide provides a head-to-head comparison of the biochemical potency of several novel MAT2A inhibitors, supported by experimental data and detailed assay protocols.
Comparative Efficacy of Novel MAT2A Inhibitors
The development of potent and selective MAT2A inhibitors is a key focus in cancer research. The following table summarizes publicly available biochemical and cellular potency data for several notable MAT2A inhibitors. It is important to exercise caution when directly comparing potencies across different studies due to potential variations in experimental conditions.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Cell Line | Reference |
| PF-9366 | 420 nM | 225 nM | Huh-7 | [3][4] |
| AGI-24512 | ~8 nM | - | - | [3][5] |
| AG-270 | - | 260 nM | HCT116 (MTAP-deleted) | [6] |
| AG-270 | - | >30,000 nM | HCT116 (Wild-Type) | [6] |
| IDE397 | - | - | Multiple PDX Models (MTAP-deleted) | [6] |
| Mat2A-IN-2 | Potent Inhibition | - | MTAP-deficient cancer cells | [6] |
| Compound 2 | 1.5 µM | - | - | [7] |
| Compound 17 | 0.43 µM | 1.4 µM | HCT116 (MTAP-/-) | [7] |
| Compound 30 | Potent | Potent | MTAP-deficient cells | [8] |
| Compound 39 | High Potency | High Selectivity | MTAP-deleted cancer cell lines | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway in MTAP-deleted cancers and a general workflow for evaluating MAT2A inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of MAT2A inhibitors. Researchers should optimize these protocols for their specific experimental systems.
MAT2A Biochemical Assay (Colorimetric)
This assay measures the enzymatic activity of MAT2A by detecting the production of pyrophosphate, a byproduct of the reaction that synthesizes SAM from methionine and ATP.[1]
Materials:
-
Recombinant human MAT2A enzyme
-
L-methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)[10]
-
Test inhibitor (e.g., Mat2A-IN-2)
-
Pyrophosphate detection kit
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[1]
-
Prepare a reaction mixture containing L-methionine and ATP in the assay buffer.
-
Initiate the reaction by adding the MAT2A enzyme to all wells except the negative control.[1]
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the colorimetric detection reagent.[1]
-
Incubate for a short period to allow color development.[1]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[1]
-
Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value.[1]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of MAT2A inhibitors on the proliferation of cancer cells, particularly comparing MTAP-wildtype and MTAP-deleted cell lines.[1]
Materials:
-
MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT116 isogenic pair)[1]
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
-
The selectivity of the inhibitor is determined by comparing the IC50 values between the MTAP-deleted and MTAP-wildtype cell lines.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Preclinical Head-to-Head: A Comparative Guide to MAT2A Inhibitors PF-9366 and IDE397
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical data for two notable allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A): PF-9366 and IDE397. MAT2A is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A emerges, making it a compelling therapeutic target. This guide aims to assist researchers in making informed decisions when selecting a MAT2A inhibitor for their studies by presenting key preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
Data Presentation: Quantitative Comparison of this compound and IDE397
The following tables summarize the key quantitative preclinical data for this compound and IDE397, providing a clear side-by-side comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency against MAT2A
| Compound | Target | IC50 (nM) | Kd (nM) | Mechanism of Action |
| This compound | Human MAT2A | 420[1] | 170[1] | Allosteric Inhibitor[1] |
| IDE397 | Human MAT2A | 7[2] | Not Reported | Allosteric Inhibitor[3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 / EC50 (nM) |
| This compound | H520 (Lung Carcinoma) | SAM Production (6h) | 1200[1] |
| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis (6h) | 225[1] | |
| Huh-7 (Hepatocellular Carcinoma) | Proliferation (72h) | 10000[1] | |
| IDE397 | KP4 (Pancreatic Cancer, MAT2A-dependent) | Cellular Activity | 15[2] |
| BXPC3 (Pancreatic Cancer, MAT2A-independent) | Cellular Activity | 13200[2] | |
| HuCCT1 (Cholangiocarcinoma, MAT2A-independent) | Cellular Activity | >20000[2] |
Mechanism of Action and Signaling Pathway
Both this compound and IDE397 are allosteric inhibitors that bind to a site on MAT2A distinct from the active site for its substrates, L-methionine and ATP. This binding event induces a conformational change in the enzyme that ultimately inhibits its catalytic activity, leading to a reduction in cellular SAM levels. In MTAP-deleted cancer cells, the cell's ability to salvage methionine is impaired. This creates a dependency on the de novo synthesis of SAM by MAT2A. Inhibition of MAT2A in this context leads to a critical depletion of SAM, disrupting essential methylation reactions required for cell survival and proliferation, ultimately leading to synthetic lethality.
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
MAT2A Biochemical Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound and IDE397 on the enzymatic activity of purified human MAT2A.
Protocol (this compound):
-
Protein Preparation: Recombinant human MAT2A and MAT2B proteins were extensively dialyzed into a buffer containing 150 mM KCl, 25 mM HEPES (pH 7.4), 5 mM MgCl2, 5% (v/v) glycerol, and 2 mM TCEP. Protein concentrations were determined spectrophotometrically.
-
Compound Dilution: this compound was diluted from a 100% DMSO stock into the assay buffer without DMSO.
-
Isothermal Titration Calorimetry (ITC): In a typical experiment, multiple injections of the compound (e.g., 200 µM this compound) were made into a solution containing MAT2A (e.g., 10 µM) using a VP ITC or Auto iTC200.
-
Data Analysis: The binding data was analyzed and fitted to a simple 1:1 binding model to determine the dissociation constant (Kd). For IC50 determination, a standard enzymatic assay measuring the production of a reaction product in the presence of varying inhibitor concentrations would be used.
Cellular S-Adenosylmethionine (SAM) Production/Synthesis Assay
Objective: To measure the ability of this compound and IDE397 to inhibit the production of SAM in cancer cell lines.
Protocol (this compound):
-
Cell Seeding: Huh-7 or H520 cells were seeded in 96-well plates at a concentration of 15,000 or 20,000 cells per well, respectively, and allowed to attach overnight.
-
Compound Treatment: Cells were incubated with various concentrations of this compound for 6 hours. The compound was diluted from a DMSO stock, with the final DMSO concentration kept low (e.g., 0.5%).
-
SAM Quantification: After the incubation period, cellular SAM levels were measured using a suitable method, such as LC-MS/MS.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce SAM production by 50%, was calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of this compound and IDE397 on the growth of cancer cells over a longer duration.
Protocol (this compound):
-
Cell Seeding: Huh-7 cells were seeded in 96-well plates at a lower density (e.g., 4,000 cells per well) to allow for proliferation over the course of the experiment.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound and incubated for 72 hours.
-
Viability Measurement: Cell proliferation was measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of cell viability. Luminescence was measured using a plate reader.
-
Data Analysis: The IC50 value for cell proliferation was determined by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the available preclinical data, both this compound and IDE397 are effective allosteric inhibitors of MAT2A. However, IDE397 demonstrates substantially higher potency in both biochemical and cellular assays. The significantly lower IC50 value of IDE397 against purified MAT2A (7 nM vs. 420 nM for this compound) and its potent cellular activity in a MAT2A-dependent cancer cell line (EC50 of 15 nM) highlight its potential as a highly effective agent for targeting MTAP-deleted cancers. The selectivity of IDE397 for MAT2A-dependent cells is further underscored by its much weaker activity in MAT2A-independent cell lines.
For researchers, the choice between these two inhibitors will depend on the specific experimental context. This compound can serve as a valuable tool compound for initial studies and proof-of-concept experiments. However, for investigations requiring higher potency and for in vivo studies where achieving sufficient target engagement at lower concentrations is crucial, IDE397 appears to be the more potent preclinical candidate. This guide provides a foundational dataset to aid in this decision-making process, and researchers are encouraged to consult the primary literature for more in-depth information.
References
Validating PF-9366 Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative biophysical and biochemical methods for validating the target engagement of PF-9366, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).
This compound has been identified as an inhibitor of MAT2A, an enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl donor crucial for numerous cellular processes.[1][2][3] Dysregulation of MAT2A activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[4][5] This guide will delve into the experimental methodologies used to confirm that this compound directly binds to MAT2A and elicits a functional response.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with its target, MAT2A, as determined by various experimental methods.
| Parameter | Value | Method | Reference |
| IC50 | 420 nM | Biochemical Assay | [1][2] |
| Kd | 170 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
Table 1: Biochemical and Biophysical Parameters of this compound
| Cell Line | Assay | IC50 | Reference |
| H520 (Lung Carcinoma) | Cellular SAM Production | 1.2 µM | [1] |
| Huh-7 (Hepatocellular Carcinoma) | Cellular SAM Production | 225 nM | [2] |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6]
Principle: The binding of a ligand, such as this compound, to its target protein, MAT2A, increases the protein's resistance to heat-induced denaturation. This thermal stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Experimental Workflow:
-
Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or this compound at various concentrations for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble MAT2A in the supernatant using a specific detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble MAT2A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Biochemical Assay for MAT2A Activity
This assay directly measures the enzymatic activity of MAT2A and the inhibitory effect of this compound.
Principle: MAT2A catalyzes the formation of SAM from ATP and methionine. The activity of the enzyme can be quantified by measuring the depletion of a substrate or the formation of a product. A common method involves a coupled-enzyme system where the production of pyrophosphate (PPi), a byproduct of the SAM synthesis reaction, is measured.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine recombinant MAT2A enzyme, its substrates (ATP and methionine), and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that produces a measurable signal (e.g., colorimetric or fluorescent) in proportion to the amount of PPi generated.
-
Data Analysis: Measure the signal using a plate reader and calculate the percentage of MAT2A inhibition for each this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction between two molecules in solution.[7]
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing MAT2A, the heat change associated with their binding can be precisely measured.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of purified MAT2A protein and this compound in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the MAT2A solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of this compound into the MAT2A solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, stoichiometry, and other thermodynamic parameters of the interaction.
Signaling Pathway
This compound exerts its effect by inhibiting MAT2A, which is a key enzyme in the methionine cycle. The inhibition of MAT2A leads to a reduction in the cellular levels of SAM, a critical methyl donor for various cellular processes, including histone and DNA methylation, which play a role in gene expression regulation.
Comparison of Methods
| Method | Advantages | Disadvantages | Information Gained |
| CETSA | - In-cell/in-vivo target engagement- No need for compound/protein labeling- Reflects cellular environment | - Can be low-throughput- Requires specific antibodies- Indirect measure of binding | - Target engagement confirmation- Cellular thermal stability shift |
| Biochemical Assay | - High-throughput- Direct measure of enzyme inhibition- Allows for IC50 determination | - Uses purified, recombinant protein- May not reflect cellular conditions | - In vitro potency (IC50)- Mechanism of inhibition |
| ITC | - Direct measure of binding affinity- Provides full thermodynamic profile- Label-free | - Requires large amounts of purified protein- Lower throughput- Sensitive to buffer conditions | - Binding affinity (Kd)- Stoichiometry (n)- Enthalpy (ΔH) and entropy (ΔS) |
Table 3: Comparison of Target Engagement Validation Methods
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [pl.khanacademy.org]
Genetic Validation of PF-9366's Effects on MAT2A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor PF-9366 with genetic methods for validating the on-target effects of Methionine Adenosyltransferase 2A (MAT2A) inhibition. By presenting objective experimental data and detailed protocols, this document serves as a resource for researchers investigating MAT2A as a therapeutic target in oncology and other diseases.
Introduction to MAT2A and the Role of Genetic Validation
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] Dysregulation of MAT2A activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2]
This compound is an allosteric inhibitor of MAT2A, binding to a site that overlaps with the binding site of the regulatory subunit MAT2B.[3] This binding alters the active site, leading to increased substrate affinity but decreased enzyme turnover.[3] While potent, pharmacological inhibitors like this compound can have off-target effects. Therefore, genetic validation using methods such as CRISPR-Cas9 knockout or siRNA-mediated knockdown is essential to confirm that the observed cellular phenotypes are a direct result of MAT2A inhibition.[4] This guide compares the outcomes of using this compound with genetic approaches to provide a framework for robust on-target validation.
Pharmacological Inhibition with this compound vs. Genetic Knockdown/Knockout
The central principle of genetic validation is to compare the phenotype induced by a small molecule inhibitor with that of genetically ablating the target protein. An ideal on-target inhibitor should phenocopy the genetic knockout or knockdown of its target.
Data Presentation: Quantitative Comparison
The following tables summarize the biochemical and cellular potency of this compound and compare the expected outcomes of pharmacological inhibition with genetic knockdown of MAT2A.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Potency | |||
| IC50 (enzymatic) | 420 nM | Human MAT2A | [5] |
| Kd | 170 nM | Human MAT2A | [5] |
| Cellular Activity | |||
| IC50 (SAM production) | 1.2 µM | H520 (lung carcinoma) | [5] |
| IC50 (SAM synthesis) | 255 nM | Huh-7 (hepatocellular carcinoma) | [5] |
| IC50 (Proliferation) | 10 µM | Huh-7 (hepatocellular carcinoma) | [5] |
Table 2: Comparative Effects of this compound and Genetic MAT2A Inhibition
| Phenotype | This compound Treatment | MAT2A siRNA Knockdown | MAT2A CRISPR Knockout |
| MAT2A Protein Level | No direct reduction; may induce upregulation as a compensatory mechanism[6] | Significant reduction | Complete ablation |
| SAM Levels | Dose-dependent reduction | Significant reduction[7] | Significant and sustained reduction |
| Cell Proliferation | Inhibition[5] | Inhibition[2] | Inhibition |
| Apoptosis | Induction[8] | Induction[2] | Induction |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MAT2A Inhibition with this compound
Objective: To assess the pharmacological effect of this compound on cellular processes.
Protocol:
-
Cell Culture: Plate cells (e.g., Huh-7, H520) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours for proliferation assays).
-
Endpoint Analysis:
-
Cell Viability/Proliferation: Assess using assays such as CellTiter-Glo® or MTT.
-
SAM Levels: Measure intracellular SAM levels using LC-MS/MS or commercially available ELISA kits.
-
Apoptosis: Evaluate using assays that measure caspase activity or annexin (B1180172) V staining.
-
Genetic Validation: siRNA-Mediated Knockdown of MAT2A
Objective: To transiently reduce MAT2A expression and observe the resulting phenotype.
Protocol:
-
siRNA Preparation: Resuspend lyophilized siRNA targeting MAT2A and a non-targeting control siRNA in nuclease-free water to a stock concentration of 10-20 µM.
-
Transfection Complex Formation:
-
For each well of a 24-well plate, dilute 20 pmol of siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX, mix gently, and incubate for 5-20 minutes at room temperature.[9]
-
-
Cell Transfection: Add the transfection complexes to cells seeded the day before (typically 30-50% confluent).
-
Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection.
-
Knockdown Verification: Assess MAT2A mRNA and protein levels by qRT-PCR and Western blot, respectively.
-
Phenotypic Analysis: Perform cell viability, SAM level, and apoptosis assays as described for this compound treatment.
-
Genetic Validation: CRISPR-Cas9 Mediated Knockout of MAT2A
Objective: To achieve complete and permanent ablation of MAT2A expression.
Protocol:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) sequence targeting an early exon of the MAT2A gene into a Cas9 expression vector (e.g., pX458).[10]
-
Transfection: Transfect the gRNA/Cas9 plasmid into the target cells using a suitable transfection reagent.
-
Single-Cell Cloning: 24-48 hours post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) for a reporter gene (e.g., GFP co-expressed with Cas9) or by limiting dilution.[11]
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for MAT2A knockout by Western blot and genomic DNA sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[11]
-
Phenotypic Characterization: Characterize the validated MAT2A knockout clones for changes in cell proliferation, SAM levels, and apoptosis.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway and the general experimental workflows for pharmacological and genetic validation.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown/knockout of MAT2A are powerful tools for studying the function of this enzyme. While this compound offers a reversible and dose-dependent means of inhibiting MAT2A activity, genetic methods provide a more definitive approach to validating on-target effects by directly ablating the protein. A combination of both strategies is recommended for a comprehensive understanding of MAT2A's role in cellular processes and for validating it as a therapeutic target. This guide provides the necessary framework and protocols to aid researchers in designing and executing these critical validation experiments.
References
- 1. genscript.com [genscript.com]
- 2. Silencing MAT2A gene by RNA interference inhibited cell growth and induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ideayabio.com [ideayabio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. genemedi.net [genemedi.net]
A Comparative Analysis of PF-9366 and Other Epigenetic Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MAT2A inhibitor PF-9366 with other key classes of epigenetic modulators. This analysis, supported by experimental data, aims to inform the selection of appropriate chemical probes and potential therapeutic agents for preclinical research.
Epigenetic modifications play a critical role in regulating gene expression and cellular function. Dysregulation of these processes is a hallmark of many diseases, including cancer, making epigenetic modulators a promising class of therapeutics. This guide focuses on this compound, a selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), and compares its performance with other well-characterized epigenetic modulators targeting different regulatory mechanisms: BET bromodomains, histone deacetylases (HDACs), DNA methyltransferases (DNMTs), and the histone methyltransferase EZH2.
Mechanism of Action: A Diverse Landscape of Epigenetic Regulation
This compound inhibits MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including histone and DNA methylation. By depleting cellular SAM levels, this compound indirectly inhibits a broad range of methyltransferases. This contrasts with other epigenetic modulators that target specific components of the epigenetic machinery more directly.
-
BET inhibitors , such as JQ1, target bromodomain and extra-terminal (BET) proteins, which are "readers" of histone acetylation marks. By displacing BET proteins from chromatin, these inhibitors disrupt the transcriptional activation of key oncogenes.
-
HDAC inhibitors , like Vorinostat, act as "erasers" by preventing the removal of acetyl groups from histones. This leads to histone hyperacetylation and a more open chromatin state, generally associated with transcriptional activation.
-
DNMT inhibitors , for example Decitabine, are "writer" inhibitors that block the action of DNA methyltransferases, leading to DNA hypomethylation and the reactivation of silenced tumor suppressor genes.
-
EZH2 inhibitors , such as Tazemetostat, target the "writer" enzyme Enhancer of Zeste Homolog 2, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Inhibition of EZH2 leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a mark associated with gene silencing.
Quantitative Data Comparison
The following tables summarize the biochemical and cellular potency of this compound and representative inhibitors from other epigenetic modulator classes. It is important to note that these values are derived from different studies and experimental conditions may vary.
Table 1: Biochemical Activity of Epigenetic Modulators
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | MAT2A | Enzymatic Assay | 420 | |
| AGI-24512 | MAT2A | Enzymatic Assay | 8 | |
| JQ1 | BRD4(1) | Biochemical Assay | ~119 | |
| Vorinostat | HDAC1 | Cell-free Assay | 10 | |
| Vorinostat | HDAC3 | Cell-free Assay | 20 | |
| Tazemetostat | EZH2 (Wild-Type) | Biochemical Assay | 9.9 |
Table 2: Cellular Activity of Epigenetic Modulators
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | H520 (Lung Carcinoma) | SAM Production (6h) | 1.2 µM | |
| This compound | Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis (6h) | 225 nM | |
| AGI-24512 | HCT116 MTAP-/- (Colon Carcinoma) | Cell Proliferation (96h) | 100 nM | |
| JQ1 | Kasumi-1 (AML) | Cell Proliferation | ~119 nM | |
| Vorinostat | MCF-7 (Breast Cancer) | Cell Proliferation | 0.75 µM | |
| Decitabine | OCI-AML2 (AML) | Gene Expression Changes | - | |
| Tazemetostat | Various DLBCL cell lines | H3K27me3 Inhibition | 7-252 nM |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate experimental design and data interpretation.
MAT2A Inhibition Assay (for this compound)
-
Objective: To determine the direct inhibitory effect of this compound on MAT2A enzymatic activity.
-
Methodology: Recombinant human MAT2A and MAT2B proteins are dialyzed into an assay buffer (150 mM KCl, 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP). The concentration of the proteins is determined spectrophotometrically. This compound is diluted from a DMSO stock. The binding affinity and inhibitory constant are determined using Isothermal Titration Calorimetry (ITC) by injecting the compound into a solution containing the MAT2A protein.
BET Bromodomain Inhibition Assay (for JQ1)
-
Objective: To assess the anti-proliferative effect of JQ1 on cancer cell lines.
-
Methodology: Cancer cell lines (e.g., Kasumi-1) are seeded in 96-well plates. The cells are treated with serial dilutions of JQ1 or a vehicle control (DMSO). After a defined incubation period (e.g., 72 hours), cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
HDAC Activity Assay (for Vorinostat)
-
Objective: To determine the in vitro inhibitory activity of Vorinostat against specific HDAC isoforms.
-
Methodology: Immunoprecipitation-HDAC assays are performed using cell lysates (e.g., from Jurkat cells). HDAC1 or HDAC3 is immunoprecipitated using specific antibodies. The immunoprecipitated complexes are then incubated with a ³H-acetylated peptide substrate in the presence of varying concentrations of Vorinostat. The enzymatic activity is determined by quantifying the released [³H]acetic acid using scintillation counting.
DNA Methyltransferase Inhibition Assay (for Decitabine)
-
Objective: To assess the in vivo efficacy of Decitabine in a tumor model.
-
Methodology: For in vivo studies, mouse models of cancer (e.g., acute myeloid leukemia) are used. Decitabine is administered to the animals at various doses and schedules. Tumor growth is monitored over time. At the end of the study, tumors can be harvested to assess DNA methylation levels and gene expression changes to confirm the mechanism of action.
EZH2 Inhibition Assay (for Tazemetostat)
-
Objective: To measure the reduction of H3K27me3 levels in cells treated with Tazemetostat.
-
Methodology: Cancer cell lines (e.g., DLBCL cell lines) are treated with varying concentrations of Tazemetostat for a specified duration (e.g., 96 hours). Histones are then extracted from the cell nuclei. The levels of H3K27me3 and total histone H3 (as a loading control) are determined by Western blotting using specific antibodies. The reduction in H3K27me3 is quantified by densitometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these epigenetic modulators and a general experimental workflow for their characterization.
Caption: MAT2A signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for characterizing a BET inhibitor.
Caption: HDAC signaling pathway and the point of inhibition by Vorinostat.
Caption: DNA methylation pathway and the point of inhibition by Decitabine.
Caption: EZH2 signaling pathway and the point of inhibition by Tazemetostat.
A Comparative Guide to PF-9366 and Next-Generation MAT2A Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-in-class MAT2A inhibitor, PF-9366, with emerging next-generation inhibitors. This document synthesizes publicly available experimental data to benchmark their performance and provides detailed methodologies for key assays.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A. Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to reduced activity of protein arginine methyltransferase 5 (PRMT5) and subsequent disruption of critical cellular processes in cancer cells.[1]
This guide will delve into the comparative efficacy and mechanisms of this compound and a selection of next-generation MAT2A inhibitors that have since been developed, offering a clearer picture of the advancements in this therapeutic space.
Quantitative Data Summary
The following tables summarize the key biochemical and cellular potency data for this compound and several next-generation MAT2A inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: Biochemical Potency Against MAT2A
| Compound | Biochemical IC50 (nM) | Notes |
| This compound | 420[2] | First-in-class allosteric inhibitor. |
| AGI-24512 | 8[3] | High-potency next-generation inhibitor. |
| AG-270 | 14[4] | Orally bioavailable clinical candidate. |
| IDE397 | Potent inhibitor[1] | Potent and selective for MTAP-deleted cells.[1] |
| SCR-7952 | 18.7 | Potent and selective inhibitor. |
Table 2: Cellular Activity in MTAP-Deleted Cancer Cell Lines
| Compound | Cell Line | Assay | Cellular IC50 |
| This compound | Huh-7 | Proliferation | 10 µM[3] |
| H520 | SAM Production (6h) | 1.2 µM[3] | |
| Huh-7 | SAM Synthesis (6h) | 225 nM[3] | |
| AGI-24512 | HCT116 MTAP-/- | SAM Reduction | 100 nM[3] |
| HCT116 MTAP-/- | Proliferation (96h) | 100 nM[3] | |
| AG-270 | HCT116 MTAP-/- | Proliferation | ~0.005 µM |
| IDE397 | HCT116 MTAP-/- | Proliferation | Potent inhibition[1] |
| SCR-7952 | HCT116 (MTAP-/-) | Proliferation | 34.4 nM |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the general approach to inhibitor testing, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of MAT2A inhibitors.
MAT2A Biochemical Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against the MAT2A enzyme.
Principle: This assay measures the enzymatic activity of MAT2A by quantifying the production of S-adenosylmethionine (SAM) or a byproduct of the reaction, such as pyrophosphate (PPi) or ADP.
Materials:
-
Recombinant human MAT2A enzyme
-
L-methionine
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MAT2A enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of a MAT2A inhibitor on the growth of cancer cells, particularly comparing MTAP-deleted and MTAP wild-type cells.
Principle: This assay measures the number of viable cells after treatment with the inhibitor over a period of time.
Materials:
-
MTAP-deleted (e.g., HCT116 MTAP-/-) and MTAP wild-type (e.g., HCT116) cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control).
-
Incubate the plates for a specified duration (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of a MAT2A inhibitor in a living organism.
Principle: Human cancer cells are implanted in immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the mice according to a defined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.[5]
Conclusion
The development of MAT2A inhibitors has progressed significantly since the introduction of this compound. Next-generation inhibitors such as AGI-24512, AG-270, and IDE397 demonstrate substantially improved biochemical and cellular potency.[1][3][4] This increased potency is critical to overcome the cellular feedback mechanisms that can limit the efficacy of less potent inhibitors.[5] The continued investigation of these next-generation compounds in preclinical and clinical settings will be crucial in determining their full therapeutic potential for patients with MTAP-deleted cancers. This guide provides a foundational comparison to aid researchers in navigating this promising class of targeted therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of PF-9366: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PF-9366 are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A). Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Essential Safety and Handling Precautions
Before undertaking any procedure involving this compound, it is imperative to consult the compound's specific Safety Data Sheet (SDS), which can be obtained from the supplier. The SDS provides comprehensive information on physical and chemical properties, health hazards, and emergency procedures.
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator is advised to prevent inhalation.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₉ClN₄ |
| Molecular Weight | 350.8 g/mol |
| IC₅₀ (MAT2A) | 420 nM |
| Solubility | Soluble in DMSO (up to 20 mg/mL), Ethanol (approx. 2 mg/mL), and DMF (approx. 0.5 mg/mL). Sparingly soluble in aqueous buffers.[1] |
| Storage (Solid) | Store at -20°C. |
| Storage (in DMSO) | Solutions in DMSO may be stored at -20°C for up to 3 months. |
| Stability (Solid) | ≥ 4 years at -20°C. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials. This protocol is based on standard practices for handling potent research compounds and should be adapted to comply with institutional and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all disposable materials that have come into direct contact with this compound powder (e.g., weigh boats, contaminated gloves, pipette tips) into a designated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a separate, labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Indicate the composition of the waste on the label, including the solvent and estimated concentration of this compound.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
2. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood sash) where this compound was handled.
-
Use a suitable decontamination solution as recommended by your institution's EHS guidelines. This may include a detergent solution followed by a solvent rinse (e.g., 70% ethanol), ensuring the solvent is compatible with the surface material.
3. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved waste management vendor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional procedures for scheduling a hazardous waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling PF-9366
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of PF-9366, a potent and selective inhibitor of human methionine adenosyltransferase 2A (MAT2A). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound should be treated as potentially hazardous. Standard laboratory procedures for handling potent small-molecule inhibitors should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust/aerosol formation is likely. |
Storage and Stability:
| Condition | Recommendation |
| Storage Temperature | Store the lyophilized powder at -20°C. |
| Stability | The lyophilized form is stable for at least one year at -20°C. Solutions in DMSO may be stored at -20°C for up to 3 months. |
| Handling | Keep desiccated. Avoid multiple freeze-thaw cycles of solutions. |
Operational Plan: From Receipt to Experiment
Proper handling of this compound is critical for both safety and experimental success. The following workflow outlines the key steps from receiving the compound to its use in in-vitro assays.
Mechanism of Action: MAT2A Signaling Pathway
This compound is an allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is the primary enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) from methionine and ATP in extrahepatic tissues. SAM is a universal methyl donor for numerous cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are critical for gene expression and protein function. By inhibiting MAT2A, this compound reduces the cellular levels of SAM, thereby disrupting these essential methylation processes.
Experimental Protocols
Preparation of Stock Solutions:
This compound is typically supplied as a lyophilized powder. To prepare a stock solution, it should first be dissolved in a suitable organic solvent.
| Solvent | Concentration |
| DMSO | Up to 20 mg/mL |
For in-vitro cellular assays, the DMSO stock solution is further diluted in an aqueous buffer or cell culture medium to the desired final concentration.
In-Vitro Cellular Proliferation Assay:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should typically be kept low (e.g., <0.5%).
-
Incubation: Treat the cells with the this compound dilutions and incubate for the desired period (e.g., 72 hours).
-
Viability Assessment: Measure cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 value.
Disposal Plan
All waste materials contaminated with this compound should be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware | Decontaminate surfaces and equipment by scrubbing with a suitable solvent (e.g., alcohol). Dispose of contaminated consumables (e.g., pipette tips, tubes) as solid chemical waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
